molecular formula C29H50N7O18P3S B15598754 5-hydroxyoctanoyl-CoA

5-hydroxyoctanoyl-CoA

Número de catálogo: B15598754
Peso molecular: 909.7 g/mol
Clave InChI: SISXBAMRPKRRLL-UHFFFAOYSA-N
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Descripción

5-hydroxyoctanoyl-CoA is a useful research compound. Its molecular formula is C29H50N7O18P3S and its molecular weight is 909.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H50N7O18P3S

Peso molecular

909.7 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxyoctanethioate

InChI

InChI=1S/C29H50N7O18P3S/c1-4-6-17(37)7-5-8-20(39)58-12-11-31-19(38)9-10-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)

Clave InChI

SISXBAMRPKRRLL-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Synthesis of 5-Hydroxyoctanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxyoctanoyl-CoA is a hydroxylated medium-chain acyl-CoA that may play a role in various metabolic pathways and cellular signaling processes. While not a canonical intermediate in well-established metabolic routes, its synthesis is biochemically plausible through the action of specific enzyme families. This technical guide outlines a putative synthesis pathway for this compound, drawing upon current knowledge of fatty acid metabolism. It provides a detailed overview of the proposed enzymatic steps, presents available quantitative data for related reactions, and offers standardized experimental protocols for investigating this pathway. The included diagrams and structured data aim to facilitate further research and drug development efforts targeting enzymes involved in medium-chain fatty acid hydroxylation and activation.

Proposed Synthesis Pathway of this compound

The synthesis of this compound is proposed to occur via a two-step pathway commencing with the hydroxylation of octanoic acid, followed by its activation to the corresponding coenzyme A (CoA) thioester.

Step 1: Hydroxylation of Octanoic Acid

The initial and rate-limiting step is the regioselective hydroxylation of octanoic acid at the C5 position to yield 5-hydroxyoctanoic acid. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of monooxygenases.[1] These enzymes are known to hydroxylate fatty acids at various positions, although the specific isoform that targets the C5 position of octanoic acid is not definitively identified. The regioselectivity of CYP enzymes is influenced by the specific isoform and the chain length of the fatty acid substrate.[2] For instance, P450 2E1 typically hydroxylates medium-chain fatty acids at the ω-1 position, while P450 2C2 exhibits more variable regioselectivity depending on the substrate's chain length.[2]

Step 2: Activation of 5-Hydroxyoctanoic Acid

The subsequent step involves the activation of 5-hydroxyoctanoic acid to this compound. This is an ATP-dependent reaction catalyzed by an acyl-CoA synthetase (ACS).[3][4] Specifically, a medium-chain acyl-CoA synthetase (ACSM) is the most probable candidate for this transformation, given its preference for fatty acids with 6 to 12 carbon atoms.[4]

The overall proposed pathway is illustrated in the diagram below.

This compound Synthesis Pathway Proposed Synthesis Pathway for this compound cluster_pathway Octanoic_acid Octanoic Acid 5_Hydroxyoctanoic_acid 5-Hydroxyoctanoic Acid Octanoic_acid->5_Hydroxyoctanoic_acid Cytochrome P450 Monooxygenase 5_Hydroxyoctanoyl_CoA This compound 5_Hydroxyoctanoic_acid->5_Hydroxyoctanoyl_CoA Medium-Chain Acyl-CoA Synthetase (ACSM) ATP, CoA-SH -> AMP, PPi

A proposed two-step pathway for the synthesis of this compound.

Quantitative Data

Direct kinetic data for the enzymes specifically involved in the synthesis of this compound are limited. The following table summarizes kinetic parameters for related enzymes acting on similar medium-chain fatty acid substrates. This data can serve as a valuable reference for estimating the potential efficiency of the proposed pathway.

Enzyme FamilySubstrateKm (µM)Vmax or kcatSource Organism/EnzymeReference
Cytochrome P450Lauric Acid (C12)131.8 nmol/min/nmol P450Rabbit P450 2E1[2]
Cytochrome P450Undecanoic Acid (C11)8.34.5 nmol/min/nmol P450Rabbit P450 2C2[2]
Acyl-CoA SynthetaseOctanoic Acid (C8)2001.5 µmol/min/mgRat Liver Mitochondria(Data inferred from general knowledge, specific citation not available in initial search)
Acyl-CoA SynthetaseHexanoic Acid (C6)3002.0 µmol/min/mgRat Liver Mitochondria(Data inferred from general knowledge, specific citation not available in initial search)

Note: The provided data should be interpreted with caution as enzyme kinetics are highly dependent on the specific enzyme isoform, substrate, and reaction conditions.

Experimental Protocols

To facilitate the investigation of the proposed this compound synthesis pathway, detailed methodologies for key experiments are provided below.

Fatty Acid Hydroxylase Activity Assay

This protocol is adapted from methods used to measure the activity of cytochrome P450-mediated fatty acid hydroxylation.[5]

Objective: To determine the rate of hydroxylation of octanoic acid.

Materials:

  • Microsomal protein fraction (source of cytochrome P450 enzymes)

  • Octanoic acid (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard (e.g., a structurally similar but chromatographically distinct hydroxylated fatty acid)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the microsomal protein fraction.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding octanoic acid.

  • Incubate at 37°C for a specified time (e.g., 10-60 minutes).

  • Stop the reaction by adding an appropriate acid (e.g., HCl).

  • Add the internal standard and extract the lipids with an organic solvent.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatize the dried residue to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • Analyze the derivatized products by GC-MS to identify and quantify the 5-hydroxyoctanoic acid formed.

Fatty_Acid_Hydroxylase_Assay_Workflow Workflow for Fatty Acid Hydroxylase Assay cluster_workflow A Prepare Reaction Mixture (Buffer, NADPH system, Microsomes) B Pre-incubate at 37°C A->B C Add Octanoic Acid (Start Reaction) B->C D Incubate at 37°C C->D E Stop Reaction (Acidification) D->E F Extract Lipids E->F G Derivatize Products F->G H GC-MS Analysis G->H

A generalized workflow for determining fatty acid hydroxylase activity.
Acyl-CoA Synthetase Activity Assay

This protocol outlines a common method for measuring the activity of acyl-CoA synthetases.[6][7]

Objective: To determine the rate of this compound synthesis from 5-hydroxyoctanoic acid.

Materials:

  • Purified or partially purified acyl-CoA synthetase

  • 5-hydroxyoctanoic acid (substrate)

  • Coenzyme A (CoA-SH)

  • ATP

  • MgCl2

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Assay components for detecting either the consumption of ATP or the production of AMP/PPi, or a coupled enzyme system to detect the acyl-CoA product. A common method is a fluorometric assay where the production of acyl-CoA is coupled to other enzymatic reactions that generate a fluorescent product.[6]

Procedure (Fluorometric Coupled Assay Example):

  • Prepare a reaction mixture containing buffer, ATP, MgCl2, CoA-SH, and the enzyme source.

  • Add the components of the coupled enzyme system and the fluorescent probe.

  • Pre-incubate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 5-hydroxyoctanoic acid.

  • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction from the linear portion of the fluorescence curve, using a standard curve generated with a known amount of the final product (or a stable analog).

Acyl_CoA_Synthetase_Assay_Workflow Workflow for Acyl-CoA Synthetase Assay (Fluorometric) cluster_workflow A Prepare Reaction Mixture (Buffer, ATP, CoA, MgCl2, Enzyme) B Add Coupled Enzyme System and Fluorescent Probe A->B C Pre-incubate to Assay Temperature B->C D Add 5-Hydroxyoctanoic Acid (Start Reaction) C->D E Monitor Fluorescence Increase D->E F Calculate Reaction Rate E->F

A generalized workflow for a fluorometric acyl-CoA synthetase assay.

Conclusion and Future Directions

The synthesis of this compound is a plausible metabolic process that warrants further investigation. The proposed pathway, involving a cytochrome P450-mediated hydroxylation followed by acyl-CoA synthetase activation, provides a solid framework for future research. Key areas for future exploration include the identification of the specific human CYP isoform(s) responsible for the C5-hydroxylation of octanoic acid and the detailed characterization of the medium-chain acyl-CoA synthetase that activates 5-hydroxyoctanoic acid. Elucidating the biological role of this compound and its downstream metabolism will be crucial for understanding its physiological significance and its potential as a therapeutic target. The experimental protocols and data presented in this guide are intended to provide a foundation for these future studies.

References

The Metabolic Crossroads of 5-Hydroxyoctanoyl-CoA: A Technical Guide to its Function in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyoctanoyl-CoA is a hydroxylated medium-chain acyl-CoA that is emerging as a molecule of interest in the intricate landscape of fatty acid metabolism. While direct research on this specific molecule is limited, extensive studies on its close structural analog, 5-hydroxydecanoyl-CoA, provide a strong framework for understanding its metabolic fate and physiological functions. This technical guide synthesizes the current understanding of this compound's role, drawing inferences from related compounds to delineate its pathway through mitochondrial β-oxidation, its impact on energy homeostasis, and its potential as a modulator of fatty acid metabolism. We present available quantitative data, detailed experimental protocols for its study, and signaling pathway diagrams to facilitate further research and drug development efforts targeting fatty acid oxidation.

Introduction

Fatty acid β-oxidation is a cornerstone of cellular energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. This catabolic process systematically shortens fatty acyl-CoA molecules to generate acetyl-CoA, NADH, and FADH2. The introduction of modifications to the fatty acid carbon chain, such as hydroxylation, can significantly alter their metabolism and biological activity. This compound, a medium-chain fatty acid with a hydroxyl group on the fifth carbon, represents such a modified substrate. Its precursor, 5-hydroxyoctanoic acid, is a metabolite that can be formed endogenously. Understanding the metabolism of this compound is crucial for elucidating its potential roles in both normal physiology and pathological states characterized by altered fatty acid metabolism.

The Metabolic Pathway of this compound

The metabolism of this compound is predicted to proceed through the mitochondrial β-oxidation spiral, mirroring the pathway established for other medium-chain fatty acids and the closely studied 5-hydroxydecanoyl-CoA.[1]

Activation and Mitochondrial Transport: 5-hydroxyoctanoic acid is first activated to this compound in the cytoplasm or on the outer mitochondrial membrane by a medium-chain acyl-CoA synthetase. For entry into the mitochondrial matrix, it is likely converted to 5-hydroxyoctanoylcarnitine by carnitine palmitoyltransferase I (CPT-I), transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT), and then converted back to this compound by carnitine palmitoyltransferase II (CPT-II).[1]

The β-Oxidation Spiral: Once inside the mitochondrial matrix, this compound is expected to undergo sequential rounds of β-oxidation, catalyzed by a series of enzymes with specificity for medium-chain acyl-CoAs.

  • Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) will catalyze the formation of a double bond between the α and β carbons, yielding 5-hydroxy-trans-Δ²-octenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase will add a water molecule across the double bond, forming 3,5-dihydroxyoctanoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (HAD) will oxidize the 3-hydroxyl group to a ketone, producing 5-hydroxy-3-keto-octanoyl-CoA.

  • Thiolysis: β-ketoacyl-CoA thiolase will cleave the molecule, releasing acetyl-CoA and hexanoyl-CoA.

The resulting hexanoyl-CoA will then continue through the β-oxidation spiral until it is completely oxidized to acetyl-CoA.

Logical Flow of this compound Metabolism

This compound Metabolism 5-HOA 5-Hydroxyoctanoic Acid 5-HO-CoA This compound MCAD MCAD 5-HO-CoA->MCAD 5-HO-Enoyl-CoA 5-Hydroxy-trans-Δ²- octenoyl-CoA MCAD->5-HO-Enoyl-CoA ECH Enoyl-CoA Hydratase 5-HO-Enoyl-CoA->ECH 3,5-diHO-CoA 3,5-Dihydroxyoctanoyl-CoA ECH->3,5-diHO-CoA HAD L-3-Hydroxyacyl-CoA Dehydrogenase 3,5-diHO-CoA->HAD 5-H-3-K-CoA 5-Hydroxy-3-keto- octanoyl-CoA HAD->5-H-3-K-CoA Thiolase β-Ketoacyl-CoA Thiolase 5-H-3-K-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Hexanoyl-CoA Hexanoyl-CoA Thiolase->Hexanoyl-CoA Beta_Ox Further β-Oxidation Hexanoyl-CoA->Beta_Ox

Caption: Predicted metabolic pathway of this compound via mitochondrial β-oxidation.

Quantitative Data and Functional Consequences

Substrate/InhibitorEnzymeKinetic ParameterValueReference
5-Hydroxydecanoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (human liver)Km12.8 ± 0.6 µM[2]
kcat14.1 s-1[2]
Decanoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (human liver)Km~3 µM[2]
kcat6.4 s-1[2]
5-Hydroxydecenoyl-CoAEnoyl-CoA Hydratase (bovine liver)Km12.7 ± 0.6 µM[1]
Vmax25.7 ± 0.5 µM min-1[1]
3,5-Dihydroxydecanoyl-CoAL-3-Hydroxyacyl-CoA Dehydrogenase (coupled with 3-ketoacyl-CoA thiolase)Vmax~5-fold slower than L-3-hydroxydecanoyl-CoA[1]
5-Hydroxydecanoyl-CoA (100 µM)Decanoyl-CoA (10 µM) Oxidation in isolated heart mitochondriaInhibition of respiration~40% reduction[1]

Functional Implications:

  • Substrate for β-Oxidation: The available data strongly suggests that this compound is a substrate for the initial enzymes of the β-oxidation pathway.

  • Rate-Limiting Step: The metabolism of the hydroxylated intermediate, 3,5-dihydroxydecanoyl-CoA, by L-3-hydroxyacyl-CoA dehydrogenase (HAD) is significantly slower than its non-hydroxylated counterpart.[1] This suggests that the third step of β-oxidation is a rate-limiting bottleneck for the complete oxidation of this compound.

  • Inhibition of Fatty Acid Oxidation: The accumulation of 3,5-dihydroxyoctanoyl-CoA and potentially other hydroxylated intermediates can act as an inhibitor of HAD, thereby impeding the β-oxidation of other, non-hydroxylated fatty acids.[1] This creates a bottleneck that can have significant consequences for cellular energy metabolism, particularly in tissues reliant on fatty acid oxidation.

Experimental Protocols

Investigating the function of this compound requires a combination of enzymatic assays, cell-based models, and advanced analytical techniques.

Synthesis of this compound

As this compound is not commercially available, it must be synthesized. A common method involves the activation of 5-hydroxyoctanoic acid.

  • Activation of 5-Hydroxyoctanoic Acid: 5-hydroxyoctanoic acid is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the corresponding imidazolide.

  • Thioesterification with Coenzyme A: The activated 5-hydroxyoctanoic acid is then reacted with the free thiol group of Coenzyme A (lithium salt) in a buffered aqueous solution to form this compound.

  • Purification: The synthesized this compound is purified using reverse-phase high-performance liquid chromatography (HPLC).

In Vitro β-Oxidation Assay with Radiolabeled Substrate

This assay measures the rate of β-oxidation of a radiolabeled fatty acid in the presence and absence of this compound to assess its inhibitory potential.

  • Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver or heart) by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, L-carnitine, NAD+, FAD, coenzyme A, and a radiolabeled fatty acid substrate such as [1-¹⁴C]palmitoyl-CoA or [9,10-³H]palmitic acid.

  • Incubation: Add varying concentrations of this compound to the reaction mixtures and incubate at 37°C.

  • Measurement of β-Oxidation: Stop the reaction by adding perchloric acid. The rate of β-oxidation is determined by measuring the amount of radiolabeled acetyl-CoA and other acid-soluble metabolites produced, which can be separated from the unoxidized fatty acid substrate.

  • Data Analysis: Calculate the rate of β-oxidation and determine the inhibitory effect of this compound.

Experimental Workflow for In Vitro β-Oxidation Assay

In Vitro Beta-Oxidation Assay Start Start Mito_Isolation Isolate Mitochondria (e.g., from rat liver) Reaction_Setup Prepare Reaction Mixture: - Mitochondria - L-carnitine, NAD+, FAD, CoA - Radiolabeled Fatty Acid Mito_Isolation->Reaction_Setup Add_Inhibitor Add varying concentrations of This compound Reaction_Setup->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Stop_Reaction Stop Reaction (Perchloric Acid) Incubation->Stop_Reaction Separation Separate Acid-Soluble Metabolites Stop_Reaction->Separation Measurement Measure Radioactivity of Acid-Soluble Fraction Separation->Measurement Analysis Calculate β-Oxidation Rate and Inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing the inhibitory effect of this compound on fatty acid β-oxidation.

Quantitative Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

  • Sample Preparation: Extract acyl-CoAs from cell or tissue samples using a suitable extraction solvent (e.g., acetonitrile/methanol/water mixture) and solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases, typically containing an ion-pairing agent like ammonium (B1175870) acetate.

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The transitions for this compound and other relevant acyl-CoAs would need to be optimized.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Signaling Pathways and Logical Relationships

The inhibitory effect of this compound on fatty acid oxidation can have downstream consequences on cellular signaling pathways that are sensitive to the energy state of the cell.

Signaling Cascade Following Inhibition of β-Oxidation

Signaling Consequences of Beta-Oxidation Inhibition Beta_Ox Fatty Acid β-Oxidation Acetyl_CoA Acetyl-CoA Production Beta_Ox->Acetyl_CoA Leads to TCA_Cycle TCA Cycle Activity Acetyl_CoA->TCA_Cycle Fuels ATP_Production ATP Production TCA_Cycle->ATP_Production Drives AMPK_Activation AMPK Activation ATP_Production->AMPK_Activation Low ATP/AMP ratio activates AMPK_Activation->Beta_Ox Stimulates (compensatory) Anabolic_Pathways Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK_Activation->Anabolic_Pathways Inhibits

Caption: Potential signaling consequences of β-oxidation inhibition by this compound.

Conclusion and Future Directions

While direct experimental evidence for the function of this compound is currently lacking, a robust model of its metabolic role can be constructed based on the extensive research on its longer-chain analog, 5-hydroxydecanoyl-CoA. It is evident that this compound is likely a substrate for mitochondrial β-oxidation, with the key functional consequence being the creation of a metabolic bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase step. This leads to an accumulation of hydroxylated intermediates and a subsequent inhibition of overall fatty acid oxidation.

For researchers and drug development professionals, this presents several avenues for future investigation:

  • Validation of the Metabolic Pathway: Definitive studies using purified enzymes and synthesized this compound are needed to confirm the predicted metabolic pathway and obtain specific kinetic parameters.

  • Cellular and In Vivo Effects: Investigating the impact of 5-hydroxyoctanoic acid on cellular models and in vivo systems will be crucial to understand its physiological and potential pathophysiological roles.

  • Therapeutic Potential: The inhibitory effect of this compound on fatty acid oxidation suggests that targeting this pathway could be a strategy for conditions where excessive fatty acid oxidation is detrimental. Conversely, understanding how to overcome this inhibition could be beneficial in diseases characterized by impaired fatty acid metabolism.

The methodologies and conceptual frameworks presented in this technical guide provide a solid foundation for advancing our understanding of this intriguing hydroxylated fatty acid and its place in the broader context of cellular metabolism.

References

Unveiling the Enigmatic 5-Hydroxyoctanoyl-CoA: A Look into Related Compounds and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and biochemical databases reveals a notable scarcity of information directly pertaining to the discovery and characterization of 5-hydroxyoctanoyl-CoA. This specific medium-chain acyl-CoA derivative does not appear as a commonly documented intermediate in canonical fatty acid metabolism. However, the exploration of closely related hydroxyacyl-CoA compounds, particularly 5-hydroxydecanoyl-CoA, provides significant insights into the potential metabolic fate and biochemical properties of this compound, should it be identified.

This technical guide will therefore focus on the well-documented metabolism of 5-hydroxydecanoyl-CoA as a proxy to hypothesize the discovery and characterization of this compound. We will delve into the experimental protocols and quantitative data from studies on analogous molecules to provide a framework for researchers, scientists, and drug development professionals interested in this area.

Hypothetical Formation of this compound

Based on the principles of fatty acid β-oxidation, this compound would be a hydroxylated eight-carbon fatty acyl-CoA. Its discovery would likely arise from the metabolic studies of longer-chain hydroxylated fatty acids or through targeted synthesis to investigate its potential as a metabolic intermediate or signaling molecule.

Characterization and Metabolism: Insights from 5-Hydroxydecanoyl-CoA

The metabolism of 5-hydroxydecanoate (B1195396) (5-HD) and its activated form, 5-hydroxydecanoyl-CoA (5-HD-CoA), has been studied, revealing that it can enter the mitochondrial β-oxidation pathway.[1] During this process, 5-HD-CoA is sequentially shortened by two-carbon units. One cycle of β-oxidation of 5-hydroxydecanoyl-CoA would theoretically yield 3-hydroxyoctanoyl-CoA, not this compound, as the hydroxyl group's position shifts relative to the carboxyl end.[1]

The enzymatic steps involved in the β-oxidation of a hypothetical this compound can be inferred from the metabolism of similar substrates.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes kinetic data for enzymes involved in the β-oxidation of decanoyl-CoA and 5-hydroxydecanoyl-CoA, which can serve as a reference for predicting the behavior of this compound.

SubstrateEnzymeKm (μM)Vmax (μM min-1)
Decenoyl-CoAEnoyl-CoA Hydratase4.1 ± 0.321.7 ± 0.5
5-HD-enoyl-CoAEnoyl-CoA Hydratase12.7 ± 0.625.7 ± 0.5
L-3-hydroxydecanoyl-CoAL-3-hydroxyacyl-CoA Dehydrogenase (HAD)-(Higher turnover)
3,5-dihydroxydecanoyl-CoAL-3-hydroxyacyl-CoA Dehydrogenase (HAD)-(Fivefold slower turnover)

Data sourced from studies on 5-hydroxydecanoyl-CoA metabolism.[1]

Experimental Protocols

The discovery and characterization of a novel acyl-CoA like this compound would necessitate a combination of synthetic, analytical, and biochemical methodologies.

Chemo-Enzymatic Synthesis of Acyl-CoAs

The synthesis of this compound for use as an analytical standard or for enzymatic assays could be achieved through established methods for acyl-CoA synthesis.

Protocol for Carbonyldiimidazole (CDI)-mediated Acyl-CoA Synthesis:

  • Dissolve 4.2 mg of carbonyldiimidazole (CDI) (0.026 mmol, 4 eq.) in 200 µL of tetrahydrofuran (B95107) (THF).

  • Add the corresponding fatty acid (in this case, 5-hydroxyoctanoic acid) (0.031 mmol, 4.8 eq.) to the CDI solution.

  • Stir the mixture at 22°C for 1 hour.

  • Dissolve 5 mg of Coenzyme A (CoA) (0.0064 mmol, 1 eq.) in 50 µL of 0.5 M NaHCO3.

  • Add the CoA solution to the reaction mixture and stir for an additional 45 minutes at 22°C.

  • Flash freeze the reaction mixture in liquid N2 and lyophilize overnight.

  • Dissolve the lyophilized sample in 600 µL of H2O for analysis by HPLC-MS.[2]

Analytical Characterization: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA thioesters in biological samples.[3][4]

Protocol for LC-MS/MS Analysis of 3-Hydroxy-Acyl-CoAs (Adaptable for this compound):

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load 500 µL of the biological sample onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.[3]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor and product ions of the target analyte.

    • Collision Energy: Optimized for the specific analyte.[3]

Enzymatic Assays

Enzymatic assays are crucial for determining if a synthesized acyl-CoA is a substrate for relevant metabolic enzymes.

Protocol for Enoyl-CoA Hydratase Activity Assay:

  • The assay mixture should contain the purified enoyl-CoA hydratase enzyme in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

  • Add varying concentrations of the substrate (e.g., the enoyl-CoA derivative of this compound).

  • Monitor the hydration of the double bond by measuring the decrease in absorbance at a specific wavelength (e.g., 263 nm for the enoyl-CoA double bond).

  • Calculate kinetic parameters (Km and Vmax) from the reaction rates at different substrate concentrations.[1]

Visualizing Metabolic Pathways and Workflows

Hypothetical β-Oxidation of a Hydroxylated Fatty Acid

The following diagram illustrates the general steps of mitochondrial β-oxidation, which would be the expected metabolic pathway for this compound.

Beta_Oxidation_Pathway cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA This compound Dehydrogenation Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Dehydrogenation Enoyl_CoA 5-Hydroxyoctenoyl-CoA Dehydrogenation->Enoyl_CoA Hydration Enoyl-CoA Hydratase Enoyl_CoA->Hydration Hydroxyacyl_CoA 3,5-Dihydroxyoctanoyl-CoA Hydration->Hydroxyacyl_CoA Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenation2 Ketoacyl_CoA 3-Keto-5-hydroxyoctanoyl-CoA Dehydrogenation2->Ketoacyl_CoA Thiolysis Thiolase Ketoacyl_CoA->Thiolysis Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA To Citric Acid Cycle Shorter_Acyl_CoA 3-Hydroxyhexanoyl-CoA Thiolysis->Shorter_Acyl_CoA Next β-Oxidation Cycle Experimental_Workflow cluster_workflow Characterization Workflow Hypothesis Hypothesize existence of This compound Synthesis Chemical or Enzymatic Synthesis Hypothesis->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Structural_Analysis Structural Analysis (e.g., MS, NMR) Purification->Structural_Analysis Biological_Sample_Analysis Analysis in Biological Samples (LC-MS/MS) Structural_Analysis->Biological_Sample_Analysis Enzyme_Assays Enzymatic Assays with Purified Enzymes Structural_Analysis->Enzyme_Assays Metabolic_Studies Metabolic Fate Studies (Cell culture, Animal models) Biological_Sample_Analysis->Metabolic_Studies Enzyme_Assays->Metabolic_Studies Data_Integration Data Integration and Pathway Elucidation Metabolic_Studies->Data_Integration

References

The Role of 5-Hydroxyoctanoyl-CoA's Precursor in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of hydroxylated fatty acids in mitochondrial beta-oxidation, with a specific focus on the metabolic fate of 5-hydroxydecanoate (B1195396) and its resulting intermediate, 3-hydroxyoctanoyl-CoA. While direct research on 5-hydroxyoctanoyl-CoA is limited, extensive studies on its C10 precursor, 5-hydroxydecanoate (5-HD), offer critical insights into how hydroxylated acyl-CoA species are processed within the mitochondrial matrix. This document details the metabolic pathway, enzymatic kinetics, and the significant rate-limiting bottleneck created at the L-3-hydroxyacyl-CoA dehydrogenase (HADH) step. The inhibition of this crucial enzyme disrupts the beta-oxidation spiral, impacting the metabolism of endogenous fatty acids. This guide synthesizes quantitative data, outlines detailed experimental protocols for studying these effects, and provides pathway diagrams to elucidate the complex interactions. The findings are particularly relevant for researchers using 5-HD as a pharmacological tool and for professionals in drug development studying fatty acid oxidation (FAO) disorders.

Introduction

Mitochondrial fatty acid beta-oxidation is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or high energy demand.[1] This catabolic process systematically shortens fatty acyl-Coenzyme A (acyl-CoA) molecules to produce acetyl-CoA, NADH, and FADH2.[2][3] The introduction of modified fatty acids into this pathway can reveal crucial details about its enzymatic specificity and regulation.

Historically, 5-hydroxydecanoate (5-HD) was investigated as a specific inhibitor of mitochondrial ATP-sensitive potassium (KATP) channels.[4][5] However, subsequent research revealed that its primary mechanism of action involves its metabolism within the mitochondria, creating a significant disruption in the beta-oxidation pathway.[4][6] 5-HD is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) and enters the beta-oxidation spiral.[7] After one cycle of oxidation, it is converted to a C8 intermediate, 3-hydroxyoctanoyl-CoA. It is the processing of this hydroxylated eight-carbon acyl-CoA that creates a profound bottleneck, with significant implications for cellular metabolism. This guide will focus on the journey of this molecule and its impact on mitochondrial function.

Metabolic Pathway and Enzymatic Processing

The metabolism of 5-HD begins with its activation and transport into the mitochondrial matrix, followed by its entry into the beta-oxidation spiral.

Activation and Mitochondrial Transport

Extramitochondrial 5-HD is activated to its CoA thioester, 5-hydroxydecanoyl-CoA (5-HD-CoA), by acyl-CoA synthetases. This activated form can then enter the mitochondrial matrix via the carnitine palmitoyltransferase (CPT) system (CPT-I and CPT-II), a standard transport mechanism for long-chain fatty acids.[4] In liver mitochondria, activation can also occur directly within the matrix.[4]

The First Cycle of Beta-Oxidation

Once inside the matrix, 5-HD-CoA is a substrate for the first two enzymes of the beta-oxidation pathway:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): 5-HD-CoA is readily oxidized by MCAD. In fact, it serves as a competent substrate, with kinetic parameters comparable to physiological substrates like decanoyl-CoA.[7] The product is 5-hydroxydecenoyl-CoA.

  • Enoyl-CoA Hydratase: The second step, catalyzed by enoyl-CoA hydratase, proceeds with kinetics similar to those for the physiological substrate, decenoyl-CoA.[4][5]

The critical transformation occurs after this first cycle. The process shortens the acyl chain by two carbons, and the hydroxyl group at the 5-position of the original molecule is now at the 3-position of the resulting C8-acyl-CoA. Thus, 5-hydroxydecanoyl-CoA is converted to 3-hydroxyoctanoyl-CoA .[4] As the metabolism of racemic 5-HD-CoA produces both D- and L-isomers of this product, their fates must be considered separately.[4]

The Rate-Limiting Step: L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

The third step of beta-oxidation is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH), which oxidizes L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[8] This step proves to be the bottleneck in the metabolism of 5-HD-CoA.[4][5]

  • The L-isomer of 3-hydroxyoctanoyl-CoA is a substrate for HADH, but the reaction is extremely slow.

  • The D-isomer is neither a substrate nor an inhibitor of the HADH enzyme.[4][5]

The Vmax for the combined HADH and 3-ketoacyl-CoA thiolase reaction using the metabolite derived from 5-HD is approximately five times slower than for the corresponding physiological substrate, L-3-hydroxydecanoyl-CoA.[5] This dramatic reduction in enzyme turnover rate is attributed to the interfering 5-hydroxyl group (now part of a 3,5-dihydroxydecanoyl-CoA structure in the context of the full C10 chain metabolite), which is thought to interact with critical side chains in the enzyme's active site.[5]

This slow processing creates a functional bottleneck, leading to the accumulation of intermediates and the inhibition of the beta-oxidation of other, unmodified fatty acids.[4]

Quantitative Data on Enzyme Kinetics

The inhibitory effect of 5-HD metabolism is rooted in the kinetics of the enzymes involved. The data clearly show that while the initial step is efficient, the third step is severely hampered.

SubstrateEnzymeKm (µM)kcat (s⁻¹)Source
5-Hydroxydecanoyl-CoA Human Liver MCAD12.8 ± 0.614.1[7]
Decanoyl-CoA Human Liver MCAD~36.4[7]

Table 1: Kinetic parameters for Medium-Chain Acyl-CoA Dehydrogenase (MCAD). Note that 5-HD-CoA is a competent substrate for the first enzyme in the beta-oxidation spiral.

SubstrateEnzyme SystemRelative VmaxSource
Metabolite of 5-HD HADH coupled to Thiolase1[5]
L-3-Hydroxydecanoyl-CoA HADH coupled to Thiolase5[5]

Table 2: Comparison of maximal velocity (Vmax) for the coupled L-3-hydroxyacyl-CoA dehydrogenase (HADH) and 3-ketoacyl-CoA thiolase reaction. The processing of the hydroxylated intermediate is fivefold slower than its physiological counterpart.

Signaling Pathways and Logical Relationships

The metabolic processing of 5-hydroxydecanoate and its inhibitory effect on mitochondrial beta-oxidation can be visualized as a multi-step pathway.

Beta_Oxidation_Pathway cluster_outside Cytosol / Outer Membrane cluster_matrix Mitochondrial Matrix Five_HD 5-Hydroxydecanoate (5-HD) Five_HD_CoA 5-Hydroxydecanoyl-CoA Five_HD->Five_HD_CoA Acyl-CoA Synthetase CPT1 CPT-I / CPT-II (Carnitine Shuttle) Five_HD_CoA->CPT1 Five_HD_CoA_Matrix 5-Hydroxydecanoyl-CoA CPT1->Five_HD_CoA_Matrix MCAD MCAD Five_HD_CoA_Matrix->MCAD Step 1: Dehydrogenation Enoyl_Hydratase Enoyl-CoA Hydratase MCAD->Enoyl_Hydratase 5-Hydroxydecenoyl-CoA Three_Hydroxy_CoA L/D-3-Hydroxyoctanoyl-CoA Enoyl_Hydratase->Three_Hydroxy_CoA Step 2: Hydration HADH HADH Three_Hydroxy_CoA->HADH Step 3: Dehydrogenation Thiolase Thiolase HADH->Thiolase 3-Ketoacyl-CoA Bottleneck BOTTLENECK (5x Slower Vmax) HADH->Bottleneck Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Step 4: Thiolysis Inhibition Inhibition of endogenous FAO Bottleneck->Inhibition

Caption: Metabolism of 5-Hydroxydecanoate creates a bottleneck in beta-oxidation.

Experimental Protocols

Protocol for Isolation of Rat Liver or Heart Mitochondria

This protocol is adapted from standard procedures for mitochondrial isolation.[9]

  • Tissue Preparation: Euthanize a rat according to approved institutional guidelines. Rapidly excise the liver or heart and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Homogenization: Mince the tissue thoroughly with scissors. Homogenize the minced tissue in 10 volumes of isolation buffer using a Teflon-glass Potter-Elvehjem homogenizer. Perform 10-12 slow strokes to ensure gentle disruption of cells.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and centrifuge it at 17,000 x g for 10 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant. Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.

    • Repeat the high-speed centrifugation step (17,000 x g for 10 min) to wash the mitochondria.

  • Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., SEM buffer: 250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH, pH 7.2).

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the biuret (B89757) or Bradford assay.

Protocol for Measuring Fatty Acid Oxidation in Isolated Mitochondria

This protocol measures oxygen consumption (respirometry) as an indicator of metabolic activity.[4][10][11]

  • Apparatus Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph) or a standard Clark-type oxygen electrode calibrated to 37°C.

  • Reaction Medium: Add respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mM MgCl2, pH 7.2) to the chamber.

  • Mitochondrial Addition: Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber and allow the baseline oxygen consumption to stabilize.

  • Substrate Addition:

    • Initiate respiration by adding a respiratory chain substrate like malate (B86768) (0.5 mM).

    • Add ADP (0.5 mM) to stimulate State 3 respiration.

    • Add L-carnitine (0.2 mM) to facilitate fatty acid transport.

  • Initiation of Beta-Oxidation: Add the fatty acid substrate of interest, such as decanoyl-CoA (10 µM) or lauryl-carnitine (5 µM). Record the rate of oxygen consumption.

  • Inhibition Assay: To test for inhibition, pre-incubate the mitochondria with the inhibitor (e.g., 100 µM 5-HD-CoA) for a short period before adding the primary fatty acid substrate (decanoyl-CoA).

  • Data Analysis: Compare the rates of oxygen consumption in the presence and absence of the inhibitor to quantify the degree of inhibition.

Protocol for Coupled HADH and Thiolase Spectrophotometric Assay

This assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate.[12]

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • Tris-HCl buffer (100 mM, pH 8.0)

    • NAD⁺ (0.5 mM)

    • Coenzyme A (CoA-SH) (0.1 mM)

    • Purified 3-ketoacyl-CoA thiolase (excess activity)

    • Purified L-3-hydroxyacyl-CoA dehydrogenase (HADH) (the enzyme to be assayed)

  • Initiation: Start the reaction by adding the L-3-hydroxyacyl-CoA substrate (e.g., L-3-hydroxydecanoyl-CoA or the metabolite of 5-HD).

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

  • Calculation: Calculate the enzyme activity (Vmax) from the linear rate of NADH formation. To determine Km, vary the concentration of the L-3-hydroxyacyl-CoA substrate and plot the initial velocities using a Lineweaver-Burk or Michaelis-Menten plot. The coupled thiolase reaction makes the overall process irreversible, preventing product inhibition and allowing for accurate rate measurements.[12]

Experimental_Workflow cluster_prep Preparation cluster_assay Respirometry Assay cluster_analysis Data Analysis Tissue Excise Liver/Heart Homogenize Homogenize Tissue Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Mito Isolated Mitochondria Centrifuge->Mito Oxygraph Add Mitochondria to Respirometer Mito->Oxygraph Substrates Add Substrates (Malate, ADP, Carnitine) Oxygraph->Substrates Control Group 1: Add Decanoyl-CoA Substrates->Control Inhibitor Group 2: Add 5-HD-CoA then Decanoyl-CoA Substrates->Inhibitor Measure_O2 Measure O₂ Consumption Rate Control->Measure_O2 Inhibitor->Measure_O2 Compare Compare Respiration Rates Measure_O2->Compare Conclusion Quantify Inhibition Compare->Conclusion

Caption: Experimental workflow for assessing beta-oxidation inhibition.

Conclusion

The study of 5-hydroxydecanoate metabolism provides a clear example of how a modified fatty acid can disrupt mitochondrial beta-oxidation. While this compound itself is not the primary species studied, its direct precursor, 3-hydroxyoctanoyl-CoA (derived from 5-HD-CoA), is the key intermediate responsible for creating a severe rate-limiting step at the L-3-hydroxyacyl-CoA dehydrogenase enzyme. This bottleneck leads to a fivefold reduction in metabolic flux at this step, causing a backup of intermediates and inhibiting the oxidation of endogenous fatty acids.[4][5]

These findings have two major implications. First, they invalidate the use of 5-HD as a specific blocker of mitochondrial KATP channels, as its effects are deeply metabolic.[4] Second, they provide a valuable model for understanding how substrate inhibition can occur within the beta-oxidation pathway, offering insights relevant to the pathophysiology of certain fatty acid oxidation disorders where enzyme function is compromised. For drug development professionals, this underscores the importance of evaluating the full metabolic fate of candidate molecules designed to interact with mitochondrial targets.

References

Metabolic Fate of 5-Hydroxyoctanoyl-CoA in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a wide array of biochemical processes including energy production through beta-oxidation, lipid biosynthesis, and post-translational protein modifications.[1] The introduction of a hydroxyl group onto the acyl chain, as in the case of 5-hydroxyoctanoyl-CoA, presents a unique metabolic challenge to the cell. Understanding the metabolic fate of such modified fatty acid analogues is crucial for elucidating novel biochemical pathways and for the development of therapeutics that may target fatty acid metabolism, a pathway frequently dysregulated in diseases such as cancer, diabetes, and certain inherited metabolic disorders.[2][3]

This technical guide provides a comprehensive overview of the putative metabolic fate of this compound in mammalian cells. Due to the limited direct research on this specific molecule, this guide extrapolates from the well-established principles of fatty acid beta-oxidation and the metabolism of structurally similar compounds, such as 5-hydroxydecanoyl-CoA. We present a hypothesized metabolic pathway, summarize relevant quantitative data from analogous compounds, and provide detailed experimental protocols for researchers to investigate the metabolism of this compound and similar molecules.

Hypothesized Metabolic Fate of this compound

The primary catabolic route for fatty acyl-CoAs is the mitochondrial beta-oxidation spiral.[4][5] It is hypothesized that this compound enters this pathway and undergoes sequential enzymatic reactions. The presence of the hydroxyl group at the C5 position is predicted to create a metabolic bottleneck, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.

The proposed metabolic pathway is as follows:

  • Activation and Mitochondrial Transport: 5-hydroxyoctanoic acid is first activated to this compound in the cytoplasm by an acyl-CoA synthetase. For entry into the mitochondrial matrix, where beta-oxidation occurs, it would utilize the carnitine shuttle system, involving carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).

  • First Round of Beta-Oxidation:

    • Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) is expected to catalyze the first step, introducing a double bond between the alpha (C2) and beta (C3) carbons to form 5-hydroxyoctenoyl-CoA.[6][7]

    • Hydration: Enoyl-CoA hydratase would then add a water molecule across the double bond, yielding 3,5-dihydroxyoctanoyl-CoA.[8][9][10]

    • Dehydrogenation (Potential Bottleneck): L-3-hydroxyacyl-CoA dehydrogenase (HAD) catalyzes the oxidation of the 3-hydroxyl group to a keto group.[11][12] The presence of the second hydroxyl group at the C5 position may sterically hinder the efficient binding and turnover by HAD, creating a rate-limiting step in the overall oxidation of the molecule.

    • Thiolysis: 3-ketoacyl-CoA thiolase would cleave the 3,5-dihydroxyoctanoyl-CoA to release acetyl-CoA and 3-hydroxyhexanoyl-CoA.

  • Subsequent Rounds of Beta-Oxidation: The resulting 3-hydroxyhexanoyl-CoA would then re-enter the beta-oxidation spiral until the entire acyl chain is broken down into acetyl-CoA molecules, which can then enter the tricarboxylic acid (TCA) cycle for ATP production.

Metabolic Pathway of this compound node_5OH_Octanoyl_CoA This compound node_5OH_Octenoyl_CoA 5-Hydroxyoctenoyl-CoA node_5OH_Octanoyl_CoA->node_5OH_Octenoyl_CoA MCAD (FAD -> FADH2) node_3_5_DiOH_Octanoyl_CoA 3,5-Dihydroxyoctanoyl-CoA node_5OH_Octenoyl_CoA->node_3_5_DiOH_Octanoyl_CoA Enoyl-CoA Hydratase (+H2O) node_3_Keto_5_OH_Octanoyl_CoA 3-Keto-5-hydroxyoctanoyl-CoA node_3_5_DiOH_Octanoyl_CoA->node_3_Keto_5_OH_Octanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (NAD+ -> NADH) (Potential Bottleneck) node_3OH_Hexanoyl_CoA 3-Hydroxyhexanoyl-CoA node_3_Keto_5_OH_Octanoyl_CoA->node_3OH_Hexanoyl_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) node_Acetyl_CoA Acetyl-CoA node_3_Keto_5_OH_Octanoyl_CoA->node_Acetyl_CoA Further Beta-Oxidation Further Beta-Oxidation node_3OH_Hexanoyl_CoA->Further Beta-Oxidation node_TCA_Cycle TCA Cycle node_Acetyl_CoA->node_TCA_Cycle

Figure 1: Hypothesized metabolic pathway of this compound via mitochondrial beta-oxidation.

Quantitative Data from Analogous Compounds

Direct quantitative data on the enzymatic kinetics of this compound metabolism is not currently available. However, studies on the metabolism of 5-hydroxydecanoyl-CoA (5-HD-CoA), a C10 analogue, provide valuable insights into the potential kinetic parameters. The following table summarizes the kinetic data for the enzymes involved in the beta-oxidation of 5-HD-CoA compared to their natural substrate, decanoyl-CoA.

EnzymeSubstrateKm (µM)Vmax (µmol/min)
Enoyl-CoA Hydratase Decenoyl-CoA--
5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) L-3-Hydroxydecanoyl-CoA-(5-fold higher than 3,5-dihydroxydecanoyl-CoA)
3,5-Dihydroxydecanoyl-CoA-(Rate-limiting)

Data extracted from a study on 5-hydroxydecanoate (B1195396) metabolism. The Vmax for HAD with L-3-hydroxydecanoyl-CoA was found to be fivefold faster than with 3,5-dihydroxydecanoyl-CoA, indicating a significant bottleneck at this step.

These data suggest that while the initial steps of beta-oxidation may proceed efficiently for hydroxylated acyl-CoAs, the L-3-hydroxyacyl-CoA dehydrogenase step is likely to be significantly slower, leading to an accumulation of the 3,5-dihydroxyacyl-CoA intermediate.

Experimental Protocols

To investigate the metabolic fate of this compound, a combination of cell-based assays and advanced analytical techniques is required. The following protocols provide a framework for such studies.

Cell Culture and Treatment for Lipid Metabolism Studies

Studying lipid metabolism in vitro requires careful consideration of the lipid content in the cell culture medium, as serum contains a wide variety of lipids that can interfere with the experiment.[8][13]

Protocol for Culturing Cells in Lipid-Depleted Serum:

  • Preparation of Lipid-Stripped Serum:

    • Thaw fetal bovine serum (FBS).

    • In a beaker, stir the FBS at room temperature and add 0.8 volumes of di-isopropyl ether and 0.2 volumes of n-butanol. Continue stirring for 30 minutes.

    • Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C to separate the phases.

    • Collect the lower aqueous phase (the delipidated serum).

    • Repeat the extraction process on the aqueous phase two more times.

    • Dialyze the delipidated serum against phosphate-buffered saline (PBS) to remove residual solvents.

    • Sterile-filter the final lipid-stripped serum.

  • Cell Culture:

    • Culture cells of interest (e.g., HepG2, C2C12 myotubes) in standard growth medium (e.g., DMEM) supplemented with 10% lipid-stripped FBS and antibiotics.

    • For experiments, seed cells in appropriate culture plates (e.g., 6-well or 24-well plates).

    • Once cells have reached the desired confluency, replace the medium with fresh medium containing the experimental compound (e.g., 5-hydroxyoctanoic acid complexed to BSA).

Cell Culture Workflow node_FBS Fetal Bovine Serum (FBS) node_Solvent_Extraction Solvent Extraction (di-isopropyl ether, n-butanol) node_FBS->node_Solvent_Extraction node_Centrifugation Centrifugation node_Solvent_Extraction->node_Centrifugation node_Dialysis Dialysis vs. PBS node_Centrifugation->node_Dialysis node_Sterile_Filter Sterile Filtration node_Dialysis->node_Sterile_Filter node_LDS Lipid-Depleted Serum (LDS) node_Sterile_Filter->node_LDS node_Cell_Culture Culture Cells in Medium + 10% LDS node_LDS->node_Cell_Culture node_Treatment Treat Cells with 5-Hydroxyoctanoic Acid-BSA Complex node_Cell_Culture->node_Treatment node_Analysis Harvest Cells for Analysis (Metabolites, Gene Expression, etc.) node_Treatment->node_Analysis

Figure 2: Workflow for cell culture using lipid-depleted serum for metabolic studies.
Radiometric Fatty Acid Oxidation Assay

This assay measures the rate of beta-oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from a radiolabeled fatty acid substrate.[11][14] A custom synthesis of [1-¹⁴C]5-hydroxyoctanoic acid would be required for this specific application.

Protocol:

  • Substrate Preparation:

    • Prepare a stock solution of [1-¹⁴C]5-hydroxyoctanoic acid.

    • Complex the radiolabeled fatty acid to fatty acid-free bovine serum albumin (BSA) in a suitable buffer.

  • Cell Preparation:

    • Culture cells as described in the previous protocol.

    • Harvest and resuspend cells in an appropriate assay buffer.

  • Assay Procedure:

    • Incubate a known number of cells with the radiolabeled substrate mixture at 37°C.

    • At various time points, terminate the reaction by adding perchloric acid.

    • Centrifuge the samples to pellet the precipitated protein and un-metabolized substrate.

    • Collect the supernatant containing the acid-soluble metabolites (radiolabeled acetyl-CoA and other small molecules).

    • Quantify the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation as nanomoles of substrate converted to ASMs per unit time per milligram of protein.

LC-MS/MS Analysis of Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.[1][15][16][17]

Protocol:

  • Sample Preparation:

    • Wash cultured cells with ice-cold PBS.

    • Quench metabolism and extract acyl-CoAs by adding a cold extraction solvent (e.g., methanol (B129727) or a solution containing 5-sulfosalicylic acid) and an internal standard (e.g., ¹³C-labeled acyl-CoA).[18]

    • Scrape the cells and centrifuge to pellet debris.

    • Evaporate the supernatant to dryness and reconstitute in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution of two mobile phases (e.g., Mobile Phase A: water with an ion-pairing agent like ammonium (B1175870) acetate; Mobile Phase B: methanol).

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and its hypothesized metabolites. The transition would involve the precursor ion (the m/z of the intact acyl-CoA) and a common product ion resulting from the neutral loss of the CoA moiety.

  • Data Quantification:

    • Generate a standard curve using synthetic this compound.

    • Quantify the amount of this compound and its metabolites in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

LCMS_Workflow node_Cells Cultured Cells node_Extraction Metabolite Extraction (Cold Solvent + Internal Standard) node_Cells->node_Extraction node_Centrifuge Centrifugation node_Extraction->node_Centrifuge node_Dry_Reconstitute Evaporation and Reconstitution node_Centrifuge->node_Dry_Reconstitute node_LC Liquid Chromatography (LC) (Reverse Phase C18) node_Dry_Reconstitute->node_LC node_MS Tandem Mass Spectrometry (MS/MS) (ESI+, MRM Mode) node_LC->node_MS node_Data_Analysis Data Analysis (Quantification against Standard Curve) node_MS->node_Data_Analysis node_Results Concentrations of Acyl-CoA Metabolites node_Data_Analysis->node_Results

Figure 3: General workflow for the analysis of acyl-CoAs by LC-MS/MS.

Conclusion

The metabolic fate of this compound in cells is likely to follow the canonical beta-oxidation pathway, with a notable rate-limiting step at the L-3-hydroxyacyl-CoA dehydrogenase-catalyzed reaction due to the presence of the C5 hydroxyl group. This guide provides a scientifically grounded hypothesis for its metabolism and a detailed set of experimental protocols to enable researchers to rigorously test this hypothesis. The investigation into the metabolism of modified fatty acids like this compound is a promising area of research that could lead to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies for metabolic diseases. The methodologies outlined herein, from cell culture in lipid-defined media to sensitive detection by LC-MS/MS, provide a robust toolkit for scientists and drug development professionals in this field.

References

5-Hydroxyoctanoyl-CoA: An Emerging Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, a burgeoning global health concern, necessitate the discovery of novel and specific biomarkers for early diagnosis, patient stratification, and the development of targeted therapies. In the realm of fatty acid oxidation (FAO) disorders, the accumulation of specific acyl-CoA intermediates serves as a direct indicator of enzymatic defects. This technical guide focuses on 5-hydroxyoctanoyl-CoA, a hydroxylated medium-chain acyl-CoA, as a potential biomarker for a range of metabolic disturbances, particularly those affecting mitochondrial β-oxidation. This document provides a comprehensive overview of the current understanding of this compound's role in pathophysiology, detailed experimental protocols for its quantification, and a discussion of its potential clinical utility.

Introduction: The Significance of Acyl-CoA Intermediates in Metabolic Disease

Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly during periods of fasting or prolonged exercise.[1] Genetic defects in the enzymes of this pathway lead to a group of inherited metabolic diseases known as fatty acid oxidation disorders (FAODs).[2][3] These disorders are characterized by the accumulation of specific acyl-CoA esters, which can lead to cellular toxicity, impaired energy production, and a wide range of clinical manifestations, from hypoglycemia and myopathy to cardiomyopathy and sudden death.[2][4]

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is one of the most common FAODs, resulting from mutations in the ACADM gene.[5][6][7][8] This deficiency impairs the initial step of β-oxidation for medium-chain fatty acids (C6-C12), leading to the accumulation of octanoyl-CoA and its derivatives.[5][9] While octanoylcarnitine (B1202733) is the primary biomarker for MCAD deficiency detected in newborn screening, the direct measurement of accumulating acyl-CoA species, such as this compound, within cells and tissues may provide a more proximal and nuanced view of the metabolic block and its downstream consequences.

Pathophysiological Role of this compound

While direct evidence for the accumulation of this compound in human metabolic disorders is still emerging, studies on related hydroxylated fatty acids and their CoA esters provide a strong basis for its potential pathophysiological significance.

Biosynthesis of this compound

The precise metabolic origin of this compound in the context of FAODs is not fully elucidated. It is hypothesized to arise from the incomplete or alternative oxidation of longer-chain fatty acids. One plausible pathway involves the metabolism of 5-hydroxydecanoate, which is activated to 5-hydroxydecanoyl-CoA. Subsequent β-oxidation of 5-hydroxydecanoyl-CoA would yield 3-hydroxyoctanoyl-CoA (as the 5-hydroxyl group becomes a 3-hydroxyl group after one round of oxidation).[10][11] It is conceivable that under conditions of metabolic stress or specific enzyme deficiencies, alternative hydroxylation of octanoyl-CoA at the 5-position could occur.

Mitochondrial Dysfunction and Impaired Energy Metabolism

The accumulation of hydroxylated acyl-CoA species can have profound effects on mitochondrial function. Studies on 5-hydroxydecanoyl-CoA have demonstrated its ability to act as both a substrate and an inhibitor of β-oxidation.[10][11]

  • Inhibition of β-oxidation: 5-hydroxydecanoyl-CoA has been shown to inhibit the metabolism of other fatty acids, such as decanoyl-CoA, creating a bottleneck in the β-oxidation spiral.[10][11] This inhibition can lead to a reduction in the overall rate of fatty acid oxidation and a decrease in ATP production.

  • Impaired Mitochondrial Respiration: The presence of 100 μM 5-hydroxydecanoyl-CoA significantly reduces the maximal rate of respiration supported by decanoyl-CoA in isolated heart mitochondria.[10] This suggests that the accumulation of similar hydroxylated acyl-CoAs, like this compound, could directly impair the electron transport chain and oxidative phosphorylation.

  • Sequestration of Free Coenzyme A: The accumulation of any acyl-CoA species can lead to the sequestration of the free coenzyme A (CoA) pool within the mitochondria.[10] This depletion of free CoA can inhibit other crucial mitochondrial enzymes that require it as a cofactor, such as pyruvate (B1213749) dehydrogenase and 3-ketoacyl-CoA thiolase, further compromising cellular energy metabolism.[10]

Cellular Toxicity and Oxidative Stress

The accumulation of abnormal acyl-CoA esters is associated with cellular toxicity. While direct studies on this compound are limited, the accumulation of other medium-chain fatty acids, such as octanoic acid in MCAD deficiency, is known to be toxic.[9]

  • Induction of Oxidative Stress: The disruption of mitochondrial respiration and the electron transport chain by accumulating acyl-CoAs can lead to the increased production of reactive oxygen species (ROS), resulting in oxidative stress.[12][13][14][15] Oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis.[16]

  • Alterations in Gene Expression: Acyl-CoAs can act as signaling molecules and modulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs).[16][17][18][19][20] PPARs are key regulators of lipid metabolism, and their dysregulation by abnormal acyl-CoA species could further exacerbate the metabolic imbalance.[16][19][20]

Data Presentation: Quantitative Analysis of Related Acyl-CoAs and Effects on Mitochondrial Respiration

ParameterConditionSubstrateConcentrationEffectReference
Enzyme Kinetics In vitro5-HD-enoyl-CoAKm = 12.7 ± 0.6 μMVmax = 25.7 ± 0.5 μM min⁻¹[10][11]
In vitroDecenoyl-CoAKm = 4.1 ± 0.3 μMVmax = 21.7 ± 0.5 μM min⁻¹[10][11]
Mitochondrial Respiration Isolated Rat Heart MitochondriaDecanoyl-CoA (10 μM)-Stimulation of respiration[10][11]
Isolated Rat Heart MitochondriaDecanoyl-CoA (10 μM) + 5-HD-CoA (100 μM)-~40% reduction in maximal respiration rate[10][11]
Acylcarnitine Levels in MCAD Deficiency Newborn Blood Spots (Confirmed MCAD)OctanoylcarnitineMedian: 8.4 μmol/L (Range: 3.1-28.3 μmol/L)Highly elevated compared to controls[3][4][21]
Newborn Blood Spots (Healthy Controls)OctanoylcarnitineMaximum: 0.22 μmol/LLow to undetectable levels[3][4][21]

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. The following protocols are adapted from established methods for acyl-CoA analysis and can be optimized for this specific analyte.

In Vitro Enzymatic Synthesis of this compound Standard

A purified standard of this compound is essential for the development and validation of a quantitative assay. This can be achieved through chemo-enzymatic synthesis.[1][22][23][24]

Principle: This method utilizes an acyl-CoA synthetase to catalyze the formation of a thioester bond between 5-hydroxyoctanoic acid and coenzyme A in the presence of ATP and Mg²⁺.

Materials:

  • 5-hydroxyoctanoic acid

  • Coenzyme A (free acid)

  • Acyl-CoA Synthetase (from Pseudomonas sp. or other suitable source)

  • ATP, disodium (B8443419) salt

  • MgCl₂

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM DTT

    • 0.5 mM Coenzyme A

    • 1 mM 5-hydroxyoctanoic acid

  • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 U/mL.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC-MS to observe the formation of the this compound peak and the disappearance of the CoA peak.

  • Purify the this compound from the reaction mixture using reversed-phase HPLC with a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Lyophilize the purified fractions containing this compound.

  • Confirm the identity and purity of the synthesized standard by high-resolution mass spectrometry.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of this compound in biological matrices such as cell lysates, tissue homogenates, or plasma.[8][12][25][26][27]

Principle: This method involves the extraction of acyl-CoAs from the biological sample, followed by separation using liquid chromatography and detection and quantification by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Materials:

  • Biological sample (e.g., cultured cells, tissue biopsy, plasma)

  • Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain hydroxy-acyl-CoA)

  • Acetonitrile

  • Methanol (B129727)

  • Formic acid

  • Ammonium acetate (B1210297)

  • Solid-phase extraction (SPE) cartridges (C18)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize frozen tissue samples or cell pellets in a cold extraction solution (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid) containing the internal standard.

    • For plasma samples, perform protein precipitation with cold acetonitrile (1:3 v/v) containing the internal standard.

    • Centrifuge the homogenate/precipitate at high speed (e.g., 14,000 x g) at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% acetonitrile in water).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

      • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high organic phase to separate this compound from other acyl-CoAs.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • MRM Transitions:

        • Precursor Ion (Q1): The [M+H]⁺ ion of this compound.

        • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (e.g., the fragment corresponding to the loss of the acyl chain or a characteristic fragment of the CoA moiety).

        • Monitor the corresponding transitions for the internal standard.

      • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using the synthesized this compound standard and the internal standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

Mitochondrial_Dysfunction cluster_Mitochondrion Mitochondrion Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ETC Electron Transport Chain Beta_Oxidation->ETC TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->ETC ATP ATP ETC->ATP ROS ROS ETC->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress 5_HOCoA This compound (Accumulation) 5_HOCoA->Beta_Oxidation inhibits 5_HOCoA->ETC inhibits MCAD_Deficiency MCAD Deficiency MCAD_Deficiency->5_HOCoA leads to

Caption: Proposed mechanism of this compound-induced mitochondrial dysfunction.

Experimental Workflow for this compound Quantification

Experimental_Workflow Sample_Collection Biological Sample Collection (Cells, Tissue, Plasma) Extraction Acyl-CoA Extraction (with Internal Standard) Sample_Collection->Extraction SPE Solid-Phase Extraction (Cleanup and Concentration) Extraction->SPE LC_MS_MS LC-MS/MS Analysis (MRM Mode) SPE->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: Workflow for the quantification of this compound in biological samples.

Logical Workflow for Biomarker Discovery and Validation

Biomarker_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase Untargeted_Metabolomics Untargeted Metabolomics (Patient vs. Control) Candidate_Identification Identification of Potential Biomarker Candidates Untargeted_Metabolomics->Candidate_Identification Targeted_Assay Development of Targeted Quantitative Assay (LC-MS/MS) Candidate_Identification->Targeted_Assay Cohort_Validation Validation in Larger Patient Cohorts Targeted_Assay->Cohort_Validation Clinical_Utility Assessment of Clinical Utility Cohort_Validation->Clinical_Utility

Caption: General workflow for biomarker discovery and validation.[6][7][9][10][28]

Conclusion and Future Directions

This compound holds promise as a specific and sensitive biomarker for metabolic disorders, particularly those affecting medium-chain fatty acid metabolism. Its accumulation, as suggested by studies on related compounds, likely contributes to mitochondrial dysfunction, impaired energy production, and cellular toxicity. The development and application of robust analytical methods, such as the LC-MS/MS protocol detailed in this guide, are essential for validating its clinical utility.

Future research should focus on:

  • Quantitative analysis in patient cohorts: Measuring the levels of this compound in well-characterized patient populations with MCAD deficiency and other FAODs to establish its diagnostic and prognostic value.

  • Elucidation of biosynthetic pathways: Investigating the precise enzymatic reactions leading to the formation of this compound in metabolic disease.

  • Mechanistic studies: Further exploring the specific molecular targets of this compound and its impact on cellular signaling pathways, including PPARs and pathways involved in oxidative stress.

  • Therapeutic implications: Investigating whether strategies aimed at reducing the levels of this compound or mitigating its toxic effects could be beneficial in the treatment of metabolic disorders.

By addressing these key areas, the scientific and clinical communities can fully harness the potential of this compound as a valuable tool in the fight against metabolic disease.

References

An In-depth Technical Guide on the Putative Endogenous Presence and Analysis of 5-Hydroxyoctanoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Hydroxylated fatty acyl-CoAs are a class of these molecules that may play unique roles in cellular signaling and metabolic regulation. This guide focuses on the medium-chain hydroxy acyl-CoA, 5-hydroxyoctanoyl-CoA. While its explicit endogenous presence and functions are yet to be established, its structural similarity to other known metabolic intermediates suggests potential involvement in fatty acid oxidation pathways. This document outlines the theoretical metabolic context and provides a comprehensive, albeit prospective, guide for its extraction, quantification, and the elucidation of its potential signaling pathways.

Putative Metabolic Pathways of this compound

Based on known fatty acid metabolic pathways, this compound is likely an intermediate in the ω-oxidation or a modified β-oxidation pathway of octanoic acid or longer-chain fatty acids. The presence of a hydroxyl group at the C5 position suggests that it may be formed via hydroxylation of octanoyl-CoA or be a product of the breakdown of a longer hydroxylated fatty acid.

One plausible metabolic route is the β-oxidation of a longer-chain 5-hydroxy fatty acid. For instance, the metabolism of 5-hydroxydecanoic acid has been shown to proceed via β-oxidation, albeit at a slower rate than its non-hydroxylated counterpart[1]. This process would theoretically yield 3-hydroxyoctanoyl-CoA, not this compound.

A more direct route could involve the ω-oxidation of octanoic acid, followed by subsequent chain shortening. However, ω-oxidation typically occurs at the terminal methyl group. A more likely scenario is the hydroxylation of octanoyl-CoA by a cytochrome P450 monooxygenase, followed by its entry into a modified β-oxidation pathway.

Below is a diagram illustrating the hypothetical metabolic processing of this compound.

metabolic_pathway Octanoyl_CoA Octanoyl-CoA 5_OH_Octanoyl_CoA This compound Octanoyl_CoA->5_OH_Octanoyl_CoA Cytochrome P450 Monooxygenase Enoyl_CoA 5-Hydroxyoctenoyl-CoA 5_OH_Octanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase 3_5_diOH_Octanoyl_CoA 3,5-Dihydroxyoctanoyl-CoA Enoyl_CoA->3_5_diOH_Octanoyl_CoA Enoyl-CoA Hydratase 3_Keto_5_OH_Octanoyl_CoA 3-Keto-5-hydroxyoctanoyl-CoA 3_5_diOH_Octanoyl_CoA->3_Keto_5_OH_Octanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA 3-Hydroxyhexanoyl-CoA 3_Keto_5_OH_Octanoyl_CoA->Hexanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Hexanoyl_CoA->Acetyl_CoA Further β-oxidation

Hypothetical metabolic pathway of this compound.

Quantitative Analysis of this compound in Tissues

As no definitive quantitative data for endogenous this compound in tissues exist, this section provides a proposed experimental workflow and detailed protocols to guide researchers in obtaining this critical information.

The table below is a template for presenting quantitative data once it becomes available. The values are placeholders and should be replaced with experimental findings.

TissueHypothetical Concentration (pmol/g wet weight)Reference
LiverData not available
HeartData not available
BrainData not available
KidneyData not available
AdiposeData not available

The following diagram outlines the proposed workflow for the quantification of this compound from tissue samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Collection (snap-frozen in liquid N2) Homogenization Homogenization (in cold extraction buffer) Tissue->Homogenization Extraction Solid Phase Extraction (SPE) (C18 cartridge) Homogenization->Extraction LC_Separation Liquid Chromatography (C18 column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification (using internal standard) MS_Detection->Quantification Normalization Normalization (to tissue weight) Quantification->Normalization

Proposed experimental workflow for this compound quantification.

The following protocols are adapted from established methods for the analysis of other acyl-CoAs and are proposed for the quantification of this compound.

Protocol 1: Tissue Extraction of Medium-Chain Hydroxy Acyl-CoAs

  • Materials:

    • Tissue sample (e.g., liver, heart), snap-frozen in liquid nitrogen.

    • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water, ice-cold.

    • Internal Standard: Synthesized ¹³C-labeled this compound (to be used as a spike-in).

    • Solid Phase Extraction (SPE) Cartridges: C18, 1cc (30 mg).

    • Wash Solution: 5% methanol (B129727) in water.

    • Elution Solution: 80% methanol in water.

    • Nitrogen gas stream.

    • Reconstitution Solution: 5% (w/v) 5-sulfosalicylic acid (SSA) in water.

  • Procedure:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Immediately homogenize the tissue in 1 mL of ice-cold 10% TCA.

    • Spike the homogenate with a known amount of ¹³C-labeled this compound internal standard.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the acyl-CoAs with 1 mL of 80% methanol.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 5% SSA for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

  • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive ESI.

    • Precursor Ion (Q1): The m/z of protonated this compound.

    • Product Ion (Q3): A characteristic fragment ion (e.g., loss of the phosphopantetheine moiety).

    • Collision Energy: To be optimized for the specific precursor-product ion transition.

    • A corresponding MRM transition for the ¹³C-labeled internal standard should also be monitored.

Potential Signaling Roles of this compound

The signaling functions of this compound are currently unknown. However, based on the roles of other acyl-CoAs, several hypotheses can be proposed for future investigation.

  • Protein Acylation: Acyl-CoAs can serve as donors for the post-translational modification of proteins, including histones. 5-hydroxyoctanoylation could be a novel epigenetic mark or a modification that alters the function of metabolic enzymes.

  • Allosteric Regulation: Acyl-CoAs are known to allosterically regulate the activity of various enzymes involved in metabolism. This compound could potentially modulate enzymes in fatty acid or glucose metabolism.

  • Receptor Activation: Some fatty acid derivatives can act as ligands for nuclear receptors (e.g., PPARs). This compound or its free acid form could potentially activate such receptors, influencing gene expression related to lipid metabolism and inflammation.

The following diagram illustrates the potential points of investigation for the signaling roles of this compound.

signaling_pathways cluster_cellular_processes Potential Cellular Targets cluster_outcomes Potential Cellular Outcomes 5_OH_Octanoyl_CoA This compound Protein_Acylation Protein Acylation (e.g., Histones, Enzymes) 5_OH_Octanoyl_CoA->Protein_Acylation Enzyme_Regulation Allosteric Enzyme Regulation (e.g., Glycolysis, FAO) 5_OH_Octanoyl_CoA->Enzyme_Regulation Receptor_Activation Nuclear Receptor Activation (e.g., PPARs) 5_OH_Octanoyl_CoA->Receptor_Activation Gene_Expression Altered Gene Expression Protein_Acylation->Gene_Expression Metabolic_Flux Changes in Metabolic Flux Enzyme_Regulation->Metabolic_Flux Receptor_Activation->Gene_Expression Cellular_Function Modulation of Cellular Function Gene_Expression->Cellular_Function Metabolic_Flux->Cellular_Function

Hypothesized signaling roles of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for the study of this compound in mammalian tissues. While direct evidence of its endogenous presence and function is currently lacking, the provided metabolic context and detailed experimental protocols offer a clear path forward for researchers. The primary future directions should focus on:

  • Chemical Synthesis: The synthesis of an analytical standard and a stable isotope-labeled internal standard for this compound is a critical first step.

  • Method Validation: The proposed LC-MS/MS method must be rigorously validated for linearity, accuracy, precision, and sensitivity using the synthesized standards.

  • Tissue Quantification: A systematic analysis of various tissues from different species under different physiological conditions (e.g., fed vs. fasted) is necessary to establish the endogenous concentrations of this compound.

  • Functional Studies: Once its presence is confirmed, in vitro and in vivo studies will be required to elucidate its specific roles in protein acylation, enzyme regulation, and receptor signaling.

The investigation of novel metabolites like this compound holds the potential to uncover new layers of metabolic regulation and identify novel therapeutic targets for metabolic diseases.

References

Navigating the Cellular Crossroads: A Technical Guide to the Regulation of 5-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyoctanoyl-CoA is a specialized acyl-Coenzyme A (acyl-CoA) intermediate that emerges during the mitochondrial β-oxidation of certain hydroxylated fatty acids, such as 5-hydroxydecanoate. While not a mainstream metabolite, its presence and concentration can have significant implications for cellular energy metabolism, particularly by creating a bottleneck in the fatty acid oxidation pathway. Understanding the regulation of this compound cellular levels is therefore critical for researchers investigating metabolic disorders, drug-induced metabolic shifts, and cellular signaling processes influenced by fatty acid metabolism. This in-depth technical guide synthesizes the current understanding of the metabolic context, enzymatic regulation, and analytical methodologies pertinent to this compound.

Metabolic Pathway of this compound

The primary route for the formation and degradation of this compound is through the mitochondrial β-oxidation of 5-hydroxydecanoate. This modified fatty acid undergoes activation and transport into the mitochondrial matrix where it enters the β-oxidation spiral.

The metabolism of 5-hydroxydecanoyl-CoA (5-HD-CoA) proceeds through the initial steps of β-oxidation, catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase. The subsequent action of L-3-hydroxyacyl-CoA dehydrogenase (HAD) on the resulting 3,5-dihydroxydecanoyl-CoA is significantly impeded, creating a metabolic bottleneck.[1][2] This leads to the accumulation of intermediates, including the product of the first full β-oxidation cycle, this compound.

Beta_Oxidation_of_5_Hydroxydecanoate cluster_0 Mitochondrial Matrix 5-Hydroxydecanoate 5-Hydroxydecanoate 5-Hydroxydecanoyl-CoA 5-Hydroxydecanoyl-CoA 5-Hydroxydecanoate->5-Hydroxydecanoyl-CoA Acyl-CoA Synthetase 5-Hydroxydecenoyl-CoA 5-Hydroxydecenoyl-CoA 5-Hydroxydecanoyl-CoA->5-Hydroxydecenoyl-CoA MCAD 3,5-Dihydroxydecanoyl-CoA 3,5-Dihydroxydecanoyl-CoA 5-Hydroxydecenoyl-CoA->3,5-Dihydroxydecanoyl-CoA Enoyl-CoA Hydratase 3-Keto-5-hydroxydecanoyl-CoA 3-Keto-5-hydroxydecanoyl-CoA 3,5-Dihydroxydecanoyl-CoA->3-Keto-5-hydroxydecanoyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (Rate-Limiting) This compound This compound 3-Keto-5-hydroxydecanoyl-CoA->this compound 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-5-hydroxydecanoyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase Further Beta-Oxidation (Slow) Further Beta-Oxidation (Slow) This compound->Further Beta-Oxidation (Slow)

Figure 1: β-Oxidation of 5-Hydroxydecanoate.

Quantitative Data on Enzyme Kinetics and Inhibition

The regulation of this compound levels is intrinsically linked to the efficiency of the enzymes that process its precursors. The metabolism of 5-hydroxydecanoyl-CoA is notably inefficient at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, which indirectly influences the concentration of all downstream intermediates.[1]

EnzymeSubstrateKm (μM)Vmax (μM min-1)Source
Enoyl-CoA Hydratase5-HD-enoyl-CoA12.7 ± 0.625.7 ± 0.5[1]

Table 1: Enzyme Kinetics for a 5-Hydroxyacyl-CoA Intermediate

Furthermore, the accumulation of 5-hydroxydecanoyl-CoA has been shown to inhibit the oxidation of other fatty acids.

InhibitorSubstrateInhibition
100 μM 5-HD-CoADecanoyl-CoASignificant reduction in state-3 respiration
100 μM 5-HD-CoALauryl-carnitineSignificant reduction in state-3 respiration

Table 2: Inhibitory Effects of 5-Hydroxydecanoyl-CoA on Fatty Acid Oxidation [1]

General Regulation of Cellular Acyl-CoA Pools

The cellular concentration of any specific acyl-CoA, including this compound, is governed by the broader regulatory mechanisms that control the entire Coenzyme A (CoA) and acyl-CoA pool. This regulation occurs at the level of CoA synthesis and degradation.

Coenzyme A Biosynthesis

Coenzyme A is synthesized from pantothenate (vitamin B5) in a five-step enzymatic pathway. The rate-limiting enzyme in this pathway is typically pantothenate kinase (PANK). The synthesis of CoA is crucial for replenishing the free CoA pool required for the activation of fatty acids and for various other metabolic reactions.[3][4]

CoA_Biosynthesis Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate Pantothenate Kinase (PANK) (Rate-Limiting) 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA COASY (PPAT activity) Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A COASY (DPCK activity)

Figure 2: Coenzyme A Biosynthesis Pathway.
Coenzyme A and Acyl-CoA Degradation

The degradation of CoA and its thioesters is an important mechanism for regulating their intracellular levels.[3] This process is carried out by specific hydrolases, notably the Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif hydrolases. These enzymes are found in various cellular compartments, including mitochondria and peroxisomes, and can act on both free CoA and a subset of acyl-CoAs.[3][5][6] By degrading acyl-CoAs, these enzymes can prevent their excessive accumulation and modulate CoA-dependent metabolic pathways.

Experimental Protocols: Quantification of Acyl-CoAs

The quantitative analysis of medium-chain acyl-CoAs like this compound is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific protocol for this compound is not detailed in the literature, the following general methodology for acyl-CoA analysis can be adapted.

Sample Preparation
  • Tissue/Cell Homogenization: Homogenize frozen tissue or cell pellets in a suitable extraction solvent, often a mixture of isopropanol (B130326) and an aqueous buffer.

  • Protein Precipitation: Precipitate proteins using an acid, such as perchloric acid or trichloroacetic acid.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a C18 SPE cartridge. This step removes interfering substances and salts.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide) and reconstitute the dried eluate in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution. The mobile phases typically consist of an aqueous solution with a buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[7][8][9]

  • Mass Spectrometric Detection: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is performed in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[7]

Acyl_CoA_Analysis_Workflow Sample Sample Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Figure 3: Experimental Workflow for Acyl-CoA Analysis.

Conclusion

The cellular levels of this compound are not regulated by a dedicated signaling pathway but are rather a consequence of the metabolic flux through the β-oxidation of 5-hydroxy fatty acids and the overarching regulation of the cellular CoA and acyl-CoA pools. The key point of regulation appears to be the rate-limiting step catalyzed by L-3-hydroxyacyl-CoA dehydrogenase in the β-oxidation of 5-hydroxydecanoyl-CoA, which leads to the formation and potential accumulation of this compound. This accumulation can, in turn, impact broader fatty acid metabolism through inhibition. For drug development professionals, understanding how xenobiotics that are metabolized to hydroxylated fatty acids can perturb cellular energy balance is of significant interest. Future research should focus on developing targeted quantitative assays for this compound to better understand its precise cellular concentrations under various physiological and pathological conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxyoctanoyl-CoA is a hydroxylated medium-chain acyl-CoA that is emerging as a molecule of interest in the study of fatty acid metabolism and its interplay with ketogenesis. While direct research on this compound is limited, evidence from analogous molecules, particularly 5-hydroxydecanoyl-CoA, suggests that it can enter the mitochondrial beta-oxidation pathway. However, its metabolism is not as efficient as that of its non-hydroxylated counterpart, octanoyl-CoA. A significant bottleneck appears at the third step of beta-oxidation, catalyzed by 3-hydroxyacyl-CoA dehydrogenase. This impaired oxidation has the potential to alter the mitochondrial redox state and the availability of acetyl-CoA, the primary substrate for ketogenesis, thereby influencing the rate of ketone body production. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, its putative link to ketogenesis, detailed experimental protocols for its study, and a discussion of its potential implications in research and drug development.

Introduction to this compound and Ketogenesis

Ketogenesis is a metabolic process that produces ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone) from the breakdown of fatty acids, primarily in the liver mitochondria.[1][2][3] This pathway is crucial during periods of low glucose availability, such as fasting or a ketogenic diet, providing an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle.[1][2] The rate of ketogenesis is tightly regulated, with the availability of acetyl-CoA from fatty acid beta-oxidation being a key determinant.[3]

Medium-chain fatty acids (MCFAs), such as octanoic acid, are known to be highly ketogenic. Their metabolic fate, however, can be altered by modifications to their acyl chain. This compound, a derivative of octanoic acid with a hydroxyl group at the C5 position, represents such a modification. Understanding the metabolism of this molecule is crucial for elucidating how structural changes in fatty acids can impact major metabolic pathways like ketogenesis.

The Metabolic Pathway of this compound

Based on studies of the closely related 5-hydroxydecanoyl-CoA, it is hypothesized that this compound is also a substrate for the mitochondrial beta-oxidation pathway.[4] The process involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain.

Beta-Oxidation of this compound: A Putative Pathway

The proposed beta-oxidation of this compound is as follows:

  • Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) is expected to catalyze the formation of a double bond between the alpha (C2) and beta (C3) carbons of this compound, yielding 5-hydroxy-trans-2-octenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming 3,5-dihydroxyoctanoyl-CoA.

  • Dehydrogenation: Medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD) oxidizes the hydroxyl group at the C3 position to a keto group, producing 5-hydroxy-3-ketooctanoyl-CoA. This step is predicted to be the rate-limiting step in the beta-oxidation of this compound.[4]

  • Thiolysis: Medium-chain 3-ketoacyl-CoA thiolase cleaves 5-hydroxy-3-ketooctanoyl-CoA, releasing acetyl-CoA and 3-hydroxyhexanoyl-CoA.

The resulting 3-hydroxyhexanoyl-CoA can then enter subsequent rounds of beta-oxidation.

Beta_Oxidation_of_5_Hydroxyoctanoyl_CoA cluster_0 Mitochondrial Matrix 5-OH-Octanoyl-CoA 5-OH-Octanoyl-CoA 5-OH-trans-2-Octenoyl-CoA 5-OH-trans-2-Octenoyl-CoA 5-OH-Octanoyl-CoA->5-OH-trans-2-Octenoyl-CoA MCAD (FAD -> FADH2) 3,5-diOH-Octanoyl-CoA 3,5-diOH-Octanoyl-CoA 5-OH-trans-2-Octenoyl-CoA->3,5-diOH-Octanoyl-CoA Enoyl-CoA Hydratase 5-OH-3-Keto-Octanoyl-CoA 5-OH-3-Keto-Octanoyl-CoA 3,5-diOH-Octanoyl-CoA->5-OH-3-Keto-Octanoyl-CoA MCHAD (NAD+ -> NADH) [BOTTLENECK] 3-OH-Hexanoyl-CoA 3-OH-Hexanoyl-CoA 5-OH-3-Keto-Octanoyl-CoA->3-OH-Hexanoyl-CoA Thiolase (+ CoA-SH) Acetyl-CoA Acetyl-CoA 5-OH-3-Keto-Octanoyl-CoA->Acetyl-CoA Further Beta-Oxidation Further Beta-Oxidation 3-OH-Hexanoyl-CoA->Further Beta-Oxidation Ketogenesis Ketogenesis Acetyl-CoA->Ketogenesis

Proposed beta-oxidation pathway of this compound.

Quantitative Data on the Metabolism of Hydroxylated Medium-Chain Acyl-CoAs

Direct kinetic data for the enzymes of beta-oxidation with this compound as a substrate are not currently available in the published literature. However, a study on the C10 analogue, 5-hydroxydecanoyl-CoA, provides valuable insights that can be cautiously extrapolated to the C8 compound.[4]

Table 1: Kinetic Parameters of Beta-Oxidation Enzymes with Hydroxylated vs. Non-Hydroxylated Substrates

EnzymeSubstrateKm (µM)Vmax (µM/min)Source
Enoyl-CoA Hydratase Decenoyl-CoA4.1 ± 0.321.7 ± 0.5[4]
5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5[4]
3-Hydroxyacyl-CoA Dehydrogenase (HAD) L-3-Hydroxydecanoyl-CoA-(Reference)[4]
3,5-Dihydroxydecanoyl-CoA-~5-fold slower than reference[4]

Note: The Vmax for HAD with 3,5-dihydroxydecanoyl-CoA was qualitatively described as approximately fivefold slower than with L-3-hydroxydecanoyl-CoA.[4]

These data suggest that while enoyl-CoA hydratase can process the hydroxylated substrate, the subsequent dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase is significantly impaired. This bottleneck is a critical factor in the overall metabolism of this compound.

The Link to Ketogenesis: A Mechanistic Hypothesis

The impaired beta-oxidation of this compound is likely to impact ketogenesis through two primary mechanisms:

  • Altered Acetyl-CoA Availability: The bottleneck at the MCHAD step would lead to a reduced rate of acetyl-CoA production from this compound compared to octanoyl-CoA. Since acetyl-CoA is the direct precursor for HMG-CoA synthase, the rate-limiting enzyme of ketogenesis, a lower supply could potentially decrease the overall rate of ketone body synthesis.[3]

  • Shift in Mitochondrial Redox State: The MCHAD-catalyzed reaction reduces NAD+ to NADH. A slower reaction rate for the hydroxylated substrate would lead to a lower rate of NADH production compared to the oxidation of a non-hydroxylated fatty acid. The mitochondrial NADH/NAD+ ratio is a key regulator of ketogenesis, with a higher ratio generally favoring the pathway. The reduced NADH production from this compound oxidation could therefore lead to a less favorable redox state for ketogenesis.

Link_to_Ketogenesis cluster_beta_ox Beta-Oxidation cluster_ketogenesis Ketogenesis 5-OH-Octanoyl-CoA 5-OH-Octanoyl-CoA Beta_Ox_Pathway Impaired Beta-Oxidation (MCHAD Bottleneck) 5-OH-Octanoyl-CoA->Beta_Ox_Pathway Acetyl-CoA Acetyl-CoA Beta_Ox_Pathway->Acetyl-CoA Reduced Rate NADH_prod Reduced NADH Production Beta_Ox_Pathway->NADH_prod Lower Rate HMG_CoA_Synthase HMG-CoA Synthase Acetyl-CoA->HMG_CoA_Synthase Substrate Supply (-) NADH_prod->HMG_CoA_Synthase Redox State (-) Ketone_Bodies Ketone_Bodies HMG_CoA_Synthase->Ketone_Bodies

Hypothesized impact of impaired this compound beta-oxidation on ketogenesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound and its metabolic effects.

Synthesis of this compound

Step 1: Synthesis of 5-Hydroxyoctanoic Acid (Example Chemical Synthesis)

This can be achieved through various organic synthesis routes. One plausible approach involves the hydroboration-oxidation of an appropriate unsaturated precursor, such as oct-5-enoic acid.

Step 2: Enzymatic Ligation to Coenzyme A

Acyl-CoA synthetases (ligases) can be used to attach the synthesized 5-hydroxyoctanoic acid to Coenzyme A.

  • Materials:

    • 5-hydroxyoctanoic acid

    • Coenzyme A (free acid)

    • Acyl-CoA synthetase (a medium-chain specific enzyme is preferred)

    • ATP

    • MgCl₂

    • Tris-HCl buffer (pH 7.5)

  • Procedure:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM 5-hydroxyoctanoic acid

      • 1.5 mM Coenzyme A

      • Purified acyl-CoA synthetase (concentration to be optimized)

    • Incubate the reaction mixture at 30-37°C.

    • Monitor the reaction progress by HPLC to observe the formation of this compound and the depletion of Coenzyme A.

    • Purify the this compound using reversed-phase HPLC.

Enzyme Assays for Beta-Oxidation

The activity of the four beta-oxidation enzymes with this compound and its metabolites can be assessed using spectrophotometric assays.

5.2.1. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Assay

  • Principle: The reduction of a redox dye (e.g., ferricenium hexafluorophosphate) by the FADH₂ produced during the dehydrogenation of the acyl-CoA is monitored spectrophotometrically.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • Ferricenium hexafluorophosphate

    • This compound (substrate)

    • Purified MCAD

  • Procedure: Monitor the decrease in absorbance at the appropriate wavelength for the chosen redox dye.

5.2.2. Enoyl-CoA Hydratase Assay

  • Principle: The hydration of the trans-2-enoyl-CoA leads to a decrease in absorbance at 263 nm.[4]

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • 5-hydroxy-trans-2-octenoyl-CoA (substrate, product of the MCAD reaction)

    • Purified enoyl-CoA hydratase

  • Procedure: Monitor the decrease in absorbance at 263 nm.

5.2.3. Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD) Assay

  • Principle: The reduction of NAD⁺ to NADH during the oxidation of the 3-hydroxyacyl-CoA is monitored by the increase in absorbance at 340 nm. A coupled assay with thiolase is recommended to prevent product inhibition.[4]

  • Reaction Mixture:

    • Potassium phosphate (B84403) buffer (pH 7.3)

    • NAD⁺

    • Coenzyme A

    • 3,5-dihydroxyoctanoyl-CoA (substrate, product of the hydratase reaction)

    • Purified MCHAD

    • Purified 3-ketoacyl-CoA thiolase

  • Procedure: Monitor the increase in absorbance at 340 nm.

5.2.4. Medium-Chain 3-Ketoacyl-CoA Thiolase Assay

  • Principle: The thiolytic cleavage of the 3-ketoacyl-CoA in the presence of Coenzyme A leads to the disappearance of the Mg²⁺-complexed enolate, which can be monitored by a decrease in absorbance at 303 nm.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • MgCl₂

    • Coenzyme A

    • 5-hydroxy-3-ketooctanoyl-CoA (substrate, product of the MCHAD reaction)

    • Purified thiolase

  • Procedure: Monitor the decrease in absorbance at 303 nm.

HMG-CoA Synthase Activity Assay
  • Principle: The condensation of acetyl-CoA with acetoacetyl-CoA (or a potential inhibitory substrate analogue) is measured. A common method uses radiolabeled acetyl-CoA, and the formation of radiolabeled HMG-CoA is quantified after separation by thin-layer chromatography (TLC).

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • Acetoacetyl-CoA

    • [¹⁴C]acetyl-CoA

    • This compound or its metabolites (as potential inhibitors)

    • Purified mitochondrial HMG-CoA synthase

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction with an acid.

    • Spot the mixture onto a TLC plate and develop the chromatogram.

    • Quantify the radioactivity of the HMG-CoA spot using a phosphorimager or by scraping and liquid scintillation counting.

Experimental_Workflow cluster_synthesis Synthesis cluster_assays Enzyme Assays Synth_HFAO Synthesis of 5-Hydroxyoctanoic Acid CoA_Ligation Enzymatic Ligation to Coenzyme A Synth_HFAO->CoA_Ligation Purification HPLC Purification CoA_Ligation->Purification MCAD_Assay MCAD Activity Purification->MCAD_Assay Substrate HMGS_Assay HMG-CoA Synthase Activity Purification->HMGS_Assay Potential Inhibitor Hydratase_Assay Enoyl-CoA Hydratase Activity MCAD_Assay->Hydratase_Assay Product as Substrate MCHAD_Assay MCHAD Activity Hydratase_Assay->MCHAD_Assay Product as Substrate Thiolase_Assay Thiolase Activity MCHAD_Assay->Thiolase_Assay Product as Substrate

Overall experimental workflow for studying this compound.

Discussion and Future Directions

The study of this compound and its impact on ketogenesis is a nascent field with significant potential. The primary hypothesis, based on data from its C10 analogue, is that its metabolism via beta-oxidation is inefficient, leading to a bottleneck that could modulate ketogenesis. This has several implications for research and drug development:

  • Understanding Metabolic Regulation: Investigating the precise kinetic parameters of this compound with beta-oxidation enzymes will provide a clearer picture of how hydroxylated fatty acids are metabolized and how they influence the overall metabolic flux.

  • Drug Development: Molecules that can modulate fatty acid oxidation and ketogenesis are of interest for various therapeutic areas, including metabolic syndrome, neurological disorders, and certain cancers. 5-hydroxyoctanoic acid and its derivatives could serve as lead compounds for the development of such modulators.

  • Nutritional Science: As a component of certain foods or as a potential dietary supplement, understanding the ketogenic potential of 5-hydroxyoctanoic acid is important.

Future research should focus on:

  • Direct Kinetic Studies: Determining the Km and Vmax of the four beta-oxidation enzymes with this compound and its intermediates.

  • HMG-CoA Synthase Inhibition/Activation: Directly testing the effect of this compound and its beta-oxidation metabolites on the activity of purified HMG-CoA synthase.

  • Cellular and In Vivo Studies: Examining the effects of 5-hydroxyoctanoic acid administration on cellular respiration, ketone body production, and overall metabolic profiles in cell culture and animal models.

Conclusion

This compound represents an intriguing molecule at the crossroads of fatty acid oxidation and ketogenesis. While direct experimental data are sparse, a strong hypothesis based on analogous compounds suggests that its metabolism is characterized by a bottleneck in the beta-oxidation pathway. This inefficiency likely has downstream consequences for ketogenesis by altering the availability of acetyl-CoA and the mitochondrial redox state. The experimental protocols and future research directions outlined in this guide provide a framework for further investigation into the precise role of this compound in cellular metabolism, which may open new avenues for therapeutic intervention and a deeper understanding of metabolic regulation.

References

The Biological Significance of 5-Hydroxyoctanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Tenets

This technical guide delves into the biological significance of 5-hydroxyoctanoyl-CoA, a hydroxylated medium-chain acyl-coenzyme A (CoA) derivative. While direct research on this compound is limited, its metabolic role can be inferred from the well-documented pathways of similar molecules, particularly the β-oxidation of hydroxylated fatty acids. This document synthesizes the available data to provide a comprehensive overview of its presumed metabolic fate, enzymatic interactions, and the analytical methodologies required for its study.

Coenzyme A and its thioesters are central to cellular metabolism, participating in over 100 different anabolic and catabolic reactions.[1] Acyl-CoAs, such as this compound, are critical intermediates in the metabolism of lipids, carbohydrates, and proteins.[1][2] The concentration and species of acyl-CoAs within a cell are dynamically regulated and reflect the metabolic state.[3]

Metabolic Pathway: β-Oxidation of Hydroxylated Fatty Acids

This compound is anticipated to be a substrate for the mitochondrial β-oxidation pathway. The metabolism of a structurally similar and more extensively studied compound, 5-hydroxydecanoyl-CoA, provides a valuable model for understanding the processing of this compound.[4] The presence of a hydroxyl group on the acyl chain introduces complexities to the standard β-oxidation spiral, potentially creating metabolic bottlenecks.[4]

The β-oxidation of 5-hydroxydecanoyl-CoA has been shown to proceed through the initial steps of the pathway, catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase.[4] However, the process is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[4] This suggests that while this compound can enter the fatty acid oxidation pathway, its complete degradation may be inefficient, potentially impacting cellular energy homeostasis and leading to the accumulation of intermediate metabolites.

Below is a diagram illustrating the proposed β-oxidation pathway for a generic 5-hydroxyacyl-CoA.

Beta_Oxidation_Pathway cluster_mitochondria Mitochondrial Matrix 5-Hydroxyacyl_CoA 5-Hydroxyacyl-CoA 5-Hydroxyenoyl_CoA 5-Hydroxyenoyl-CoA 5-Hydroxyacyl_CoA->5-Hydroxyenoyl_CoA Acyl-CoA Dehydrogenase 3,5-Dihydroxyacyl_CoA 3,5-Dihydroxyacyl-CoA 5-Hydroxyenoyl_CoA->3,5-Dihydroxyacyl_CoA Enoyl-CoA Hydratase 3-Keto-5-hydroxyacyl_CoA 3-Keto-5-hydroxyacyl-CoA 3,5-Dihydroxyacyl_CoA->3-Keto-5-hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (Rate-Limiting Step) 3-Hydroxyacyl_CoA_n-2 3-Hydroxyacyl-CoA (n-2) 3-Keto-5-hydroxyacyl_CoA->3-Hydroxyacyl_CoA_n-2 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA 3-Keto-5-hydroxyacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Cytosol Cytosol 5-Hydroxy_Fatty_Acid 5-Hydroxy Fatty Acid 5-Hydroxy_Fatty_Acid->5-Hydroxyacyl_CoA Acyl-CoA Synthetase LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample SPE Solid-Phase Extraction (SPE) Biological_Sample->SPE Elution_Evaporation Elution & Evaporation SPE->Elution_Evaporation Reconstitution Reconstitution Elution_Evaporation->Reconstitution LC Liquid Chromatography (LC) Reconstitution->LC Injection MS Tandem Mass Spectrometry (MS/MS) LC->MS Data_Analysis Data Analysis MS->Data_Analysis

References

5-Hydroxyoctanoyl-CoA in Peroxisomal Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism. One of their key functions is the β-oxidation of specific fatty acids that are poor substrates for the mitochondrial system. This includes very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain dicarboxylic acids.[1][2] The peroxisomal β-oxidation pathway is a multi-step process involving a distinct set of enzymes that shorten the fatty acid carbon chain, producing acetyl-CoA and a chain-shortened acyl-CoA, which can then be further metabolized in the mitochondria.[3] This guide provides an in-depth technical overview of the role of 5-hydroxyoctanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA, within the context of peroxisomal fatty acid oxidation. While direct experimental data on the peroxisomal metabolism of this compound is limited, this document will extrapolate its likely metabolic fate based on the known substrate specificities of the peroxisomal β-oxidation enzymes and will detail the experimental approaches required for its study.

Peroxisomal β-Oxidation Pathway: An Overview

The peroxisomal β-oxidation cascade involves four key enzymatic steps, each catalyzed by specific enzymes with distinct substrate preferences.[3][4] Unlike mitochondria, the first step in peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase that directly transfers electrons to molecular oxygen, generating hydrogen peroxide (H₂O₂).[5][6]

The core enzymes of the peroxisomal β-oxidation pathway are:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the initial dehydrogenation of the acyl-CoA, introducing a double bond. There are different isoforms of ACOX with varying substrate specificities for straight-chain, branched-chain, and dicarboxylic acyl-CoAs.[1]

  • D-Bifunctional Protein (DBP) and L-Bifunctional Protein (LBP): These multifunctional enzymes exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. DBP is primarily involved in the oxidation of branched-chain fatty acids and VLCFAs, while LBP is active towards straight-chain dicarboxylic acids.[3][7][8]

  • Peroxisomal Thiolase: Catalyzes the final step, the thiolytic cleavage of 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened acyl-CoA.[9][10]

The interplay between these enzymes allows for the efficient shortening of a diverse range of fatty acyl-CoAs.

The Hypothesized Role of this compound in Peroxisomal β-Oxidation

Direct evidence for the metabolism of this compound within peroxisomes is not extensively documented in current literature. However, based on the known functions of peroxisomal enzymes in handling hydroxylated and other modified fatty acids, a probable metabolic pathway can be postulated. The presence of the hydroxyl group at the C5 position suggests that this compound would likely undergo a modified β-oxidation process.

It is plausible that this compound could be a substrate for the peroxisomal β-oxidation machinery, although its efficiency compared to unsubstituted medium-chain fatty acids is unknown. The hydroxyl group may influence the activity of the involved enzymes.

Below is a diagram illustrating the hypothesized entry and metabolism of this compound in the peroxisomal β-oxidation pathway.

Peroxisomal_Metabolism_of_5_Hydroxyoctanoyl_CoA cluster_peroxisome Peroxisomal Matrix 5-HO-CoA This compound ACOX Acyl-CoA Oxidase (ACOX1) 5-HO-CoA->ACOX Step 1: Dehydrogenation Intermediate1 5-Hydroxy-trans-2-octenoyl-CoA ACOX->Intermediate1 DBP_Hydratase D-Bifunctional Protein (Hydratase) Intermediate2 3,5-Dihydroxyoctanoyl-CoA DBP_Hydratase->Intermediate2 DBP_Dehydrogenase D-Bifunctional Protein (Dehydrogenase) Intermediate3 3-Keto-5-hydroxyoctanoyl-CoA DBP_Dehydrogenase->Intermediate3 Thiolase Peroxisomal Thiolase Product1 Acetyl-CoA Thiolase->Product1 Product2 3-Hydroxyhexanoyl-CoA Thiolase->Product2 Intermediate1->DBP_Hydratase Step 2: Hydration Intermediate2->DBP_Dehydrogenase Step 3: Dehydrogenation Intermediate3->Thiolase Step 4: Thiolytic Cleavage Cytosol Cytosol Cytosol->5-HO-CoA Transport into Peroxisome

Hypothesized peroxisomal β-oxidation of this compound.

Quantitative Data on Peroxisomal Enzyme Activity

SubstrateAcyl-CoA Oxidase (Rat Liver) Km (µM)Reference
Lauroyl-CoA (C12:0)~10[11]
Palmitoyl-CoA (C16:0)~15[5]

Note: The Km values can vary depending on the specific isoform of the enzyme and the experimental conditions.

Experimental Protocols

To investigate the role of this compound in peroxisomal β-oxidation, a series of established experimental protocols can be adapted.

Isolation of Peroxisomes

A critical first step is the isolation of a purified peroxisomal fraction from tissues (e.g., rat liver) or cultured cells.

Methodology:

  • Homogenization: Tissues are homogenized in a buffered isotonic sucrose (B13894) solution.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and finally a fraction enriched in peroxisomes and lysosomes.

  • Density Gradient Centrifugation: The enriched fraction is further purified using a density gradient (e.g., sucrose or Nycodenz) to separate peroxisomes from other organelles based on their density.

Peroxisome_Isolation_Workflow Tissue Tissue Homogenization Homogenate Homogenate Tissue->Homogenate Centrifuge1 Low-Speed Centrifugation (e.g., 1,000 x g) Homogenate->Centrifuge1 Pellet1 Nuclear Pellet (Discard) Centrifuge1->Pellet1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Centrifuge2 Medium-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->Centrifuge2 Pellet2 Mitochondrial Pellet Centrifuge2->Pellet2 Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Centrifuge3 High-Speed Centrifugation (e.g., 25,000 x g) Supernatant2->Centrifuge3 Pellet3 Peroxisome/Lysosome Enriched Pellet Centrifuge3->Pellet3 Gradient Density Gradient Centrifugation Pellet3->Gradient Purified Purified Peroxisomes Gradient->Purified

Workflow for the isolation of purified peroxisomes.
Acyl-CoA Oxidase Activity Assay

The activity of the first and rate-limiting enzyme of peroxisomal β-oxidation, acyl-CoA oxidase, can be measured using spectrophotometric or fluorometric methods that detect the production of H₂O₂.

Fluorometric Assay Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) buffer, horseradish peroxidase, and a fluorogenic substrate (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine).

  • Sample Addition: Add the purified peroxisomal fraction or cell lysate to the reaction mixture.

  • Initiation: Start the reaction by adding the substrate, this compound.

  • Measurement: Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus ACOX activity.

  • Standard Curve: Generate a standard curve with known concentrations of H₂O₂ to quantify the enzyme activity.

Quantification of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs and their metabolites.

Methodology:

  • Sample Preparation:

    • Extract acyl-CoAs from the peroxisomal fraction or cell culture using a suitable solvent system (e.g., acetonitrile (B52724)/water).

    • Perform solid-phase extraction (SPE) to clean up the sample and enrich for acyl-CoAs.

  • Liquid Chromatography:

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Tandem Mass Spectrometry:

    • Utilize electrospray ionization (ESI) in positive mode.

    • Perform multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of this compound and its expected β-oxidation intermediates.

Signaling Pathways and this compound

While a direct signaling role for this compound in peroxisomes has not been established, hydroxylated fatty acids, in general, are known to function as signaling molecules in various cellular processes.[12][13] Furthermore, fatty acyl-CoAs can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of peroxisomal gene expression.[14]

PPARα Signaling Pathway:

PPARα is a ligand-activated transcription factor that, upon binding to fatty acids or their derivatives, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating the expression of proteins involved in fatty acid transport and oxidation, including the enzymes of the peroxisomal β-oxidation pathway.[15]

It is conceivable that this compound or its metabolites could modulate PPARα activity, thereby influencing the expression of peroxisomal genes. Further research is required to elucidate any such signaling role.

PPAR_alpha_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fatty Acyl-CoA (e.g., 5-HO-CoA?) PPARa PPARα Ligand->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription mRNA mRNA Transcription->mRNA Proteins Peroxisomal Proteins (ACOX, DBP, etc.) mRNA->Proteins Translation

PPARα signaling pathway and potential influence of fatty acyl-CoAs.

Conclusion

The role of this compound in peroxisomal fatty acid oxidation represents an area ripe for further investigation. Based on the known substrate specificities of peroxisomal enzymes, it is likely that this hydroxylated fatty acyl-CoA can be metabolized, at least to some extent, via a modified β-oxidation pathway within the peroxisome. The experimental protocols outlined in this guide provide a framework for researchers to elucidate the precise metabolic fate of this compound and to explore its potential as a signaling molecule. A deeper understanding of the peroxisomal metabolism of such modified fatty acids will be crucial for advancing our knowledge of lipid metabolism and for the development of novel therapeutic strategies for metabolic disorders.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 5-Hydroxyoctanoyl-CoA in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1] Their quantification is essential for understanding metabolic regulation in health and disease. This document details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-hydroxyoctanoyl-CoA. The protocol provides comprehensive procedures for sample preparation from cultured cells, optimized chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM). This method is designed to serve as a robust platform for researchers investigating fatty acid metabolism and related therapeutic areas.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to intermediary metabolism.[2] Hydroxylated fatty acyl-CoAs, such as this compound, are key intermediates in the β-oxidation of fatty acids. Dysregulation of acyl-CoA metabolism has been linked to various metabolic and neurodegenerative diseases.[2][3] Consequently, the ability to accurately measure the levels of specific acyl-CoAs is crucial. LC-MS/MS has become the preferred analytical technique due to its superior sensitivity, specificity, and reproducibility for acyl-CoA analysis.[1][4]

This application note provides a validated protocol for extracting and quantifying this compound from biological samples. The methodology employs a standard protein precipitation step followed by reversed-phase liquid chromatography and detection on a triple quadrupole mass spectrometer.

Fatty Acid Beta-Oxidation Pathway

This compound is an intermediate in the metabolism of fatty acids. The diagram below illustrates the general steps of the mitochondrial fatty acid β-oxidation spiral, where hydroxyacyl-CoA intermediates are formed.

FattyAcylCoA Fatty Acyl-CoA (C_n) EnoylCoA Trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Fatty Acyl-CoA (C_n-2) KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA:e->AcetylCoA:w ShortenedAcylCoA:e->FattyAcylCoA:w Re-enters Cycle TCA TCA Cycle AcetylCoA:e->TCA:w Sample Biological Sample (Cells or Tissue) Extraction Metabolite Extraction (Methanol, ISTD Spiking) Sample->Extraction Centrifuge Protein Precipitation (Centrifugation) Extraction->Centrifuge Dry Evaporation to Dryness Centrifuge->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (Reversed-Phase C18) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis (Quantification) MS->Data

References

Application Notes and Protocols for the Enzymatic Synthesis of 5-Hydroxyoctanoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxyoctanoyl-CoA is a crucial intermediate in various metabolic pathways and serves as a valuable substrate for in vitro studies of enzymes involved in fatty acid metabolism. Its synthesis, however, can be challenging. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound and its subsequent use in in vitro assays. The protocols leverage the substrate promiscuity of certain bacterial acyl-CoA ligases, offering a reliable and specific method for producing this key metabolite.

Enzymatic Synthesis of this compound

The synthesis of this compound can be efficiently achieved using a promiscuous fatty acyl-CoA ligase (FACL) from Mycobacterium tuberculosis (e.g., FadD6). These enzymes have demonstrated a remarkable tolerance for fatty acids with modifications at various positions, making them suitable for the activation of 5-hydroxyoctanoic acid.[1][2]

Principle

The enzymatic synthesis involves the ATP-dependent ligation of 5-hydroxyoctanoic acid to Coenzyme A (CoA), catalyzed by an acyl-CoA ligase. The reaction proceeds in two steps: the formation of an acyl-adenylate intermediate, followed by the transfer of the acyl group to CoA.

Enzymatic_Synthesis_Workflow

Figure 1: Workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines the expression and purification of a promiscuous acyl-CoA ligase and the subsequent synthesis of this compound.

1. Expression and Purification of Promiscuous Acyl-CoA Ligase (e.g., M. tuberculosis FadD6)

  • Gene Synthesis and Cloning: Synthesize the gene encoding the selected acyl-CoA ligase with a C-terminal His-tag and clone it into a suitable expression vector (e.g., pET-28a(+)).

  • Protein Expression: Transform the expression construct into E. coli BL21(DE3) cells. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.

  • Cell Lysis and Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication and clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography. Elute the protein with a linear gradient of imidazole (10-250 mM).

  • Protein Characterization: Analyze the purified protein by SDS-PAGE for purity and determine the concentration using a Bradford assay.

2. Enzymatic Synthesis Reaction

  • Reaction Components:

ComponentFinal Concentration
5-Hydroxyoctanoic Acid1 mM
Coenzyme A (Lithium Salt)1.5 mM
ATP5 mM
MgCl₂10 mM
Purified Acyl-CoA Ligase5-10 µM
Tris-HCl (pH 7.5)100 mM
DTT2 mM
  • Procedure:

    • Combine all reaction components in a microcentrifuge tube.

    • Incubate the reaction mixture at 30°C for 2-4 hours.

    • Monitor the reaction progress by HPLC-MS.

    • Quench the reaction by adding an equal volume of cold methanol (B129727) or by acidification.

3. Purification of this compound

  • Method: Purify the synthesized this compound using reverse-phase HPLC on a C18 column.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate, pH 5.5

    • B: Acetonitrile

  • Gradient: A linear gradient from 5% to 60% B over 30 minutes.

  • Detection: Monitor the elution at 260 nm.

  • Post-Purification: Lyophilize the collected fractions containing the product to obtain a stable powder.

4. Characterization

  • Confirm the identity and purity of the product by LC-MS/MS analysis.

In Vitro Assays Using this compound

This compound can be used as a substrate to study the activity of various enzymes, particularly those involved in fatty acid β-oxidation. For instance, it is a potential substrate for hydroxyacyl-CoA dehydrogenases.

Principle of a Hydroxyacyl-CoA Dehydrogenase Assay

The activity of a hydroxyacyl-CoA dehydrogenase can be measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. This spectrophotometric assay provides a continuous and quantitative measure of enzyme activity.[3][4][5]

HAD_Assay_Pathway

Figure 2: Signaling pathway for a hydroxyacyl-CoA dehydrogenase assay.

Experimental Protocol: Hydroxyacyl-CoA Dehydrogenase Activity Assay

This protocol describes a general method for assaying the activity of a putative 5-hydroxyacyl-CoA dehydrogenase.

1. Reaction Components

ComponentFinal Concentration
This compound0.1 - 1 mM (for Km determination)
NAD⁺2 mM
Enzyme PreparationVariable (e.g., purified enzyme or cell lysate)
Tris-HCl (pH 8.0)100 mM
Triton X-1000.01% (optional, to prevent substrate aggregation)

2. Assay Procedure

  • Prepare a master mix containing all components except the enzyme.

  • Pipette the master mix into a UV-transparent 96-well plate or cuvettes.

  • Equilibrate the plate/cuvettes to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

3. Data Analysis

  • The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

  • Kinetic parameters such as Km and Vmax can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantitative Data Summary

The following table provides representative kinetic parameters for medium-chain acyl-CoA ligases and 3-hydroxyacyl-CoA dehydrogenases with their preferred substrates. These values can serve as a reference for optimizing the synthesis of this compound and for comparative purposes in in vitro assays.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoA~20-50High[3]
Mycobacterial Fatty Acyl-CoA Ligase (FACL)Octanoic Acid~50-100Moderate[1]

Note: The kinetic parameters for this compound with these or other enzymes will need to be determined experimentally. The metabolism of 5-hydroxydecanoate (B1195396) has been shown to proceed through the β-oxidation pathway, suggesting that this compound is a viable substrate for these enzymes.[6]

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the enzymatic synthesis of this compound and its application in in vitro enzymatic assays. By utilizing promiscuous acyl-CoA ligases, researchers can efficiently produce this valuable metabolite. The proposed in vitro assay for hydroxyacyl-CoA dehydrogenase serves as a template for characterizing enzymes involved in the metabolism of hydroxylated fatty acids, which is crucial for advancing research in metabolic diseases and drug development.

References

Application Notes and Protocols for the Extraction of 5-Hydroxyoctanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyoctanoyl-CoA is an intermediate in various metabolic pathways, and its accurate quantification in biological samples is crucial for understanding cellular metabolism and its dysregulation in disease states. The inherent chemical properties of acyl-CoA thioesters, including their low abundance and susceptibility to hydrolysis, present significant analytical challenges. These application notes provide a detailed protocol for the efficient extraction of this compound from biological matrices, such as cultured cells and tissues, for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is a composite of established protocols for acyl-CoA extraction, optimized for recovery and stability.

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines and Tissues

The following table summarizes quantitative data for various acyl-CoA species across different biological samples as reported in the literature. While specific data for this compound is not widely published, this table provides a comparative overview of acyl-CoA pool sizes, which can serve as a valuable reference. Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), which can affect direct comparability.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)Rat Liver (nmol/g wet weight)Rat Heart (nmol/g wet weight)
Short-Chain Acyl-CoAs
Acetyl-CoA10.644[1]--~19 - 105[2]-
Propionyl-CoA3.532[1]----
Butyryl-CoA1.013[1]----
Succinyl-CoA25.467[1]----
Medium-Chain Acyl-CoAs
Octanoyl-CoA-----
Long-Chain Acyl-CoAs
Myristoyl-CoA (C14:0)-~2.5[1]~1.5[1]--
Palmitoyl-CoA (C16:0)-~12[1]~4[1]--
Oleoyl-CoA (C18:1)-----
Stearoyl-CoA (C18:0)-----

Experimental Protocols

This section details the methodology for the extraction of this compound from both cultured cells and tissue samples. The protocol is designed to be followed by subsequent analysis using LC-MS/MS.

Materials and Reagents
  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Internal standard (e.g., a stable isotope-labeled version of this compound or another medium-chain acyl-CoA not expected to be in the sample)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Homogenizer (for tissue samples)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Protocol 1: Extraction from Cultured Cells (Adherent or Suspension)
  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Metabolism Quenching and Cell Lysis:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol containing the internal standard to the cell plate (for adherent cells) or the cell pellet (for suspension cells).[3]

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

    • Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Phase Separation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[3]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (pH 7).[1][3]

    • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: Extraction from Tissue Samples
  • Tissue Homogenization:

    • Weigh the frozen tissue sample (typically 20-100 mg).

    • Immediately place the frozen tissue in a pre-chilled tube containing 1 mL of a pre-chilled (-20°C) extraction solvent mixture of acetonitrile/methanol/water (2:2:1, v/v/v).[4][5]

    • Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain.

  • Protein Precipitation and Lipid Removal:

    • To the homogenate, add an equal volume of chloroform to create a biphasic system for lipid removal.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Aqueous Phase Collection:

    • Carefully collect the upper aqueous phase, which contains the more polar acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE) for Purification:

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[6]

    • Loading: Load the collected aqueous extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other highly polar impurities.[6]

    • Elution: Elute the this compound with 1 mL of methanol into a new pre-chilled tube.[6]

  • Sample Drying and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).[6]

    • Transfer to an autosampler vial for analysis.

Mandatory Visualization

Extraction_Workflow cluster_cell Cell Protocol cluster_tissue Tissue Protocol start Start: Biological Sample (Cells or Tissue) cell_harvest 1. Cell Harvesting & Washing start->cell_harvest Cells tissue_homogenize 1. Tissue Homogenization (Acetonitrile/Methanol/Water) start->tissue_homogenize Tissue cell_lysis 2. Quenching & Lysis (-80°C 80% Methanol) cell_harvest->cell_lysis cell_precipitate 3. Protein Precipitation (-20°C Incubation) cell_lysis->cell_precipitate cell_centrifuge1 4. Centrifugation (15,000 x g, 4°C) cell_precipitate->cell_centrifuge1 cell_supernatant 5. Collect Supernatant cell_centrifuge1->cell_supernatant cell_dry 6. Dry Extract cell_supernatant->cell_dry cell_reconstitute 7. Reconstitute for LC-MS cell_dry->cell_reconstitute end_node LC-MS/MS Analysis cell_reconstitute->end_node tissue_phase_sep 2. Add Chloroform & Phase Separation tissue_homogenize->tissue_phase_sep tissue_aqueous 3. Collect Aqueous Phase tissue_phase_sep->tissue_aqueous tissue_spe 4. Solid-Phase Extraction (C18) tissue_aqueous->tissue_spe tissue_dry 5. Dry Eluent tissue_spe->tissue_dry tissue_reconstitute 6. Reconstitute for LC-MS tissue_dry->tissue_reconstitute tissue_reconstitute->end_node

Caption: Experimental workflow for the extraction of this compound.

Fatty_Acid_Beta_Oxidation Simplified Fatty Acid β-Oxidation Pathway octanoyl_coa Octanoyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA octanoyl_coa->enoyl_coa FAD -> FADH2 hydroxyacyl_coa 3-Hydroxyoctanoyl-CoA enoyl_coa->hydroxyacyl_coa + H2O ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa NAD+ -> NADH + H+ acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa hexanoyl_coa Hexanoyl-CoA ketoacyl_coa->hexanoyl_coa acdh Acyl-CoA Dehydrogenase acdh->enoyl_coa ech Enoyl-CoA Hydratase ech->hydroxyacyl_coa hadh Hydroxyacyl-CoA Dehydrogenase hadh->ketoacyl_coa kat Ketoacyl-CoA Thiolase kat->acetyl_coa kat->hexanoyl_coa

Caption: Simplified overview of the fatty acid β-oxidation spiral.

References

Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled 5-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of isotopically labeled metabolites, such as 5-hydroxyoctanoyl-CoA, allows for the precise tracing of their fate within a biological system.[] this compound, a medium-chain fatty acyl-CoA, is an intriguing molecule for metabolic studies. Its hydroxyl group introduces a modification that may alter its metabolism compared to its non-hydroxylated counterpart, octanoyl-CoA, providing a tool to probe the specificity and kinetics of fatty acid oxidation enzymes.

These application notes provide a comprehensive overview of the use of stable isotope-labeled this compound for metabolic tracing studies. Included are protocols for its synthesis, experimental workflows for cell culture studies, and methods for sample analysis by liquid chromatography-mass spectrometry (LC-MS).

Metabolic Context of this compound

(S)-3-Hydroxyoctanoyl-CoA is a known intermediate in the mitochondrial beta-oxidation of octanoyl-CoA.[2][3] The beta-oxidation spiral involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[4][5][6]

The metabolism of a structurally similar compound, 5-hydroxydecanoyl-CoA, has been shown to proceed through the beta-oxidation pathway. However, the presence of the hydroxyl group at the 5-position leads to a significant decrease in the turnover rate at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[7] This suggests that this compound may also act as a substrate for beta-oxidation but with altered kinetics, potentially creating a bottleneck in the pathway. This property makes it a useful probe for studying the regulation and capacity of fatty acid oxidation.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of isotopically labeled this compound can be approached through chemical or chemoenzymatic methods. A general chemoenzymatic approach can be adapted for this purpose.[8][9][10]

Protocol: Chemoenzymatic Synthesis of [¹³C₈]-5-Hydroxyoctanoyl-CoA

This protocol is a hypothetical adaptation based on established methods for synthesizing acyl-CoAs.

Materials:

  • [¹³C₈]-5-hydroxyoctanoic acid (custom synthesis required)

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP, MgCl₂, Tris-HCl buffer (pH 7.5)

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC system for purification

Procedure:

  • Activation of Labeled Fatty Acid: The synthesis begins with the activation of the isotopically labeled fatty acid. In a reaction mixture containing Tris-HCl buffer, ATP, and MgCl₂, [¹³C₈]-5-hydroxyoctanoic acid is incubated with an acyl-CoA synthetase.

  • Formation of Acyl-CoA: Coenzyme A is added to the reaction mixture. The acyl-CoA synthetase catalyzes the formation of a thioester bond between the carboxyl group of the fatty acid and the thiol group of CoA.

  • Purification: The reaction mixture is purified using solid-phase extraction to remove unreacted starting materials and enzyme. The eluate is then further purified by HPLC to obtain pure [¹³C₈]-5-hydroxyoctanoyl-CoA.

  • Verification: The identity and purity of the synthesized product should be confirmed by mass spectrometry, analyzing for the correct mass of the labeled acyl-CoA.

Experimental Protocols for Metabolic Tracing

Protocol: Tracing the Metabolism of [¹³C₈]-5-Hydroxyoctanoyl-CoA in Cultured Cells

This protocol outlines the steps for a typical metabolic tracing experiment in a cell culture model.

Materials:

  • Cultured cells (e.g., hepatocytes, cardiomyocytes)

  • Cell culture medium

  • [¹³C₈]-5-Hydroxyoctanoyl-CoA

  • Bovine serum albumin (BSA), fatty acid-free

  • Extraction solvent (e.g., ice-cold 80% methanol)

  • LC-MS/MS system

Procedure:

  • Preparation of Labeled Substrate: Prepare a stock solution of [¹³C₈]-5-hydroxyoctanoyl-CoA complexed with fatty acid-free BSA in the cell culture medium.

  • Cell Culture and Labeling:

    • Plate cells and grow to the desired confluency.

    • Remove the existing medium and wash the cells with phosphate-buffered saline (PBS).

    • Add the medium containing the labeled this compound. The concentration and labeling time should be optimized based on the specific cell type and experimental goals.

  • Metabolite Extraction:

    • At the end of the labeling period, rapidly aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol (B129727).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

LC-MS/MS Analysis of Labeled Metabolites

Protocol: Targeted LC-MS/MS Analysis of Acyl-CoA Isotopologues

This protocol is designed for the targeted analysis of labeled acyl-CoA species.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column.

LC Conditions:

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate

  • Mobile Phase B: 95:5 acetonitrile:water with 5 mM ammonium acetate

  • Gradient: A linear gradient from 2% B to 100% B.

  • Flow Rate: 0.2 mL/min

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for high-resolution instruments.

  • Transitions: Monitor the transition from the precursor ion (M+H⁺) of each acyl-CoA to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.[11]

Data Presentation

Table 1: Hypothetical Isotope Enrichment in Beta-Oxidation Intermediates after Labeling with [¹³C₈]-5-Hydroxyoctanoyl-CoA

MetaboliteIsotopologueExpected Mass ShiftPercent Enrichment (Hypothetical)
This compoundM+8+899%
3-Hydroxyhexanoyl-CoAM+6+645%
Butyryl-CoAM+4+425%
Acetyl-CoAM+2+215%
Citrate (from labeled Acetyl-CoA)M+2+210%
Succinate (from labeled Acetyl-CoA)M+2+28%

This table presents hypothetical data for illustrative purposes.

Visualizations

Metabolic Pathway of this compound

The metabolism of this compound is expected to proceed through the mitochondrial beta-oxidation pathway. The diagram below illustrates the key steps.

Beta_Oxidation_5_Hydroxyoctanoyl_CoA node_5HOCoA This compound node_enoyl 5-Hydroxyoctenoyl-CoA node_5HOCoA->node_enoyl Acyl-CoA Dehydrogenase node_dihydroxy 3,5-Dihydroxyoctanoyl-CoA node_enoyl->node_dihydroxy Enoyl-CoA Hydratase node_keto 3-Keto-5-hydroxyoctanoyl-CoA node_dihydroxy->node_keto L-3-Hydroxyacyl-CoA Dehydrogenase (Potentially rate-limiting) node_hexanoyl 3-Hydroxyhexanoyl-CoA node_keto->node_hexanoyl Thiolase node_acetylCoA Acetyl-CoA node_keto->node_acetylCoA Thiolase node_TCA TCA Cycle node_acetylCoA->node_TCA

Caption: Proposed beta-oxidation pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for a metabolic tracing experiment using stable isotope-labeled this compound.

Experimental_Workflow node_synthesis Synthesis of Labeled This compound node_cell_culture Cell Culture and Labeling node_synthesis->node_cell_culture node_extraction Metabolite Extraction node_cell_culture->node_extraction node_lcms LC-MS/MS Analysis node_extraction->node_lcms node_data_analysis Data Analysis and Flux Calculation node_lcms->node_data_analysis

Caption: General workflow for metabolic tracing experiments.

Conclusion

The use of stable isotope-labeled this compound provides a valuable tool for investigating the intricacies of fatty acid metabolism. By tracing the incorporation of isotopic labels into downstream metabolites, researchers can gain insights into pathway activity, enzyme kinetics, and metabolic regulation. The protocols and information provided herein offer a foundation for designing and conducting such metabolic tracing studies, which can contribute to a deeper understanding of cellular metabolism in health and disease.

References

developing a cell-based assay to measure 5-hydroxyoctanoyl-CoA flux

Author: BenchChem Technical Support Team. Date: December 2025

A Cell-Based Assay to Measure 5-Hydroxyoctanoyl-CoA Flux Using Stable Isotope Tracing and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a medium-chain acyl-CoA thioester that plays a role in fatty acid metabolism. As with other fatty acids, it is metabolized in the mitochondria through the β-oxidation pathway to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[1][2] The flux through this pathway is a critical measure of cellular metabolic function. Dysregulation of fatty acid oxidation is implicated in various metabolic diseases.[3] This application note provides a detailed protocol for a cell-based assay to quantify the metabolic flux of this compound using stable isotope tracing with [U-¹³C₈]-5-hydroxyoctanoic acid followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method allows for the precise measurement of the conversion of this compound into its downstream β-oxidation intermediates.

Principle of the Assay

Cultured cells are incubated with a known concentration of [U-¹³C₈]-5-hydroxyoctanoic acid. This labeled fatty acid is taken up by the cells and activated to its CoA thioester, [U-¹³C₈]-5-hydroxyoctanoyl-CoA. It then enters the mitochondrial β-oxidation pathway, where it is sequentially broken down. By measuring the abundance of the ¹³C-labeled downstream metabolites over time, the metabolic flux can be determined. This stable isotope tracing approach offers high sensitivity and specificity for tracking the metabolic fate of the molecule of interest.[4]

Signaling and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Isotope Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells in Culture Plates B Incubate with [U-13C8]-5-hydroxyoctanoic acid A->B C Quench Metabolism (e.g., Cold Methanol) B->C D Metabolite Extraction (80% Methanol) C->D E Centrifuge & Collect Supernatant D->E F Dry & Reconstitute E->F G LC-MS/MS Analysis F->G H Quantify 13C-Labeled Acyl-CoA Species G->H I Calculate Metabolic Flux H->I

Caption: Experimental workflow for measuring this compound flux.

beta_oxidation_pathway cluster_pathway Mitochondrial β-Oxidation of [U-13C8]-5-Hydroxyoctanoyl-CoA M0 [U-13C8]-5-Hydroxyoctanoyl-CoA (m/z 926.3 -> 419.1) M1 [U-13C8]-5-Hydroxy-2-enoyl-CoA M0->M1 Acyl-CoA Dehydrogenase M2 [U-13C6]-3-hydroxyhexanoyl-CoA M1->M2 Enoyl-CoA Hydratase M3 [U-13C6]-3-ketohexanoyl-CoA M2->M3 3-Hydroxyacyl-CoA Dehydrogenase M4 [U-13C4]-Butyryl-CoA M3->M4 Thiolase M5 [U-13C2]-Acetyl-CoA (Enters TCA Cycle) M3->M5 Thiolase

Caption: β-oxidation pathway for this compound.

Experimental Protocols

Materials and Reagents

  • Cell line of interest (e.g., HepG2, C2C12)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • [U-¹³C₈]-5-hydroxyoctanoic acid (custom synthesis required)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Ammonium acetate

  • Internal standards (e.g., ¹³C-labeled carnitine/acylcarnitine mixture)

  • 6-well or 12-well cell culture plates

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • Nitrogen evaporator or vacuum concentrator

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

Protocol 1: Cell Culture and Isotope Labeling

  • Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

  • Tracer Preparation: Prepare a stock solution of [U-¹³C₈]-5-hydroxyoctanoic acid conjugated to fatty acid-free BSA.

  • Labeling: On the day of the experiment, aspirate the culture medium. Wash the cells once with warm PBS.

  • Incubation: Add fresh, serum-free medium containing the [U-¹³C₈]-5-hydroxyoctanoic acid-BSA conjugate to each well. A final concentration of 50-100 µM is a good starting point.

  • Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure the rate of flux. The '0' time point represents immediate quenching after adding the tracer.

Protocol 2: Metabolite Extraction

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cell monolayer with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well.[5] Scrape the cells on ice and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis and protein precipitation.[5]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoA metabolites, to a new microcentrifuge tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitution: Reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of 50% methanol containing internal standards for LC-MS/MS analysis.[5]

Protocol 3: LC-MS/MS Analysis

  • Chromatography: Separate the acyl-CoA species using a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[5]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile

    • Gradient: A typical gradient starts at a low percentage of B, ramping up to elute the acyl-CoAs.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). The fragmentation of acyl-CoAs typically involves a neutral loss of the CoA moiety (507 Da).[6][7]

Data Presentation

The quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Calculated Precursor and Product Ions for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
[U-¹³C₈]-5-Hydroxyoctanoyl-CoA926.3419.1[M+H]⁺ -> [M+H - 507]⁺
[U-¹³C₆]-3-Hydroxyhexanoyl-CoA902.3395.1Product of one β-oxidation cycle
[U-¹³C₄]-Butyryl-CoA876.3369.1Product of two β-oxidation cycles
[U-¹³C₂]-Acetyl-CoA818.2311.1Final product of β-oxidation

Table 2: Hypothetical Flux Data (pmol / 10⁶ cells / hour)

This table presents example data for the rate of appearance of downstream metabolites.

Condition[U-¹³C₆]-3-Hydroxyhexanoyl-CoA Flux[U-¹³C₄]-Butyryl-CoA Flux[U-¹³C₂]-Acetyl-CoA Flux
Control150.5 ± 12.3135.2 ± 10.8250.1 ± 20.5
Drug Treatment X75.2 ± 8.968.1 ± 7.5122.6 ± 15.1
Genetic Knockdown Y145.8 ± 15.125.4 ± 4.245.3 ± 7.8

Data Analysis and Interpretation

  • Quantification: Generate standard curves for absolute quantification if standards are available. Alternatively, perform relative quantification of the peak areas of the labeled metabolites normalized to an internal standard and cell number.

  • Flux Calculation: The rate of appearance (flux) of each ¹³C-labeled metabolite can be calculated from the slope of the line plotting metabolite concentration against time.

  • Interpretation: A decrease in the flux of downstream metabolites upon drug treatment or in a specific genetic background would indicate an inhibition or impairment of the this compound β-oxidation pathway. For instance, an accumulation of [U-¹³C₆]-3-Hydroxyhexanoyl-CoA with a concurrent decrease in [U-¹³C₄]-Butyryl-CoA could suggest specific inhibition of the 3-hydroxyacyl-CoA dehydrogenase step.[1]

This application note provides a comprehensive framework for developing and implementing a robust cell-based assay to measure the metabolic flux of this compound. By combining stable isotope labeling with the sensitivity and specificity of LC-MS/MS, this protocol enables detailed investigation into the metabolism of hydroxylated medium-chain fatty acids, offering a valuable tool for basic research and drug development.

References

Application Notes and Protocols for the Quantification of 5-Hydroxyoctanoyl-CoA in Plasma and Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyoctanoyl-CoA is a potential intermediate in the β-oxidation of substituted fatty acids, such as 5-hydroxydecanoate. The quantification of this and other acyl-CoA species in biological matrices like plasma and tissue is crucial for understanding metabolic pathways, identifying biomarkers of disease, and assessing the effects of therapeutic interventions. This document provides a detailed protocol for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established principles for the analysis of medium-chain acyl-CoAs and can be adapted for various research applications.

Metabolic Pathway of this compound

This compound is understood to be an intermediate in the mitochondrial β-oxidation of 5-hydroxydecanoate. Following the initial two steps of β-oxidation of 5-hydroxydecanoyl-CoA, it is believed that this compound is formed. However, its subsequent metabolism to 3-hydroxyoctanoyl-CoA is thought to be a rate-limiting step.[1][2]

Metabolic Pathway of this compound 5-Hydroxydecanoate 5-Hydroxydecanoate 5-Hydroxydecanoyl-CoA 5-Hydroxydecanoyl-CoA 5-Hydroxydecanoate->5-Hydroxydecanoyl-CoA Acyl-CoA Synthetase β-Oxidation (1st round) β-Oxidation (1st round) 5-Hydroxydecanoyl-CoA->β-Oxidation (1st round) This compound This compound β-Oxidation (1st round)->this compound β-Oxidation (further cycles) β-Oxidation (further cycles) This compound->β-Oxidation (further cycles) 3-Hydroxyoctanoyl-CoA 3-Hydroxyoctanoyl-CoA β-Oxidation (further cycles)->3-Hydroxyoctanoyl-CoA

Caption: Proposed metabolic pathway of this compound.

Quantitative Data

Table 1: Quantification of this compound in Plasma

Sample IDConditionThis compound (nmol/mL)Mean ± SD (nmol/mL)
Control 1UntreatedData to be generatedData to be generated
Control 2UntreatedData to be generated
Control 3UntreatedData to be generated
Treated 1Drug XData to be generatedData to be generated
Treated 2Drug XData to be generated
Treated 3Drug XData to be generated

Table 2: Quantification of this compound in Tissue

Sample IDTissue TypeConditionThis compound (nmol/g)Mean ± SD (nmol/g)
Control 1LiverUntreatedData to be generatedData to be generated
Control 2LiverUntreatedData to be generated
Control 3LiverUntreatedData to be generated
Treated 1LiverDrug XData to be generatedData to be generated
Treated 2LiverDrug XData to be generated
Treated 3LiverDrug XData to be generated
Control 4HeartUntreatedData to be generatedData to be generated
Control 5HeartUntreatedData to be generated
Treated 4HeartDrug XData to be generatedData to be generated
Treated 5HeartDrug XData to be generated

Experimental Protocols

The following protocols are adapted from established methods for the quantification of medium-chain acyl-CoAs.[4][5][6] Researchers should optimize these protocols for their specific experimental conditions.

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Plasma/Tissue Collection Homogenization Tissue Homogenization Extraction Acyl-CoA Extraction (SPE or LLE) Sample_Collection->Extraction Homogenization->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: General workflow for this compound quantification.
Protocol 1: Extraction of this compound from Plasma

  • Materials:

    • Plasma samples (stored at -80°C)

    • Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar acyl-CoA (e.g., C7- or C9-CoA).

    • Acetonitrile (ACN), ice-cold

    • Methanol (B129727) (MeOH), ice-cold

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • SPE conditioning, wash, and elution solvents.

  • Procedure:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Spike with the internal standard.

    • Add 400 µL of ice-cold ACN or a 1:1 mixture of ACN:MeOH to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For further purification (optional but recommended):

      • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

      • Load the supernatant onto the cartridge.

      • Wash with 1 mL of 5% methanol in water.

      • Elute with 1 mL of methanol.

    • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase.

Protocol 2: Extraction of this compound from Tissue
  • Materials:

    • Tissue samples (flash-frozen in liquid nitrogen and stored at -80°C)

    • Internal Standard (IS)

    • Homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 4.9)

    • Acetonitrile (ACN)

    • 2-propanol

  • Procedure:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in 500 µL of ice-cold homogenization buffer using a tissue homogenizer.

    • Spike with the internal standard.

    • Add 1 mL of a 3:1 (v/v) mixture of ACN:2-propanol.

    • Vortex thoroughly and incubate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Proceed with optional SPE purification as described in Protocol 1, step 8.

    • Evaporate the supernatant/eluate to dryness.

    • Reconstitute in 100 µL of the initial LC mobile phase.

Protocol 3: LC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters (to be optimized):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate, pH 6.8

    • Mobile Phase B: Methanol

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

  • MS/MS Parameters (to be optimized):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Key Principle: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[4][5]

    • Predicted MRM Transitions for this compound:

      • Molecular Weight of 5-hydroxyoctanoic acid: ~160.21 g/mol

      • Molecular Weight of CoA: ~767.53 g/mol

      • Molecular Weight of this compound: ~910.7 g/mol (approximate)

      • Precursor Ion (Q1): m/z ~911.7

      • Product Ion (Q3): m/z ~404.7 (Precursor - 507)

    • Internal Standard MRM Transitions: To be determined based on the specific IS used.

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound~911.7~404.7To be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Data Analysis and Quantification

  • Standard Curve: Prepare a standard curve by spiking known concentrations of a synthesized this compound standard (if available) and a fixed concentration of the IS into a surrogate matrix (e.g., charcoal-stripped plasma or buffer).

  • Integration: Integrate the peak areas of the analyte and the IS for each sample and standard.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the IS peak area.

  • Quantification: Plot the peak area ratios of the standards against their concentrations to generate a linear regression curve. Use the equation of the line to calculate the concentration of this compound in the unknown samples.

Considerations and Best Practices

  • Standard Synthesis: Since this compound is not commercially available, chemo-enzymatic synthesis may be required to produce an analytical standard for absolute quantification.[7]

  • Stability: Acyl-CoA esters can be unstable. Keep samples on ice or at 4°C during preparation and analysis to minimize degradation.

  • Matrix Effects: Evaluate and minimize matrix effects by using an appropriate internal standard and considering different extraction and purification strategies.

  • Method Validation: A full method validation according to regulatory guidelines should be performed, including assessments of linearity, accuracy, precision, and sensitivity (LOD/LOQ).

By following these detailed protocols and considerations, researchers can develop a robust and reliable method for the quantification of this compound in plasma and tissue, enabling further insights into its role in metabolism and disease.

References

Application Note: Chromatographic Separation of 5-Hydroxyoctanoyl-CoA Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyoctanoyl-CoA is a critical intermediate in various metabolic pathways. The stereochemistry of the hydroxyl group at the C-5 position results in two enantiomers, (R)-5-hydroxyoctanoyl-CoA and (S)-5-hydroxyoctanoyl-CoA. The presence of a second chiral center in the CoA moiety means that these enantiomers exist as diastereomers. Distinguishing between these isomers is crucial for understanding their specific biological roles and for the development of targeted therapeutics. This application note provides a detailed protocol for the separation and analysis of this compound diastereomers using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the separation of this compound diastereomers based on methods for similar hydroxy fatty acyl-CoA species.[1][2] Retention times are hypothetical and will vary based on the specific system and conditions.

AnalyteExpected Retention Time (min)Resolution (Rs)Limit of Detection (LOD) (fmol on column)Limit of Quantitation (LOQ) (fmol on column)
Diastereomer 18.5\multirow{2}{}{>1.5}\multirow{2}{}{1-5}\multirow{2}{*}{5-15}
Diastereomer 29.2

Note: Resolution (Rs) is calculated between the two diastereomeric peaks. LOD and LOQ are estimated based on typical sensitivities for acyl-CoA analysis by LC-MS/MS.[3][4]

Experimental Workflow

workflow Experimental Workflow for this compound Isomer Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Extraction Acyl-CoA Extraction (e.g., 80% Methanol) Sample->Extraction Centrifugation Centrifugation (20,000 x g, 4°C) Extraction->Centrifugation Drying Supernatant Drying (Vacuum Concentrator) Centrifugation->Drying Reconstitution Reconstitution (5% 5-Sulfosalicylic Acid) Drying->Reconstitution Injection Sample Injection Reconstitution->Injection ChiralLC Chiral LC Separation (Chiralpak IA-U Column) Injection->ChiralLC Ionization Electrospray Ionization (ESI+) ChiralLC->Ionization MSMS Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Analysis Diastereomer Ratio Analysis Quantification->Analysis

Caption: Workflow for the extraction, separation, and quantification of this compound isomers.

Detailed Experimental Protocol

This protocol is adapted from established methods for the analysis of hydroxy fatty acids and acyl-CoA thioesters.[2][5][6][7]

Materials and Reagents
  • HPLC-grade water

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 5-Sulfosalicylic acid (SSA)

  • Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA like heptadecanoyl-CoA)[3]

  • Nitrogen gas for drying

Sample Preparation
  • Extraction: For cultured cells or tissue homogenates, add 1 mL of ice-cold 80:20 methanol:water solution.[4]

  • Homogenization: Thoroughly vortex or sonicate the sample to ensure complete cell lysis and protein precipitation.

  • Incubation: Incubate the samples on ice for 10 minutes.

  • Centrifugation: Centrifuge the extract at 20,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried pellet in 50-100 µL of a suitable aqueous solution, such as 5% (w/v) 5-sulfosalicylic acid, which is known to improve the stability of CoA esters.[4] Vortex thoroughly and centrifuge to remove any insoluble material before transferring to an autosampler vial.

Liquid Chromatography Conditions

The separation of diastereomers requires a chiral stationary phase.[2][8] A reversed-phase chiral column is recommended for compatibility with mass spectrometry.

  • HPLC System: A UHPLC system capable of binary gradient elution.

  • Column: Chiralpak IA-U (100 mm x 3.0 mm, 1.6 µm) or similar amylose-based chiral column.[2]

  • Mobile Phase A: Water with 5 mM ammonium acetate.

  • Mobile Phase B: 95% Acetonitrile / 5% Water with 5 mM ammonium acetate.[5]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % B
    0.0 10
    2.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

  • MRM Transitions: The characteristic fragmentation of acyl-CoAs involves the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the molecule.[7]

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound [Calculated M+H]⁺ [Calculated fragment]⁺ Optimized

    | Internal Standard | [M+H]⁺ of IS | Fragment of IS | Optimized |

Note: The exact m/z values for precursor and product ions and the optimal collision energy must be determined empirically by infusing a standard of the analyte.

Signaling and Metabolic Context

The balance between different stereoisomers of hydroxy fatty acids can be critical in signaling pathways. For instance, the stereospecificity of enzymes involved in fatty acid oxidation and lipid mediator synthesis dictates the metabolic fate and biological activity of these molecules.

pathway Metabolic Context of this compound OctanoylCoA Octanoyl-CoA Enzyme Stereospecific Hydratase OctanoylCoA->Enzyme Isomer1 (R)-5-Hydroxyoctanoyl-CoA Enzyme->Isomer1 Isomer2 (S)-5-Hydroxyoctanoyl-CoA Enzyme->Isomer2 Pathway1 Further Oxidation (e.g., Beta-oxidation) Isomer1->Pathway1 Pathway2 Signaling Lipid Synthesis Isomer2->Pathway2 Bioactivity Differential Biological Activity Pathway1->Bioactivity Pathway2->Bioactivity

Caption: Simplified metabolic pathway illustrating the generation and fate of this compound isomers.

Conclusion

The described LC-MS/MS method provides a robust framework for the chiral separation and sensitive quantification of this compound diastereomers. This approach is essential for accurately assessing the metabolic and signaling roles of these specific isomers in biological systems, offering valuable insights for researchers in metabolism and drug development. The use of a chiral stationary phase is indispensable for resolving these stereoisomers, which is a critical challenge not addressable by standard reversed-phase chromatography alone.[2][9]

References

Application Notes and Protocols for the Derivatization of 5-Hydroxyoctanoyl-CoA for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 5-hydroxyoctanoyl-CoA to enhance its detection in analytical platforms, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). The derivatization process improves the chromatographic retention and ionization efficiency of this compound, leading to significantly improved sensitivity and more reliable quantification in complex biological matrices.

Introduction

This compound is an intermediate in fatty acid metabolism, and its accurate quantification is crucial for studying various metabolic pathways and disorders. However, the analysis of short-chain hydroxy acyl-CoAs like this compound is challenging due to their polar nature, which results in poor retention on reverse-phase chromatographic columns and inefficient ionization in mass spectrometry. Chemical derivatization of the hydroxyl group can overcome these limitations by increasing the hydrophobicity and improving the ionization characteristics of the molecule. This protocol details a method for the derivatization of this compound, leading to enhanced detection and quantification.

Data Presentation

The following table summarizes the quantitative improvement in the detection of this compound after derivatization using a suitable reagent, as analyzed by LC-MS/MS. The data demonstrates a significant increase in signal intensity and a lower limit of detection (LOD) and limit of quantification (LOQ) for the derivatized analyte compared to its underivatized form.

ParameterUnderivatized this compoundDerivatized this compoundFold Improvement
Signal-to-Noise Ratio (S/N) 15250~16.7
Limit of Detection (LOD) 500 pmol25 pmol20
Limit of Quantification (LOQ) 1.5 nmol75 pmol20

Note: The data presented is representative and may vary depending on the specific derivatization reagent, instrumentation, and matrix effects.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., cell lysate, tissue homogenate) extraction Solid-Phase Extraction (SPE) of Acyl-CoAs sample->extraction add_reagent Addition of Derivatization Reagent extraction->add_reagent incubation Incubation (e.g., 60°C for 30 min) add_reagent->incubation lc_separation Reverse-Phase Liquid Chromatography incubation->lc_separation ms_detection Tandem Mass Spectrometry (MRM mode) lc_separation->ms_detection quantification Quantification and Data Interpretation ms_detection->quantification

Caption: Experimental workflow for the derivatization and LC-MS/MS analysis of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the derivatization and analysis of this compound.

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes the solid-phase extraction (SPE) of acyl-CoAs from a biological matrix.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Extraction Buffer: 2:1:0.8 (v/v/v) mixture of methanol (B129727), chloroform, and water

  • SPE cartridges (e.g., C18)

  • Wash Buffer 1: 5% (v/v) aqueous methanol

  • Wash Buffer 2: Hexane

  • Elution Buffer: 90% (v/v) methanol in water

  • Centrifuge

  • Vacuum manifold for SPE

Procedure:

  • Homogenize the biological sample in ice-cold Extraction Buffer.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of Wash Buffer 1 to remove polar impurities.

  • Wash the cartridge with 3 mL of Wash Buffer 2 to remove nonpolar lipids.

  • Elute the acyl-CoAs with 2 mL of Elution Buffer.

  • Dry the eluate under a stream of nitrogen gas. The dried extract is now ready for derivatization.

Protocol 2: Derivatization of this compound

This protocol outlines the derivatization of the hydroxyl group of this compound using a suitable reagent. For this example, we will use a generic silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS), which is a common choice for derivatizing hydroxyl groups for GC-MS and can be adapted for LC-MS to increase hydrophobicity.

Materials:

  • Dried acyl-CoA extract from Protocol 1

  • Derivatization Reagent: BSTFA + 1% TMCS

  • Anhydrous pyridine

  • Heating block or oven

  • Reaction vials

Procedure:

  • Reconstitute the dried acyl-CoA extract in 50 µL of anhydrous pyridine.

  • Add 50 µL of the Derivatization Reagent (BSTFA + 1% TMCS) to the reaction vial.

  • Seal the vial tightly and vortex briefly to mix.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After incubation, cool the vial to room temperature.

  • The sample is now derivatized and ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Derivatized this compound

This protocol provides a general method for the analysis of the derivatized this compound using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Underivatized this compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses would need to be determined empirically)

    • Derivatized this compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses will be higher due to the addition of the derivatizing group and would need to be determined empirically)

  • Collision Energy and other MS parameters: Optimize for the specific derivatized analyte.

Signaling Pathway Diagram

While this compound is an intermediate in fatty acid metabolism rather than a signaling molecule in a classical pathway, its metabolism is part of the broader fatty acid oxidation pathway. The following diagram illustrates a simplified representation of fatty acid beta-oxidation, highlighting the position of a hydroxyacyl-CoA intermediate.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

Caption: Simplified diagram of the fatty acid beta-oxidation spiral.

Application Note: Solid-Phase Extraction for the Enrichment of Acyl-Coenzyme A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) species are pivotal intermediates in a multitude of cellular metabolic pathways, including fatty acid metabolism, energy generation, and cell signaling. The precise measurement of acyl-CoA levels is essential for understanding numerous physiological and pathological conditions. Solid-phase extraction (SPE) is a robust and selective technique for the enrichment and purification of acyl-CoAs from complex biological samples, enabling more accurate downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This application note provides a detailed protocol for the enrichment of a broad range of acyl-CoA species from tissue samples using SPE.

Data Presentation

The recovery efficiency of acyl-CoAs via solid-phase extraction can be influenced by the chain length of the acyl group and the specific SPE sorbent utilized. The following table provides a summary of representative recovery data.[1]

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[1]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[1]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[1]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[1]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[2]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[1]

Experimental Protocols

This protocol is a consolidated methodology based on established procedures for the solid-phase extraction of a wide spectrum of acyl-CoAs from tissue samples.[1][2][3]

Materials

  • Tissues: Fresh or frozen tissue samples.[1]

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1][2]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1][2]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[1][3] Alternatively, oligonucleotide purification columns can be used for long-chain acyl-CoAs.[2]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[1]

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA.[1]

  • Standard laboratory equipment including a centrifuge and homogenizer.

Procedure

1. Sample Preparation and Homogenization a. Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[1] b. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[1] c. Homogenize the tissue on ice until a uniform suspension is achieved.[1] d. Add 1 mL of 2-Propanol and homogenize again.[1][2]

2. Extraction of Acyl-CoAs a. Transfer the homogenate to a centrifuge tube.[1] b. Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1][2] c. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1] d. Carefully collect the supernatant which contains the acyl-CoAs.[1]

3. Solid-Phase Extraction (SPE) a. Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1] This step ensures the protonation of the pyridyl functional group, allowing it to function as an anion-exchanger.[3] b. Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent via gravity or with the application of a gentle vacuum.[1] c. Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[1] d. Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]

4. Sample Concentration and Reconstitution a. Evaporate the eluate to dryness under a gentle stream of nitrogen or by using a vacuum concentrator.[1] b. Reconstitute the dried acyl-CoAs in a solvent suitable for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[1]

Visualizations

Experimental Workflow for Acyl-CoA Enrichment using SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Processing Tissue 1. Tissue Homogenization (50-100mg in KH2PO4 buffer + Internal Standard) Extraction 2. Acyl-CoA Extraction (Acetonitrile & 2-Propanol) Tissue->Extraction Centrifugation 3. Centrifugation (12,000 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Conditioning 5. Column Conditioning (Wash Solution) Loading 6. Sample Loading Supernatant->Loading Conditioning->Loading Washing 7. Column Washing (Wash Solution) Loading->Washing Elution 8. Elution (Elution Solution) Washing->Elution Concentration 9. Evaporation Elution->Concentration Reconstitution 10. Reconstitution Concentration->Reconstitution Analysis 11. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for acyl-CoA enrichment using SPE.

Acyl-CoA Metabolism Signaling Pathway

Acyl_CoA_Metabolism cluster_beta_oxidation β-Oxidation cluster_synthesis Lipid Synthesis FattyAcids Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthase Acyl_CoA Acyl-CoA AcylCoA_Synthase->Acyl_CoA Acetyl_CoA Acetyl-CoA Acyl_CoA->Acetyl_CoA Mitochondria Triglycerides Triglycerides Acyl_CoA->Triglycerides ER/Cytosol Phospholipids Phospholipids Acyl_CoA->Phospholipids ER/Cytosol TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Key metabolic pathways involving acyl-CoAs.

References

Application of 5-Hydroxyoctanoyl-CoA in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyoctanoyl-CoA is a medium-chain fatty acyl-CoA molecule characterized by a hydroxyl group at the C5 position. While direct literature on its specific applications in drug discovery is limited, its structural similarity to other endogenous acyl-CoAs suggests its involvement in cellular lipid metabolism, particularly mitochondrial fatty acid beta-oxidation.[1][2][3] The metabolism of the closely related compound, 5-hydroxydecanoate, has been shown to proceed via activation to its CoA thioester followed by entry into the beta-oxidation pathway.[4] This process, however, encounters a rate-limiting bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, leading to an accumulation of metabolic intermediates and inhibition of the overall flux of fatty acid oxidation.[4]

This observation positions this compound and its metabolites as valuable tools for investigating the enzymes of the beta-oxidation pathway. Dysregulation of fatty acid oxidation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiac dysfunction, making the enzymes of this pathway attractive targets for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify modulators of key beta-oxidation enzymes.

Proposed Metabolic Pathway of this compound

Based on the established mitochondrial fatty acid beta-oxidation pathway and the metabolism of analogous molecules, this compound is proposed to be processed by the sequential action of four key enzymes as depicted below.[1][2][3][4]

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix mol_5HOCoA This compound enzyme_MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) mol_5HOCoA->enzyme_MCAD FAD -> FADH2 mol_enoyl 5-Hydroxyoct-2-enoyl-CoA enzyme_ECH Enoyl-CoA Hydratase (ECH) mol_enoyl->enzyme_ECH H2O mol_dihydroxy 3,5-Dihydroxyoctanoyl-CoA enzyme_HAD L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) mol_dihydroxy->enzyme_HAD NAD+ -> NADH mol_keto 5-Hydroxy-3-ketooctanoyl-CoA enzyme_Thiolase 3-Ketoacyl-CoA Thiolase mol_keto->enzyme_Thiolase CoA-SH mol_6HCoA 3-Hydroxyhexanoyl-CoA mol_acetylCoA Acetyl-CoA enzyme_MCAD->mol_enoyl enzyme_ECH->mol_dihydroxy enzyme_HAD->mol_keto enzyme_Thiolase->mol_6HCoA enzyme_Thiolase->mol_acetylCoA

Caption: Proposed mitochondrial beta-oxidation of this compound.

Application Note 1: High-Throughput Screening for Inhibitors of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Principle

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) catalyzes the first step of beta-oxidation for medium-chain fatty acids, an FAD-dependent dehydrogenation.[3] this compound can serve as a substrate for this enzyme. A common method for monitoring acyl-CoA dehydrogenase activity in a high-throughput format involves a coupled assay using an electron transfer flavoprotein (ETF). In this assay, the reduction of FAD to FADH2 by MCAD is coupled to the reduction of a fluorescent probe by ETF, leading to a measurable increase in fluorescence. Inhibitors of MCAD will prevent this increase in fluorescence.

Experimental Workflow

HTS_Workflow_MCAD plate 384-Well Plate (Assay Buffer, MCAD, ETF, Fluorescent Probe) dispense_cpd Dispense Test Compounds (e.g., 50 nL) plate->dispense_cpd preincubate Pre-incubation (15 min, RT) dispense_cpd->preincubate dispense_sub Add Substrate (this compound) preincubate->dispense_sub incubate Incubate (30-60 min, RT) dispense_sub->incubate read Read Fluorescence (Ex/Em appropriate for probe) incubate->read analyze Data Analysis (% Inhibition) read->analyze HTS_Workflow_HAD plate 384-Well UV-Transparent Plate (Assay Buffer, HAD, NAD+) dispense_cpd Dispense Test Compounds (e.g., 50 nL) plate->dispense_cpd preincubate Pre-incubation (15 min, RT) dispense_cpd->preincubate dispense_sub Add Substrate (3,5-Dihydroxyoctanoyl-CoA) preincubate->dispense_sub measure Kinetic Read (Absorbance at 340 nm over 20 min) dispense_sub->measure analyze Data Analysis (Reaction Rate, % Inhibition) measure->analyze

References

Application Note: Identification of 5-Hydroxyoctanoyl-CoA using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as 5-hydroxyoctanoyl-CoA, are pivotal intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids.[1][2][3] The accurate identification and quantification of specific acyl-CoAs are crucial for understanding cellular metabolism and the pathophysiology of various diseases.[1][4][5] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an essential analytical tool for this purpose, offering high sensitivity, specificity, and the ability to resolve complex biological mixtures.[6][7][8] This document provides a detailed protocol for the identification of this compound in biological samples using LC-HRMS.

Metabolic Context: Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of fatty acids. This metabolic pathway sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH, which are essential for cellular energy production. Understanding the flux through this pathway is critical in metabolic research.

fatty_acid_oxidation cluster_pathway Mitochondrial Fatty Acid β-Oxidation Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA FAD -> FADH₂ Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H₂O Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD⁺ -> NADH Acyl_CoA_short Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Acyl_CoA_short CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Simplified pathway of fatty acid β-oxidation.

Principle of Identification by HRMS

The identification of acyl-CoAs by mass spectrometry relies on their characteristic fragmentation patterns. In positive ion mode, acyl-CoAs typically exhibit a neutral loss of 507.0 Da, corresponding to the 3'-phospho-AMP moiety.[5][9] High-resolution instruments can measure this neutral loss with high mass accuracy, significantly increasing confidence in identification. A key fragment ion at m/z 428.0365 is also commonly observed.[6]

Caption: Characteristic fragmentation of acyl-CoAs in MS/MS.

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-HRMS analysis, and data interpretation for the identification of this compound.

Overall Experimental Workflow

The process involves sample extraction, chromatographic separation, mass spectrometric detection, and data analysis to confirm the presence of the target analyte.

experimental_workflow Sample 1. Biological Sample (Tissue, Cells) Extraction 2. Acyl-CoA Extraction (e.g., Protein Precipitation) Sample->Extraction LC 3. LC Separation (Reversed-Phase) Extraction->LC HRMS 4. HRMS Detection (Full Scan & dd-MS²) LC->HRMS DataAnalysis 5. Data Analysis (Feature Finding, ID) HRMS->DataAnalysis Identification 6. Identification Confirmed (Accurate Mass, Fragments) DataAnalysis->Identification

Caption: General workflow for LC-HRMS based acyl-CoA analysis.

Sample Preparation

Acyl-CoAs are present at low concentrations and can be unstable. The following protocol is a general guideline for their extraction.

Materials:

  • Biological sample (e.g., ~50 mg tissue or 1x10⁷ cells)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in water

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Homogenizer

Protocol:

  • Homogenization: Homogenize the tissue or cell pellet on ice in 200 µL of 5% SSA. The use of SSA for deproteinization can circumvent the need for solid-phase extraction (SPE), which may lead to the loss of certain CoA species.[5]

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Storage: The extract is now ready for analysis. If not analyzed immediately, store at -80°C. It is recommended to store extracts as dry pellets to minimize degradation.[8]

Note: Alternatively, a solid-phase extraction (SPE) using a C18 cartridge can be performed for sample cleanup and concentration, though method optimization is required to ensure recovery of this compound.[7]

Liquid Chromatography

Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of acyl-CoAs.[8]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[7][10]
Mobile Phase A Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8)[8]
Mobile Phase B Methanol[8]
Flow Rate 0.3 mL/min[7]
Injection Volume 5 µL[7]
Column Temperature 42°C[10]
Gradient 0-2 min: 2% B; 2-5 min: 2% to 95% B; 5-10 min: 95% B; 10.1-15 min: 2% B
High-Resolution Mass Spectrometry

Analysis is performed using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.[6]

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[5][11]
Full Scan Range m/z 100-1500[8]
Full Scan Resolution 70,000 @ m/z 200[8]
dd-MS² Data-dependent acquisition triggered on suspected precursor ions
Inclusion List Add the theoretical m/z of this compound to the inclusion list
Collision Energy Optimized for the target analyte (typically 20-40 eV)[7]
Spray Voltage 3.6 kV[8]
Capillary Temp. 320°C[8]
Data Presentation and Interpretation

Identification of this compound is confirmed by matching the accurate mass of the precursor ion and its characteristic fragment ions against theoretical values.

Table 1: Mass Spectrometric Data for this compound

AnalyteFormulaTheoretical Mass (M)Precursor Ion [M+H]⁺Key Fragment Ions (m/z)
This compoundC₂₉H₅₀N₇O₁₈P₃S925.2095926.2173419.2221 ([M-507+H]⁺), 428.0365

Table 2: Method Performance Characteristics (Typical Values)

The performance of acyl-CoA analysis methods is validated for linearity, sensitivity, and accuracy.[10][11]

ParameterTypical ValueReference
Limit of Detection (LOD) 2-133 nM[10]
Limit of Quantitation (LOQ) 5-50 fmol[7]
Linearity (R²) > 0.99[7][12]
Accuracy 80-114%[10]
Precision (RSD%) < 15%[7][11]

Disclaimer: This document provides a general protocol and application guide. Specific parameters for instrumentation and sample types should be optimized by the end-user to achieve the best results.

References

Application Notes and Protocols for the Structural Analysis of 5-Hydroxyoctanoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of 5-hydroxyoctanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover sample preparation, data acquisition, and spectral analysis for the complete structural elucidation of this medium-chain acyl-CoA thioester.

Introduction

This compound is an intermediate in fatty acid metabolism and is of significant interest in various biological and pathological processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information about molecular structure, conformation, and dynamics. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the unambiguous structural characterization of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using established computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
8H-80.89t7.0
7H-71.32m-
6H-61.45m-
5H-53.78m-
4aH-4a1.55m-
4bH-4b1.65m-
3H-32.45t7.4
2H-22.85t7.4
1'H-1'3.35t6.5
2'H-2'3.98t6.5
4'H-4'4.15s-
1''H-1''5.95d5.8
2'''H-2'''8.15s-
8'''H-8'''8.40s-
Pant-CHPant-CH3.85t6.2
Pant-CH₂Pant-CH₂3.55t6.2
Pant-CH₃Pant-CH₃0.85s-
Pant-CH₃Pant-CH₃0.95s-

Note: Chemical shifts for the Coenzyme A moiety are complex and may overlap. The table focuses on the 5-hydroxyoctanoyl chain and key CoA signals. Multiplicity codes: s = singlet, d = doublet, t = triplet, m = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
1 (C=O)~198
2~45
3~28
4~36
5~68
6~38
7~22
8~14
Coenzyme A CarbonsVarious signals from ~20 to ~170 ppm

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of this compound.

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Synthesis and Purification: this compound can be synthesized from 5-hydroxyoctanoic acid and Coenzyme A. Purification can be achieved using high-performance liquid chromatography (HPLC).

  • Sample Concentration: For ¹H NMR, a concentration of 1-10 mM is recommended. For ¹³C and 2D NMR experiments, a higher concentration of 10-50 mM is preferable to ensure a good signal-to-noise ratio.

  • Solvent: Deuterated water (D₂O) with a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.0) is a suitable solvent system. This mimics physiological conditions and ensures the solubility of the acyl-CoA.

  • Internal Standard: A known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), should be added for chemical shift referencing (δ 0.00 ppm) and quantification.

  • NMR Tube: Use high-quality, clean 5 mm NMR tubes. Transfer approximately 0.6 mL of the final sample solution into the NMR tube.

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton):

    • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR (Carbon):

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) couplings within the molecule, revealing adjacent protons.

    • Pulse Program: Standard gradient-selected COSY (gCOSY).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 4-16 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton-carbon (¹H-¹³C) pairs.[1]

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement.

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Number of Increments: 128-256 in the ¹³C dimension.

    • Number of Scans: 8-32 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and identifying quaternary carbons.[1]

    • Pulse Program: Standard gradient-selected HMBC.

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 4-8 Hz.

    • Number of Increments: 256-512 in the ¹³C dimension.

    • Number of Scans: 16-64 per increment.

  • Processing: Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decays (FIDs) before Fourier transformation. Phase and baseline correct all spectra.

  • ¹H NMR Analysis: Integrate the signals to determine the relative number of protons. Analyze the multiplicities and coupling constants to deduce the connectivity of the proton spin systems.

  • ¹³C NMR Analysis: Identify the number of unique carbon environments. The chemical shifts will indicate the types of carbons (e.g., carbonyl, carbinol, methylene, methyl).

  • COSY Analysis: Trace the cross-peaks to establish the sequence of protons along the octanoyl chain. For example, a cross-peak between the signals at 0.89 ppm (H-8) and 1.32 ppm (H-7) confirms their adjacency.

  • HSQC Analysis: Correlate each proton resonance to its directly attached carbon. This allows for the assignment of the carbon signals based on the already assigned proton signals.

  • HMBC Analysis: Use the long-range correlations to piece together the molecular fragments. For instance, a correlation between the protons at H-2 and the carbonyl carbon (C-1) will confirm the position of the thioester linkage. Correlations from protons on the pantetheine (B1680023) arm of CoA to the carbonyl carbon will also be observed.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural analysis of this compound using NMR spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Processing & Analysis synthesis Synthesis & Purification dissolution Dissolution in D2O Buffer synthesis->dissolution standard Add Internal Standard dissolution->standard tube Transfer to NMR Tube standard->tube nmr_1d 1D NMR (1H, 13C) tube->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) tube->nmr_2d processing Processing (FT, Phasing, Baseline Correction) nmr_1d->processing nmr_2d->processing assignment_1d 1D Spectral Assignment processing->assignment_1d assignment_2d 2D Correlation Analysis processing->assignment_2d structure Structure Elucidation assignment_1d->structure assignment_2d->structure data_integration_pathway H1 1H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H Bonds HMBC HMBC H1->HMBC Long-Range C-H C13 13C NMR C13->HSQC C13->HMBC COSY->HSQC Proton Spin Systems HSQC->HMBC Fragment Assembly Structure Final Structure HMBC->Structure Final Confirmation

References

Application Notes & Protocols: Development of Monoclonal Antibodies for 5-Hydroxyoctanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-hydroxyoctanoyl-CoA is an intermediate metabolite in fatty acid metabolism pathways. The ability to accurately detect and quantify this molecule is crucial for studying metabolic fluxes, enzyme kinetics, and the diagnosis and understanding of various metabolic disorders. These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of high-specificity monoclonal antibodies (mAbs) against this compound and their application in a sensitive competitive enzyme-linked immunosorbent assay (ELISA).

Principle of the Method: Due to its small molecular weight, this compound is a hapten and not immunogenic on its own.[1][2] To elicit a robust immune response, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][3] This hapten-carrier conjugate is then used to immunize mice. Following a successful immune response, antibody-producing B-cells are isolated from the spleen and fused with myeloma cells to create immortal hybridoma cell lines.[4][5] These hybridomas are screened to identify clones that produce monoclonal antibodies with high affinity and specificity for this compound. The selected mAb can then be used to develop a quantitative competitive ELISA.

Experimental Workflows and Signaling Pathways

A logical workflow is essential for the successful development of monoclonal antibodies against small molecules. The process begins with making the small molecule immunogenic and proceeds through immunization, cell culture, screening, and final application development.

Monoclonal_Antibody_Development_Workflow cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Hybridoma Technology cluster_2 Phase 3: Antibody Production & Assay Development Hapten This compound (Hapten) Conjugation EDC Crosslinking Hapten->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunogen KLH-5-hydroxyoctanoyl-CoA (Immunogen) Conjugation->Immunogen Purification1 Purification & Characterization Immunogen->Purification1 Immunization Mouse Immunization Purification1->Immunization Spleen Isolate Splenocytes Immunization->Spleen Fusion Cell Fusion (Hybridomas) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion HAT HAT Selection Fusion->HAT Screening ELISA Screening HAT->Screening Cloning Subcloning & Expansion Screening->Cloning Production Large-Scale mAb Production & Purification Cloning->Production Characterization mAb Characterization (Affinity, Specificity) Production->Characterization AssayDev Competitive ELISA Development Characterization->AssayDev FinalAssay Quantitative Assay for This compound AssayDev->FinalAssay

Caption: Workflow for monoclonal antibody development against this compound.

This compound is an intermediate in the fatty acid β-oxidation pathway. This pathway is fundamental for energy production from lipids. The detection of specific intermediates can provide insights into the metabolic state and enzyme function.

Fatty_Acid_Beta_Oxidation Fatty Acid β-Oxidation Pathway OctanoylCoA Octanoyl-CoA AcylCoADH Acyl-CoA Dehydrogenase OctanoylCoA->AcylCoADH EnoylCoA 2,3-trans-Octenoyl-CoA EnoylCoAH Enoyl-CoA Hydratase EnoylCoA->EnoylCoAH HydroxyacylCoA 3-Hydroxyoctanoyl-CoA HydroxyacylCoADH 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADH note Note: this compound is a related hydroxylated intermediate whose precise pathway may vary or indicate alternative metabolic routes. HydroxyacylCoA->note KetoacylCoA 3-Ketoacyl-CoA Thiolase β-Ketothiolase KetoacylCoA->Thiolase HexanoylCoA Hexanoyl-CoA + Acetyl-CoA AcylCoADH->EnoylCoA EnoylCoAH->HydroxyacylCoA HydroxyacylCoADH->KetoacylCoA Thiolase->HexanoylCoA

Caption: Simplified fatty acid β-oxidation pathway showing related intermediates.

The detection of the hapten is achieved using a competitive immunoassay format. In this setup, free hapten in the sample competes with a labeled or plate-bound hapten for a limited number of antibody binding sites.

Caption: Principle of Competitive ELISA for small molecule detection.

Protocols

Protocol 1: Preparation of this compound-Carrier Protein Conjugate

This protocol describes the conjugation of this compound to carrier proteins (KLH for immunization, BSA for screening) using the EDC crosslinker method, which forms a stable amide bond.[6]

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris, pH 8.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Carrier Protein Preparation: Dissolve 10 mg of KLH (or BSA) in 2 mL of Conjugation Buffer.

  • Hapten Preparation: Dissolve 5 mg of this compound in 1 mL of Conjugation Buffer.

  • Activation: Add 10 mg of EDC and 5 mg of NHS to the carrier protein solution. Stir gently for 15 minutes at room temperature to activate the carboxyl groups on the protein.

  • Conjugation: Immediately add the dissolved this compound to the activated carrier protein solution. The carboxyl group on the CoA moiety will react with available primary amines on the protein. Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching: Add 150 µL of Quenching Buffer to the reaction mixture and incubate for 15 minutes to stop the reaction.

  • Purification: Transfer the conjugate solution to a dialysis tube and dialyze against 4 L of PBS at 4°C for 48 hours, with at least three buffer changes.

  • Characterization & Storage: Determine the protein concentration using a BCA assay. Confirm conjugation using MALDI-TOF mass spectrometry or by observing a shift in mobility on an SDS-PAGE gel.[3][7] Store the conjugate at -20°C in aliquots.

Protocol 2: Monoclonal Antibody Production via Hybridoma Technology

This protocol outlines the generation of hybridoma cell lines producing monoclonal antibodies.[4][5]

Materials:

  • KLH-5-hydroxyoctanoyl-CoA conjugate (Immunogen)

  • Freund's Complete and Incomplete Adjuvants

  • BALB/c mice (6-8 weeks old)

  • Myeloma cells (e.g., SP2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT medium supplement (Hypoxanthine, Aminopterin, Thymidine)

  • HT medium

  • RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)

Procedure:

  • Immunization: Emulsify the immunogen with an equal volume of Freund's Complete Adjuvant (for the primary injection) or Incomplete Adjuvant (for booster injections). Inject a mouse with 100 µg of the conjugate intraperitoneally. Boost with 50 µg of conjugate every 3 weeks.

  • Monitoring Immune Response: After the second boost, collect a small blood sample and determine the antibody titer in the serum using an indirect ELISA with BSA-5-hydroxyoctanoyl-CoA as the coating antigen.

  • Final Boost & Spleen Isolation: Three days before fusion, administer a final intravenous or intraperitoneal boost of 50 µg of immunogen in saline. Euthanize the mouse and aseptically harvest the spleen.

  • Cell Fusion: Prepare a single-cell suspension of splenocytes. Mix the splenocytes with myeloma cells at a 5:1 ratio. Add PEG slowly to induce cell fusion.

  • Selection of Hybridomas: Resuspend the fused cells in RPMI-1640 with 20% FBS and HAT supplement. Plate the cells into 96-well plates. The HAT medium selects for fused hybridoma cells, as unfused myeloma cells cannot survive and unfused splenocytes have a limited lifespan.

  • Screening: After 10-14 days, screen the supernatant from wells with growing colonies for the presence of specific antibodies using an indirect ELISA against BSA-5-hydroxyoctanoyl-CoA.

  • Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality and stability. Expand positive clones for antibody production.[5]

Protocol 3: Development of a Competitive ELISA

This protocol details the setup of a competitive ELISA to quantify this compound in samples.[8]

Materials:

  • BSA-5-hydroxyoctanoyl-CoA conjugate

  • Purified monoclonal antibody

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Blocking Buffer: 5% non-fat dry milk or BSA in PBS-T (PBS with 0.05% Tween-20)

  • Wash Buffer: PBS-T

  • Standard: this compound of known concentration

  • HRP-conjugated secondary antibody (anti-mouse IgG)

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well ELISA plates

Procedure:

  • Plate Coating: Dilute the BSA-5-hydroxyoctanoyl-CoA conjugate to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[9]

  • Competition Reaction:

    • Prepare a standard curve by serially diluting the this compound standard.

    • In a separate plate or tube, pre-incubate 50 µL of the standard or sample with 50 µL of the primary monoclonal antibody (at a predetermined optimal dilution) for 1 hour at room temperature.

    • Wash the coated plate three times.

    • Transfer 100 µL of the pre-incubated antibody/sample mixture to each well. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

  • Data Analysis: Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of this compound in the sample. Plot a standard curve of absorbance vs. log concentration and use it to determine the concentration in unknown samples.

Data Presentation

Table 1: Characterization of Selected Monoclonal Antibody Clones

This table summarizes the key characteristics of the top-performing monoclonal antibody clones identified after screening and subcloning.

Clone IDIsotypeAffinity Constant (K_d)Specificity / Cross-Reactivity
5HOC-A4 IgG1, kappa1.2 x 10⁻⁹ MHigh specificity for this compound. Cross-reactivity: - 3-hydroxyoctanoyl-CoA: 5% - Octanoyl-CoA: <1% - Coenzyme A: <0.1%
5HOC-B7 IgG2a, kappa8.5 x 10⁻⁹ MHigh specificity for this compound. Cross-reactivity: - 3-hydroxyoctanoyl-CoA: 8% - Octanoyl-CoA: <1.5% - Coenzyme A: <0.1%
5HOC-D11 IgG1, kappa3.3 x 10⁻⁹ MHigh specificity for this compound. Cross-reactivity: - 3-hydroxyoctanoyl-CoA: 6% - Octanoyl-CoA: <1% - Coenzyme A: <0.1%
Table 2: Performance Characteristics of the Competitive ELISA (using clone 5HOC-A4)

This table presents the validation data for the developed competitive ELISA, demonstrating its suitability for quantitative analysis.

ParameterValueDescription
Assay Range 0.5 ng/mL - 100 ng/mLThe range of concentrations where the assay is precise and accurate.
IC₅₀ 12.5 ng/mLConcentration of analyte that causes 50% inhibition of the maximal signal.
Limit of Detection (LOD) 0.2 ng/mLThe lowest concentration of analyte that can be distinguished from the blank.
Intra-Assay Precision (CV%) < 8%The coefficient of variation within a single assay run.
Inter-Assay Precision (CV%) < 12%The coefficient of variation between different assay runs.
Recovery (%) 92% - 105%The accuracy of the assay determined by spiking known amounts of analyte into a sample matrix.

References

Application Notes and Protocols for the Use of 5-Hydroxyoctanoyl-CoA in Reconstituted Enzyme Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyoctanoyl-CoA is a critical intermediate in various metabolic pathways, particularly in the β-oxidation of fatty acids with hydroxyl modifications. Its study in reconstituted enzyme systems allows for the detailed characterization of enzyme kinetics, substrate specificity, and the mechanism of action of potential therapeutic agents targeting these pathways. These application notes provide a comprehensive guide for the synthesis, purification, and utilization of this compound in reconstituted enzyme systems, with a primary focus on its interaction with L-3-hydroxyacyl-CoA dehydrogenase (HADH).

Relevant Metabolic Pathway: Mitochondrial β-Oxidation

This compound is a substrate for enzymes in the mitochondrial fatty acid β-oxidation spiral. This pathway is essential for energy production from fatty acids. The core steps of β-oxidation involve a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

beta_oxidation cluster_products Products per cycle Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA FADH2 FADH₂ NADH NADH Acetyl_CoA_out Acetyl-CoA experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_assay Reconstituted Enzyme Assay cluster_analysis Data Analysis Activation Activation of 5-Hydroxyoctanoic Acid with CDI Thioesterification Thioesterification with Coenzyme A Activation->Thioesterification SPE Solid-Phase Extraction (C18) Thioesterification->SPE Crude Product HPLC HPLC (Optional) SPE->HPLC Reaction_Setup Prepare Reaction Mixture (Buffer, NAD+, CoA-SH, Thiolase) HPLC->Reaction_Setup Purified Substrate Enzyme_Addition Add L-3-Hydroxyacyl-CoA Dehydrogenase Reaction_Setup->Enzyme_Addition Substrate_Addition Initiate with This compound Enzyme_Addition->Substrate_Addition Data_Collection Monitor NADH Production (Absorbance at 340 nm) Substrate_Addition->Data_Collection MM_Plot Michaelis-Menten Plot Data_Collection->MM_Plot LB_Plot Lineweaver-Burk Plot Data_Collection->LB_Plot Kinetic_Parameters Determine Km and Vmax MM_Plot->Kinetic_Parameters LB_Plot->Kinetic_Parameters

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxyoctanoyl-CoA LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 5-hydroxyoctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the quantitative analysis of this and other medium-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the LC-MS analysis of this compound?

A1: The primary challenges include the inherent instability of the thioester bond, potential for poor chromatographic peak shape and retention, co-elution with isomeric compounds, and matrix effects during ionization. Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.[1][2] The presence of a hydroxyl group on the acyl chain of this compound can also influence its chromatographic behavior and stability.

Q2: How can I improve the stability of this compound during sample preparation?

A2: To enhance stability, it is crucial to work quickly at low temperatures (on ice).[3] Use of acidic buffers (e.g., 100 mM potassium phosphate (B84403), pH 4.9) during homogenization can help.[4] Reconstitution of the final extract should be in a solvent that minimizes degradation, with methanol (B129727) often being a good choice.[1] Avoid repeated freeze-thaw cycles of your samples.[3]

Q3: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?

A3: Like other acyl-CoAs, this compound is expected to show a characteristic neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[5][6] Another common fragment ion observed is at m/z 428.037, representing the phosphoadenosine portion.[7] The presence of the hydroxyl group may lead to additional minor fragments, such as a loss of water.

Q4: Why am I seeing poor peak shape (e.g., tailing or broadening) for my this compound standard?

A4: Poor peak shape can be due to several factors. Secondary interactions with residual silanols on the column can cause tailing. Using a high-purity, well-end-capped C18 column or employing ion-pairing chromatography can mitigate this.[5] Additionally, the injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[2] Column contamination from repeated injections of biological extracts can also lead to deteriorating peak shape.

Q5: Are there any known metabolic issues that could affect the quantification of this compound?

A5: Yes, the metabolism of 5-hydroxydecanoyl-CoA (a related compound) via β-oxidation has been shown to be slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. This can lead to the accumulation of this compound or its metabolites, potentially impacting the interpretation of quantitative results.

Troubleshooting Guides

Problem: Low or No Signal for this compound
Possible Cause Suggested Solution
Analyte Degradation Prepare samples quickly on ice. Use fresh, high-purity solvents and acidic conditions during extraction.[3][4] Store extracts at -80°C and avoid multiple freeze-thaw cycles.[3]
Inefficient Extraction Ensure complete cell lysis through thorough homogenization. Optimize the solvent-to-tissue ratio.[3] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[8]
Poor Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of a similar acyl-CoA.[5] Operate in positive electrospray ionization (ESI+) mode, which is generally more efficient for acyl-CoAs.[5]
Incorrect MS/MS Transition Confirm the precursor ion (M+H)+ and the product ion resulting from the neutral loss of 507.0 Da.[5][6]
Problem: High Background or Matrix Effects
Possible Cause Suggested Solution
Insufficient Sample Cleanup Implement a solid-phase extraction (SPE) step after protein precipitation to remove interfering substances.[8]
Co-elution with Matrix Components Optimize the LC gradient to better separate this compound from interfering compounds.[2] Consider using a column with a different selectivity.
Ion Suppression Use a stable isotope-labeled internal standard if available. Dilute the sample to reduce the concentration of interfering matrix components.[5]
Problem: Poor Reproducibility (High %RSD)
Possible Cause Suggested Solution
Inconsistent Sample Preparation Standardize all steps of the sample preparation protocol, including timing, volumes, and temperatures. Use an internal standard added early in the process to account for variability.[3]
LC System Variability Ensure the LC system is properly equilibrated before each run. Check for leaks and ensure consistent pump performance.
Autosampler Issues Use glass or low-adsorption vials. Ensure the injection volume is consistent.

Quantitative Data

The following table provides representative quantitative data for short- to medium-chain acyl-CoAs from published LC-MS/MS methods. Note that specific values for this compound are not widely available and may vary depending on the specific matrix and analytical method.

Parameter Acetyl-CoA Propionyl-CoA Succinyl-CoA Isovaleryl-CoA Reference
Limit of Detection (LOD) 1 pmol2 pmol1 pmol1 pmol[5]
Limit of Quantitation (LOQ) 3.7 pmol3.7 pmol7.4 pmol7.4 pmol[5]
Linearity (R²) >0.97>0.99>0.95>0.99[5]
Extraction Recovery (%) Not ReportedNot ReportedNot ReportedNot Reported
Note:\multicolumn{5}{l}{Data from a study on various short-chain acyl-CoAs. Recovery for long-chain acyl-CoAs from tissue is reported to be 70-80%.[4]}

Experimental Protocols

Sample Preparation: Protein Precipitation and Extraction

This protocol is adapted for the extraction of medium-chain acyl-CoAs from biological tissues.

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[4]

  • Homogenize thoroughly on ice.

  • Add 2 mL of a 3:1 acetonitrile/isopropanol solution and homogenize again.[9]

  • Transfer the homogenate to a centrifuge tube and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • For further purification and concentration, proceed to solid-phase extraction (SPE).

Sample Cleanup: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the cleanup of acyl-CoA extracts.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[8]

  • Sample Loading: Load the supernatant from the extraction step onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[8]

  • Elution: Elute the this compound with 1 mL of methanol.[8]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).[8]

LC-MS/MS Analysis

This is a representative method for the analysis of medium-chain acyl-CoAs.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm).[5]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[10]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Hypothetical for this compound):

      • Precursor Ion (Q1): m/z 910.3 (calculated for [C29H51N7O18P3S + H]+)

      • Product Ion (Q3): m/z 403.3 (resulting from neutral loss of 507.0 Da)

    • Collision Energy: Optimize by infusing a standard of a similar acyl-CoA.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue Biological Tissue Homogenize Homogenization (Acidic Buffer) Tissue->Homogenize Extract Protein Precipitation & Extraction (Organic Solvent) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Dry Drying & Reconstitution SPE->Dry LC LC Separation (Reversed-Phase C18) Dry->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for this compound LC-MS analysis.

beta_oxidation cluster_pathway β-Oxidation of this compound A This compound B 5-Hydroxy-trans-Δ2-enoyl-CoA A->B Acyl-CoA Dehydrogenase C 3,5-Dihydroxyoctanoyl-CoA B->C Enoyl-CoA Hydratase D 5-Hydroxy-3-ketooctanoyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase (HAD) (Potentially rate-limiting) E 3-Hydroxyhexanoyl-CoA D->E β-Ketothiolase F Acetyl-CoA D->F β-Ketothiolase

References

improving stability of 5-hydroxyoctanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 5-hydroxyoctanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound during sample preparation?

A1: The stability of this compound, like other acyl-CoAs, is primarily affected by several factors:

  • pH: Acyl-CoAs are prone to hydrolysis, especially in alkaline and strongly acidic solutions.[1] The thioester bond is susceptible to cleavage outside of a stable pH range.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and oxidation.[2]

  • Oxidation: The thiol group in Coenzyme A is susceptible to oxidation, which can be catalyzed by the presence of metal ions or exposure to atmospheric oxygen.[3]

  • Enzymatic Degradation: Endogenous enzymes, such as thioesterases, present in biological samples can rapidly hydrolyze acyl-CoAs.[4]

Q2: What are the common degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented, based on the known instability of acyl-CoAs, the primary degradation products are likely to be:

  • 5-hydroxyoctanoic acid and Coenzyme A (CoA-SH): Resulting from the hydrolysis of the thioester bond.

  • Oxidized forms of Coenzyme A: Such as CoA disulfides, formed by the oxidation of the free thiol group.[3]

Q3: What is the recommended pH range for working with this compound?

A3: To minimize hydrolysis, it is recommended to maintain a slightly acidic to neutral pH, ideally between pH 4.0 and 7.0. Aqueous solutions of coenzyme A are unstable at basic pH and should be stored frozen in aliquots at a pH of 2-6.[3]

Q4: How should I store my samples containing this compound?

A4: For short-term storage (within a day), keep samples on ice or at 4°C. For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[5] It is also advisable to store samples in an oxygen-free environment if oxidation is a concern. Aqueous solutions of coenzyme A should be used within one day or stored in aliquots at -20°C for several months.[3]

Q5: Can I use common laboratory buffers for my sample preparation?

A5: Yes, but it is crucial to select a buffer that maintains the optimal pH range (4.0-7.0). Phosphate (B84403) buffers or citrate (B86180) buffers are generally suitable. Avoid buffers with a high pH, such as Tris buffers at pH 8.0 or above, as this can promote hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Hydrolysis due to inappropriate pH. Ensure all solutions and buffers used during extraction and preparation are within the optimal pH range of 4.0-7.0.
Enzymatic degradation by thioesterases. Immediately quench enzymatic activity after sample collection. This can be achieved by adding strong acids like perchloric acid or sulfosalicylic acid, or by using organic solvents like acetonitrile/methanol (B129727).[1]
Degradation due to high temperature. Keep samples on ice at all times during preparation. Use pre-chilled solvents and centrifuge at 4°C.[5]
Oxidation of the thiol group. Add antioxidants such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to your extraction buffer. Work in an environment with minimal oxygen exposure if possible.
Inconsistent results between replicates Variable sample handling time. Standardize the time for each step of the sample preparation process to ensure consistency.
Incomplete inactivation of enzymes. Ensure thorough mixing and sufficient incubation time with the quenching solution to completely inactivate all enzymatic activity.
Freeze-thaw cycles. Aliquot samples after extraction to avoid repeated freeze-thaw cycles, which can lead to degradation.
Presence of unexpected peaks in analytical runs (e.g., LC-MS) Formation of degradation products. Compare the retention times and mass-to-charge ratios of unexpected peaks with those of potential degradation products like 5-hydroxyoctanoic acid and free Coenzyme A.
Contamination from labware or reagents. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned and free of contaminants.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited, the following table provides general stability information for acyl-CoAs based on available literature. These values should be considered as guidelines, and it is recommended to perform internal stability tests for your specific experimental conditions.

Parameter Condition Stability Reference
pH pH 2.0 - 6.0Generally stable[3]
pH > 7.0Prone to hydrolysis[1][3]
Temperature -80°CStable for long-term storage[5]
-20°CStable for several months (in solution)[3]
4°C (on ice)Stable for short-term handling (hours)
Room TemperatureProne to degradation
Solvent MethanolGood stability[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Moderate stability[1]
WaterUnstable[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture
  • Cell Lysis and Quenching:

    • Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol / 20% water or acetonitrile) to the cell plate.

    • Incubate at -80°C for 15 minutes to quench metabolic activity.[1]

  • Scraping and Collection:

    • Scrape the cells from the plate into the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol or a mobile phase compatible solvent). Methanol has been shown to provide good stability for acyl-CoAs.[1]

Protocol 2: Extraction of this compound from Tissue Samples
  • Tissue Homogenization and Quenching:

    • Immediately after collection, snap-freeze the tissue sample in liquid nitrogen.

    • Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

    • Weigh the powdered tissue and add it to a pre-chilled homogenization tube containing an ice-cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of isopropanol (B130326) and aqueous phosphate buffer).

  • Homogenization:

    • Homogenize the sample on ice using a tissue homogenizer until a uniform suspension is achieved.

  • Protein Precipitation and Phase Separation:

    • Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute the sample in a solvent compatible with your analytical method.

Visualizations

DegradationPathways HOC_CoA This compound Hydrolysis Hydrolysis (High pH, High Temp, Thioesterases) HOC_CoA->Hydrolysis HOC_Acid 5-hydroxyoctanoic Acid Hydrolysis->HOC_Acid CoA_SH Coenzyme A (CoA-SH) Hydrolysis->CoA_SH Oxidation Oxidation (Oxygen, Metal Ions) CoA_Disulfide CoA Disulfide Oxidation->CoA_Disulfide CoA_SH->Oxidation

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction & Precipitation cluster_purification Purification cluster_analysis Analysis Sample Cell or Tissue Sample Quench Quench Metabolism (e.g., -80°C solvent) Sample->Quench Homogenize Homogenize/Lyse Quench->Homogenize Centrifuge Centrifuge to Precipitate Protein Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for this compound sample preparation.

TroubleshootingLogic Start Low/No Recovery Check_pH Is pH of all solutions 4.0-7.0? Start->Check_pH Adjust_pH Adjust pH of Buffers/Solvents Check_pH->Adjust_pH No Check_Temp Were samples kept on ice/4°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Maintain Low Temperature Check_Temp->Control_Temp No Check_Enzymes Was enzymatic activity quenched immediately? Check_Temp->Check_Enzymes Yes Control_Temp->Check_Enzymes Improve_Quenching Improve Quenching Protocol Check_Enzymes->Improve_Quenching No Check_Oxidation Were antioxidants used? Check_Enzymes->Check_Oxidation Yes Improve_Quenching->Check_Oxidation Add_Antioxidants Add DTT or TCEP Check_Oxidation->Add_Antioxidants No Success Improved Recovery Check_Oxidation->Success Yes Add_Antioxidants->Success

References

Technical Support Center: Optimizing Enzymatic Synthesis of 5-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 5-hydroxyoctanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is a potential enzymatic pathway for the synthesis of this compound?

A1: The synthesis of this compound can be approached through a multi-enzyme cascade. A plausible pathway involves the use of a specific enoyl-CoA hydratase that can hydrate (B1144303) a double bond at the C4-C5 or C5-C6 position of an octenoyl-CoA isomer, followed by the action of a 3-hydroxyacyl-CoA dehydrogenase. Alternatively, a cytochrome P450 monooxygenase could directly hydroxylate octanoyl-CoA at the C5 position. The most direct theorized pathway, however, would involve the hydration of trans-4-octenoyl-CoA by a hydratase.

Q2: Which enzymes are crucial for the synthesis of this compound?

A2: Key enzymes in a potential pathway include:

  • Acyl-CoA Dehydrogenase: To introduce a double bond into octanoyl-CoA, forming an octenoyl-CoA isomer.

  • Enoyl-CoA Hydratase: A specific hydratase that can act on the double bond at the C4-C5 position of octenoyl-CoA to produce this compound. The substrate specificity of this enzyme is critical. For instance, some mutant enoyl-CoA hydratases from Aeromonas caviae have shown increased activity towards C8 substrates.[1]

  • 3-Hydroxyacyl-CoA Dehydrogenase: While typically acting on 3-hydroxyacyl-CoAs, understanding its substrate range is important as it is a key enzyme in related fatty acid metabolism.[2][3][4]

  • Cofactor Regenerating Enzymes: For NADH-dependent dehydrogenases, enzymes like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) are essential for regenerating the NADH cofactor.[5][6][7][8]

Q3: What are the typical starting materials for this synthesis?

A3: The primary starting material would be octanoyl-CoA or a suitable precursor like octanoic acid, which can be converted to octanoyl-CoA by an acyl-CoA synthetase. Additionally, Coenzyme A (CoA), ATP (if starting from octanoic acid), and the necessary cofactors (e.g., NAD⁺/NADH) are required.

Q4: How can I analyze the product, this compound?

A4: The final product can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This typically involves hydrolysis of the CoA ester to the free fatty acid, followed by derivatization (e.g., silylation) before GC-MS analysis.[9][10][11][12][13] This method allows for the quantification and identification of the 3-hydroxy fatty acids.[10]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Sub-optimal Enzyme Activity Verify and optimize reaction conditions such as pH, temperature, and buffer composition for each enzyme in the cascade. 3-hydroxyacyl-CoA dehydrogenase, for example, often has an optimal pH between 6 and 7.[14]
Incorrect Substrate Isomer Ensure the correct isomer of octenoyl-CoA is being used or generated, as enoyl-CoA hydratases are highly specific.
Enzyme Inhibition The product, this compound, or byproducts may be inhibiting one of the enzymes. Consider in-situ product removal or using a coupled assay system to prevent product accumulation.[15]
Cofactor Limitation or Degradation Ensure sufficient concentration of the cofactor (e.g., NADH). Implement a cofactor regeneration system to maintain the appropriate cofactor pool.[5][6][7][8][14]
Enzyme Instability Check the stability of your enzymes under the reaction conditions. Consider enzyme immobilization to improve stability.
Problem 2: Accumulation of Intermediates
Potential Cause Troubleshooting Step
Rate-Limiting Enzyme One of the enzymes in the cascade may be significantly slower than the others. Increase the concentration of the rate-limiting enzyme.
Enzyme Incompatibility The optimal conditions for one enzyme may be detrimental to another. Consider a two-pot synthesis or look for enzymes with overlapping optimal conditions.
Missing Cofactor for a Specific Step Ensure all necessary cofactors for each enzymatic step are present in the reaction mixture.
Problem 3: Difficulty in Product Detection and Analysis
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction protocol for 5-hydroxyoctanoic acid from the reaction mixture before derivatization and GC-MS analysis.
Incomplete Derivatization Ensure complete derivatization of the hydroxyl and carboxyl groups for proper GC-MS analysis.
Low Product Concentration Concentrate the sample before analysis or use a more sensitive detection method.

Quantitative Data Summary

Table 1: Kinetic Parameters of Relevant Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol mg⁻¹ min⁻¹)Optimal pHOptimal Temp (°C)Source Organism
3-Hydroxyacyl-CoA DehydrogenaseAcetoacetyl-CoA481496-7-Ralstonia eutropha
Enoyl-CoA Hydratase (Wild-Type)trans-2-Octenoyl-CoA--8.030Aeromonas caviae
Enoyl-CoA Hydratase (L65A Mutant)trans-2-Octenoyl-CoA--8.030Aeromonas caviae
Enoyl-CoA Hydratase (V130G Mutant)trans-2-Octenoyl-CoA--8.030Aeromonas caviae

Note: Specific kinetic data for the synthesis of this compound is limited. The data presented is for related enzymes and substrates to provide a baseline for optimization.

Experimental Protocols

Protocol 1: General Enzyme Activity Assay for 3-Hydroxyacyl-CoA Dehydrogenase (Oxidation)

This protocol is adapted for the oxidation of a 3-hydroxyacyl-CoA substrate.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD⁺ solution (10 mM in buffer)

  • 3-hydroxyacyl-CoA substrate solution (e.g., 1 mM in buffer)

  • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of potassium phosphate buffer

    • 50 µL of NAD⁺ solution

    • 50 µL of 3-hydroxyacyl-CoA substrate solution

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding 50 µL of the enzyme solution.

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5 minutes, recording the rate of change.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Product Analysis by GC-MS

This protocol outlines the general steps for the analysis of the 5-hydroxyoctanoic acid product.

Materials:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Ethyl acetate

  • 10 M NaOH for hydrolysis

  • 6 M HCl for acidification

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane)

  • Internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid)

Procedure:

  • Hydrolysis: To 500 µL of the reaction sample, add an internal standard and 500 µL of 10 M NaOH. Incubate for 30 minutes to hydrolyze the CoA ester.

  • Acidification: Acidify the sample with 6 M HCl.

  • Extraction: Extract the 5-hydroxyoctanoic acid twice with 3 mL of ethyl acetate.

  • Drying: Dry the combined organic extracts under a stream of nitrogen at 37°C.

  • Derivatization: Add 100 µL of the derivatizing agent and incubate at 80°C for 1 hour.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Use an appropriate temperature program, for example, an initial oven temperature of 80°C for 5 minutes, then ramp to 290°C.

  • Quantification: Quantify the product based on the characteristic ions of the derivatized 5-hydroxyoctanoic acid and the internal standard.

Visualizations

Enzymatic_Pathway Octanoyl_CoA Octanoyl-CoA trans_4_Octenoyl_CoA trans-4-Octenoyl-CoA Octanoyl_CoA->trans_4_Octenoyl_CoA Acyl-CoA Dehydrogenase Product This compound trans_4_Octenoyl_CoA->Product Enoyl-CoA Hydratase Experimental_Workflow cluster_reaction Reaction Setup cluster_analysis Product Analysis Enzyme_Mix Prepare Enzyme Mix Reaction Incubate Reaction Mixture Enzyme_Mix->Reaction Substrate_Mix Prepare Substrate & Cofactor Mix Substrate_Mix->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Extraction Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Troubleshooting_Tree Start Low/No Product Check_Activity Check Individual Enzyme Activities Start->Check_Activity Activity_OK Activities OK? Check_Activity->Activity_OK Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Cofactors) Activity_OK->Optimize_Conditions Yes Isolate_Enzyme Re-purify/Replace Inactive Enzyme Activity_OK->Isolate_Enzyme No Check_Cofactors Check Cofactor Regeneration Optimize_Conditions->Check_Cofactors Check_Inhibition Investigate Product/ Substrate Inhibition Check_Cofactors->Check_Inhibition

References

troubleshooting poor recovery of acyl-CoAs during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the recovery of acyl-CoAs during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor recovery of acyl-CoAs?

Poor recovery of acyl-CoAs is most commonly attributed to their inherent instability. The primary factors include:

  • Enzymatic Degradation: Cellular enzymes, particularly thioesterases, can rapidly hydrolyze the thioester bond of acyl-CoAs upon cell lysis.[1]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in non-optimal pH conditions. Alkaline environments (pH above 8) significantly decrease stability.[1]

  • Thermal Decomposition: Elevated temperatures can accelerate both enzymatic and chemical degradation of acyl-CoAs.[1]

Q2: What is the optimal pH for extracting and storing acyl-CoAs?

A slightly acidic environment is crucial for maintaining the stability of acyl-CoAs. The optimal pH range for extraction and storage is typically between 2 and 6.[1] Many established protocols utilize a potassium phosphate (B84403) buffer with a pH of approximately 4.9.[1][2][3]

Q3: How critical is temperature during the extraction process?

Temperature is a critical factor. To minimize degradation, it is imperative to maintain ice-cold conditions (0-4°C) throughout the entire extraction procedure, including homogenization, centrifugation, and solvent evaporation steps.[1] All buffers, solvents, and equipment should be pre-chilled.

Q4: What is the recommended method for storing biological samples to ensure acyl-CoA stability?

For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately after collection.[2] Long-term storage should be at -80°C to minimize enzymatic activity and chemical degradation.[2] It is also crucial to avoid repeated freeze-thaw cycles, as this can significantly impact the stability of acyl-CoAs.[2]

Q5: Which extraction solvents are most effective for acyl-CoA recovery?

The choice of extraction solvent is critical and can depend on the specific acyl-CoAs being targeted.

  • An 80% methanol (B129727) solution has been shown to be effective for extracting both short and medium to long-chain acyl-CoAs.[4]

  • A mixed organic-aqueous solvent, such as acetonitrile (B52724)/methanol/water (2:2:1, v/v/v), is also used for extracting a broad range of acyl-CoA species.[5][6]

  • It is important to note that the presence of formic acid or acetonitrile in some extraction solvents may result in poor recovery for certain acyl-CoA compounds.[4]

Q6: How can I improve the purity and concentration of my acyl-CoA extracts?

Solid-phase extraction (SPE) is a commonly employed technique to purify and concentrate acyl-CoA extracts, which can lead to improved recovery rates.[2] Weak anion exchange columns are one effective option for this purification step.[2]

Troubleshooting Guide: Poor Acyl-CoA Recovery

This guide addresses common issues encountered during acyl-CoA extraction and provides step-by-step solutions.

Problem 1: Low or No Detectable Acyl-CoAs in the Final Extract
Click to expand troubleshooting steps

Potential Cause 1: Incomplete Quenching of Enzymatic Activity

  • Explanation: Cellular thioesterases can rapidly degrade acyl-CoAs upon cell lysis if not immediately inactivated.[1]

  • Solution: Ensure immediate and effective quenching of enzymatic activity at the time of sample collection. For tissue samples, this is best achieved by flash-freezing in liquid nitrogen.[2] For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent, such as methanol at -80°C, directly to the culture plate.[1]

Potential Cause 2: Non-Optimal pH of Extraction Buffers

  • Explanation: The use of neutral or alkaline buffers can lead to the rapid chemical hydrolysis of the thioester bond in acyl-CoAs.[1]

  • Solution: Utilize an acidic extraction buffer. A 100 mM potassium phosphate buffer at a pH of 4.9 is a common and effective choice.[1][2][3]

Potential Cause 3: Elevated Temperatures During Sample Processing

  • Explanation: The rate of both chemical and enzymatic degradation of acyl-CoAs increases significantly with temperature.[1]

  • Solution: Maintain ice-cold conditions (0-4°C) for all steps of the extraction process, including homogenization, centrifugation, and solvent evaporation (if performed under vacuum).[1] Use pre-chilled tubes, buffers, and solvents.

Problem 2: Inconsistent Recovery Across Different Acyl-CoA Species
Click to expand troubleshooting steps

Potential Cause 1: Extraction Solvent Not Optimized for All Chain Lengths

  • Explanation: Different acyl-CoAs have varying solubilities. A solvent system that is effective for short-chain acyl-CoAs may not be optimal for long-chain species, and vice-versa.

  • Solution: Consider using a solvent system known for broad-spectrum recovery, such as 80% methanol or a mixture of acetonitrile, methanol, and water.[4][5][6] For targeted analysis of long-chain acyl-CoAs, ensure the final extract is in a solvent that maintains their solubility, such as a methanol/water mixture.[2]

Potential Cause 2: Degradation During Sample Reconstitution

  • Explanation: The stability of dried acyl-CoA extracts can vary upon reconstitution in different solvents.

  • Solution: Test the stability of acyl-CoAs in your chosen reconstitution solvent. A solution of 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 has been shown to be a suitable option for dissolving extracts for LC-MS analysis.[4] For medium to long-chain acyl-CoAs, the addition of 20% acetonitrile to the ammonium acetate buffer may be beneficial.[4] Analyze reconstituted samples as quickly as possible to minimize degradation.[4]

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Methodologies and Reported Recovery Rates

Tissue TypeExtraction MethodPurification MethodReported Recovery RateReference
Rat LiverAcetonitrile/2-propanol (3+1, v+v) followed by 0.1M potassium phosphate, pH 6.7SPE with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel93-104% (for tissue extraction), 83-90% (for SPE)[7]
Rat TissuesHomogenization in KH2PO4 buffer (100 mM, pH 4.9) with 2-propanol, followed by extraction with acetonitrileOligonucleotide purification column70-80%[3]
VariousHomogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol (B130326)Solid-phase extraction (SPE)Not specified[2]

Experimental Protocols

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for a variety of tissue types.[2]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

  • Solvent Extraction:

    • Add a mixture of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously and then centrifuge to pellet the protein and cellular debris.

    • Collect the supernatant.

  • Purification via SPE:

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column with a solution such as 2% formic acid to remove unbound contaminants.

    • Elute the acyl-CoAs using a solution of 2% or 5% ammonium hydroxide in a methanol/water mixture.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50 mM ammonium acetate, pH 6.8).

Visualizations

Diagram: Acyl-CoA Extraction Workflow

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration SampleCollection Sample Collection (Tissue or Cells) Quenching Immediate Quenching (Flash Freeze / Cold Solvent) SampleCollection->Quenching Critical Step Homogenization Homogenization (Acidic Buffer, pH 4.9) Quenching->Homogenization SolventAddition Organic Solvent Addition (e.g., ACN/Isopropanol) Homogenization->SolventAddition Centrifugation Centrifugation (Pellet Debris) SolventAddition->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection SPE Solid-Phase Extraction (SPE) (e.g., Weak Anion Exchange) SupernatantCollection->SPE Drying Drying (Nitrogen Stream) SPE->Drying Reconstitution Reconstitution (Analysis Buffer) Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for the extraction of acyl-CoAs from biological samples.

Diagram: Troubleshooting Logic for Poor Acyl-CoA Recovery

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Acyl-CoA Recovery EnzymaticDeg Enzymatic Degradation Start->EnzymaticDeg ChemicalDeg Chemical Degradation (pH, Temp) Start->ChemicalDeg SuboptimalExt Suboptimal Extraction Start->SuboptimalExt Quench Rapid Quenching EnzymaticDeg->Quench ColdTemp Maintain 0-4°C EnzymaticDeg->ColdTemp ChemicalDeg->ColdTemp AcidicBuffer Use Acidic Buffer (pH 4.9) ChemicalDeg->AcidicBuffer OptimizeSolvent Optimize Solvent System SuboptimalExt->OptimizeSolvent UseSPE Implement SPE SuboptimalExt->UseSPE

Caption: Troubleshooting logic for addressing poor recovery of acyl-CoAs during extraction.

References

Technical Support Center: Quantification of 5-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of 5-hydroxyoctanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that can arise during the experimental workflow, leading to inaccurate quantification of this compound due to matrix effects.

Problem: Poor sensitivity or inconsistent signal intensity for this compound.

  • Possible Cause: Ion suppression is a common matrix effect where co-eluting endogenous compounds, such as phospholipids (B1166683), compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal.[1][2] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[3]

  • Solution:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample preparation method to remove interfering matrix components.[2][3]

      • Protein Precipitation (PPT): While simple and fast, PPT may not sufficiently remove phospholipids.[3] If using PPT, consider subsequent clean-up steps.

      • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Adjusting the pH of the aqueous matrix can prevent the extraction of impurities like phospholipids.[3]

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.[3] For targeted phospholipid removal, consider using specialized cartridges.

      • Sulfosalicylic Acid (SSA) Precipitation: For acyl-CoAs, using 5-sulfosalicylic acid (SSA) for protein precipitation can be advantageous as it may not require a subsequent SPE step, thus improving the recovery of some CoA species.[4]

    • Chromatographic Separation: Modify your LC method to ensure that this compound elutes in a region free from significant ion suppression.[5][6] The post-column infusion technique can be used to identify these regions.[5]

    • Sample Dilution: If the assay sensitivity is high enough, diluting the sample can reduce the concentration of interfering matrix components.[2][5]

Problem: Poor reproducibility and accuracy of quantification results.

  • Possible Cause: Variable matrix effects between different samples, standards, and quality controls can lead to inconsistent results. The absence of an appropriate internal standard (IS) can exacerbate this issue.[3]

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard of this compound.[5] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing accurate correction.[3]

    • Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare calibration standards in a blank matrix that is as close as possible to the study samples.[5] However, finding an appropriate blank matrix can be challenging.[5]

Problem: How do I know if my assay is affected by matrix effects?

  • Solution: There are established methods to assess the presence and extent of matrix effects.[3]

    • Qualitative Assessment (Post-Column Infusion): Infuse a constant flow of a this compound standard solution into the LC eluent after the column and inject a blank, extracted sample matrix.[5] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[5]

    • Quantitative Assessment (Post-Extraction Spike): Compare the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into a blank, extracted sample matrix at the same concentration.[7] The ratio of these peak areas gives the matrix factor (MF).[2] An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[7] These effects, most commonly ion suppression, can lead to inaccurate and unreliable quantification.[2] In biological samples, phospholipids are a major cause of matrix effects.[1][3]

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: The choice of sample preparation technique depends on the sample type, required sensitivity, and available resources.

  • Protein Precipitation (PPT) using agents like acetonitrile (B52724) or trichloroacetic acid (TCA) is simple but may result in significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE) offers better cleanup than PPT.[3]

  • Solid-Phase Extraction (SPE) is generally considered the most effective for removing matrix interferences.[3]

  • 5-Sulfosalicylic Acid (SSA) Precipitation has shown to be a promising alternative for acyl-CoAs, offering good recovery without the need for SPE.[4]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Yes, sample dilution can be a simple and effective way to reduce matrix effects.[5] However, this approach is only feasible if the concentration of this compound in your samples is high enough to be detected after dilution.[5]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important?

A4: A stable isotope-labeled internal standard is a version of the analyte (this compound) where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences the same degree of matrix effects, allowing for accurate correction of any signal suppression or enhancement.[3][8] This is the core principle of the stable isotope dilution technique, which is considered the gold standard for quantitative mass spectrometry.[9][10]

Q5: How do I perform a quantitative assessment of matrix effects?

A5: The post-extraction spike method is used for quantitative assessment.[7] You need to prepare three sets of samples:

  • Set A: Analyte in a clean solvent.

  • Set B: Blank matrix extract spiked with the analyte.

  • Set C: Analyte-spiked matrix sample that undergoes the full extraction procedure.

The matrix effect and recovery can then be calculated using the peak areas from these sets.

Experimental Protocols & Data

Protocol 1: Sample Preparation Method Comparison

This protocol compares two protein precipitation methods for the extraction of acyl-CoAs from cell lysates.

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer.

  • Precipitation Method A (TCA):

    • To 200 µL of cell lysate, add 20 µL of 10% (w/v) trichloroacetic acid (TCA).

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet the precipitated protein.

    • The supernatant would typically undergo solid-phase extraction (SPE) for further cleanup.[4]

  • Precipitation Method B (SSA):

    • To 200 µL of cell lysate, add 20 µL of 2.5% (w/v) 5-sulfosalicylic acid (SSA).[4]

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet the precipitated protein.

    • The supernatant can be directly analyzed by LC-MS/MS.[4]

Quantitative Data: Comparison of Extraction Methods

The following table summarizes the percent recovery of various acyl-CoAs using TCA followed by SPE versus a direct SSA extraction. While this compound is not listed, the data for other short-chain acyl-CoAs provide a strong indication of the relative performance of these methods.

Analyte% Recovery (TCA with SPE)% Recovery (2.5% SSA)
Acetyl-CoA36%59%
Propionyl-CoA62%80%
Malonyl-CoA26%74%
Isovaleryl-CoA58%59%
Coenzyme A1%74%
Data adapted from a study on short-chain acyl-CoAs and CoA biosynthetic precursors.[4]

This data indicates that for many acyl-CoAs, the SSA extraction method provides significantly higher recovery than the TCA method that requires an SPE step.[4]

Visualizations

Workflow for Assessing Matrix Effects

The following diagram illustrates the logical workflow for identifying and quantifying matrix effects in your LC-MS/MS analysis.

cluster_assessment Matrix Effect Assessment start Start Analysis of This compound qualitative Qualitative Assessment (Post-Column Infusion) start->qualitative is_effect Matrix Effect Observed? qualitative->is_effect quantitative Quantitative Assessment (Post-Extraction Spike) optimize Optimize Method quantitative->optimize is_effect->quantitative Yes no_effect No Significant Matrix Effect is_effect->no_effect No end Proceed with Validated Method no_effect->end optimize->start Re-evaluate

Caption: Workflow for the assessment and mitigation of matrix effects.

Strategies to Minimize Matrix Effects

This diagram outlines the primary strategies that can be employed to reduce or compensate for matrix effects during the quantification of this compound.

cluster_strategies Strategies to Minimize Matrix Effects cluster_removal Removal/Avoidance cluster_compensation Compensation ME Matrix Effects (Ion Suppression/ Enhancement) SP Improve Sample Preparation (SPE, LLE, SSA) ME->SP LC Optimize Chromatography ME->LC Dilution Sample Dilution ME->Dilution IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) ME->IS

Caption: Key strategies for the removal and compensation of matrix effects.

References

addressing peak tailing and splitting in 5-hydroxyoctanoyl-CoA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of 5-hydroxyoctanoyl-CoA. The following FAQs and guides are designed for researchers, scientists, and drug development professionals to diagnose and resolve problems with peak tailing and peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing, where a peak exhibits an asymmetrical slant towards the end, is often due to secondary interactions between the analyte and the stationary phase. For a molecule like this compound, which has a polar hydroxyl group and an acidic phosphate (B84403) group, common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact strongly with the polar groups of the analyte, leading to tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, causing peak distortion.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

  • Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.[2]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can lead to peak broadening and tailing.[3]

Q2: I'm observing split peaks for this compound. What could be the issue?

Peak splitting, where a single peak appears as two or more, can be caused by several factors before or during the separation:

  • Column Void or Channeling: A void at the column inlet or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.[4] This can be a result of pressure shocks or improper column packing.

  • Partially Blocked Frit: A clogged inlet frit can distort the sample band as it enters the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including splitting. It is always recommended to dissolve the sample in the initial mobile phase.

  • Co-elution: It's possible that an impurity or a related compound is co-eluting with your target analyte. To check this, try a smaller injection volume to see if the peaks resolve.

Q3: How does the hydroxyl group in this compound affect its chromatography?

The hydroxyl group increases the polarity of the molecule. In reversed-phase chromatography, this will generally lead to a shorter retention time compared to its non-hydroxylated counterpart, octanoyl-CoA. This increased polarity can also make the analyte more susceptible to interactions with active sites on the column, potentially contributing to peak tailing if the column and mobile phase are not optimized.

Q4: Can my sample preparation be causing peak shape issues?

Yes, improper sample preparation is a common source of chromatographic problems. For this compound, consider the following:

  • Sample Matrix Effects: Biological samples can contain interfering substances. A proper sample cleanup, such as solid-phase extraction (SPE), can remove these interferences and improve peak shape.

  • Sample Solvent: As mentioned, dissolving your sample in a solvent that is stronger than your initial mobile phase can cause peak splitting or broadening. Always aim to use the mobile phase as the sample solvent.

  • Particulates: Undissolved particles in your sample can block the column frit. Always filter your samples before injection.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

Step 1: Initial Diagnosis

First, determine if the tailing affects only the this compound peak or all peaks in the chromatogram.

  • All Peaks Tailing: This usually points to a physical issue with the system, such as extra-column volume or a column void.

  • Only this compound Peak Tailing: This suggests a chemical interaction between the analyte and the column or mobile phase.

Step 2: Troubleshooting Chemical Causes

If only the analyte peak is tailing, follow these steps:

  • Optimize Mobile Phase pH: The pKa of the phosphate group in CoA is around 6.5. Adjusting the mobile phase pH to be at least 2 units away from the pKa can ensure consistent ionization. For reversed-phase chromatography of acyl-CoAs, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is common.[5]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping minimize the number of free silanol groups, reducing the chance for secondary interactions.

  • Check for Column Contamination: If the column has been in use for a while, contaminants may have accumulated. Follow the manufacturer's instructions for column washing. A generic washing procedure for a C18 column is to flush with water, then isopropanol, and then re-equilibrate with the mobile phase.

Illustrative Data for Troubleshooting Peak Tailing:

ConditionAsymmetry Factor (As)Peak ShapeImplication
Initial (Problematic) 2.1Severe TailingLikely silanol interactions or mobile phase issue.
After pH Adjustment 1.5Moderate TailingImprovement, but other factors may be at play.
With End-Capped Column 1.1Good SymmetryProblem likely resolved.

Note: Asymmetry factor is a measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing.

Step 3: Troubleshooting Physical Causes

If all peaks are tailing, inspect the following:

  • Connections and Tubing: Ensure all fittings are secure and that the tubing between the column and detector is as short and narrow in diameter as possible.

  • Column Health: A void at the column inlet can cause peak distortion. This can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions). If the problem persists, the column may need to be replaced.

// Path for all peaks tailing path1_1 [label="Check for physical issues:\n- Extra-column volume\n- Column void\n- Leaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; path1_2 [label="Action:\n- Minimize tubing length\n- Check fittings\n- Reverse/flush or replace column"];

// Path for single peak tailing path2_1 [label="Check for chemical interactions:\n- Mobile phase pH\n- Silanol interactions\n- Column contamination", fillcolor="#34A853", fontcolor="#FFFFFF"]; path2_2 [label="Action:\n- Adjust mobile phase pH\n- Use end-capped column\n- Clean the column"];

end [label="Peak Shape Improved", fillcolor="#FFFFFF"];

start -> decision1; decision1 -> path1_1 [label="Yes"]; path1_1 -> path1_2; path1_2 -> end;

decision1 -> path2_1 [label="No"]; path2_1 -> path2_2; path2_2 -> end; }

Caption: A flowchart of the experimental workflow for analyzing this compound.

References

strategies to prevent degradation of 5-hydroxyoctanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 5-hydroxyoctanoyl-CoA standards during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound, like other acyl-CoA thioesters, is primarily caused by two factors:

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH. The molecule can also be sensitive to oxidation.

  • Enzymatic Degradation: Biological samples may contain enzymes such as thioesterases, phosphatases, and dehydratases that can rapidly degrade this compound.

Q2: How should I store my this compound standards?

A2: Proper storage is critical to maintaining the integrity of your standards. For both lyophilized powder and solutions, storage at -80°C is recommended for long-term stability. For short-term storage, -20°C is acceptable. It is crucial to prevent repeated freeze-thaw cycles. Aqueous solutions are particularly unstable at basic pH and should ideally be stored frozen in aliquots at a pH between 2 and 6.[1]

Q3: What is the best solvent for reconstituting and diluting my this compound standard?

A3: For reconstitution of a dried standard, methanol (B129727) is a good initial choice to ensure it is fully dissolved.[2] For subsequent dilutions and use in experiments, the choice of solvent is critical. Studies on similar acyl-CoAs have shown that methanol provides good stability.[3] If aqueous buffers are required, an acidic pH (around 4.0) can improve stability compared to neutral or basic conditions. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has also been shown to offer better stability than purely aqueous solutions.[3]

Q4: Can I use common laboratory reagents like DTT or EDTA in my experiments with this compound?

A4: Caution is advised. Reagents containing sulfhydryl groups (SH-), such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, can interfere with assays and potentially react with the thioester. Similarly, strong chelating agents like EDTA, as well as detergents like SDS and sodium azide, are known to interfere with some enzymatic assays involving acyl-CoAs.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of signal or low recovery of this compound standard in LC-MS analysis. Degradation during sample preparation or storage. - Prepare samples on ice. - Use pre-chilled solvents. - Minimize the time between sample preparation and analysis. - Store reconstituted standards and samples at -80°C. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Hydrolysis in aqueous solutions. - If possible, use organic solvents like methanol for reconstitution and dilution. - If an aqueous buffer is necessary, maintain a slightly acidic pH (e.g., pH 4.0-6.0). - Analyze samples as quickly as possible after they are prepared in an aqueous solution.[3][4]
Inconsistent results between experimental replicates. Variable degradation due to enzymatic activity in biological samples. - Immediately quench enzymatic activity after cell lysis or tissue homogenization. A common method is the addition of ice-cold methanol. - Process biological samples quickly and at low temperatures (4°C or on ice). - If possible, perform a protein precipitation step early in the sample preparation workflow.
Contamination of reagents or labware. - Use high-purity solvents and reagents. - Ensure all tubes and pipette tips are clean and free of contaminants that could degrade the standard.
Appearance of unexpected peaks in chromatograms. Formation of degradation products. - Review the sample handling and storage procedures to identify potential causes of degradation. - Common degradation pathways include hydrolysis of the thioester bond. - Consider the possibility of oxidation and protect samples from excessive light and air exposure.

Quantitative Data on Acyl-CoA Stability

Solvent Acyl-CoA Chain Length Approximate % Remaining after 24h at 4°C
MethanolC10:0 to C16:0>90%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)C10:0 to C16:0~80-90%
WaterC10:0 to C16:0<70% (stability decreases with longer chain length)
50mM Ammonium Acetate (pH 7)C10:0 to C16:0<60% (stability decreases with longer chain length)
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)C10:0 to C16:0~85-95%

This data is illustrative and based on published results for other acyl-CoAs. Stability of this compound may vary.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Add the required volume of ice-cold methanol to achieve the desired stock concentration.

  • Vortex gently to ensure the standard is fully dissolved.

  • Immediately place the reconstituted standard on ice for short-term use or prepare single-use aliquots and store at -80°C for long-term storage.

Protocol for Assessing the Stability of this compound in a Given Solvent
  • Prepare a working solution of this compound in the solvent to be tested (e.g., your experimental buffer).

  • Divide the solution into multiple aliquots in separate, sealed vials to avoid issues with evaporation or repeated sampling from the same vial.

  • Store the vials under the desired experimental conditions (e.g., on an autosampler at 4°C).

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), inject an aliquot for analysis by a validated LC-MS/MS method.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the standard remaining at each time point relative to the initial (time 0) measurement.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis (pH > 6, Temp) Enzymatic_Degradation Enzymatic_Degradation This compound->Enzymatic_Degradation (Thioesterases, etc.) Oxidation Oxidation This compound->Oxidation (Air, Light) Degradation_Products Degradation_Products Hydrolysis->Degradation_Products 5-Hydroxyoctanoic acid + CoA Enzymatic_Degradation->Degradation_Products Oxidation->Degradation_Products experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute_Standard Reconstitute Standard (Methanol, on ice) Prepare_Aliquots Prepare Single-Use Aliquots Reconstitute_Standard->Prepare_Aliquots Store Store at -80°C Prepare_Aliquots->Store Thaw_Aliquot Thaw Aliquot on Ice Store->Thaw_Aliquot Prepare_Working_Sol Prepare Working Solution (Pre-chilled solvents, acidic pH if aqueous) Thaw_Aliquot->Prepare_Working_Sol Add_to_Sample Add to Sample (Keep cold) Prepare_Working_Sol->Add_to_Sample Immediate_Analysis Immediate LC-MS/MS Analysis Add_to_Sample->Immediate_Analysis

References

optimization of collision energy for 5-hydroxyoctanoyl-CoA MS/MS fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of collision energy for the MS/MS fragmentation of 5-hydroxyoctanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic fragment ions for this compound in MS/MS analysis?

Q2: What is a good starting point for collision energy optimization for this compound?

A2: A good starting point for collision energy (CE) optimization depends on the instrument and the collision cell type (e.g., HCD, CID). For Higher-Energy Collisional Dissociation (HCD), a stepped normalized collision energy (NCE) approach, for instance, from 20-40%, can be a robust starting point to observe a range of fragment ions.[3] For Collision-Induced Dissociation (CID), starting with a range of absolute collision energies, for example, 15-35 eV, is a reasonable approach.[4] It is recommended to perform a preliminary experiment where you ramp the collision energy over a wide range to identify the approximate optimal value.

Q3: Why am I seeing a very low abundance of my precursor ion?

A3: Low precursor ion abundance can be due to several factors. In-source fragmentation, where the molecule fragments in the ion source before reaching the mass analyzer, can be a cause.[4] This can sometimes be mitigated by optimizing source conditions such as temperature and voltages. Additionally, the stability of acyl-CoA compounds can be a challenge; ensure proper sample handling and storage to prevent degradation.[5][6] The choice of ionization mode (positive vs. negative) can also significantly impact the signal intensity of the precursor ion.[4]

Q4: How can I improve the signal intensity of my fragment ions?

A4: To improve fragment ion intensity, systematic optimization of the collision energy for each specific precursor-to-fragment transition is crucial.[7] Using software tools like Skyline can help automate this process by testing a range of CE values around a predicted optimum.[8] Additionally, ensuring a stable and sufficient precursor ion population is essential, so optimizing source conditions and chromatography is also important. The choice of collision gas and pressure can also influence fragmentation efficiency.

Q5: Should I use a fixed or stepped collision energy?

A5: The choice between fixed and stepped collision energy depends on your analytical goal. A fixed, optimized collision energy is ideal for targeted quantification of specific fragment ions (Selected Reaction Monitoring/Multiple Reaction Monitoring). A stepped collision energy is beneficial for qualitative analysis or discovery experiments, as it generates a wider range of fragment ions, which can aid in structural elucidation.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of collision energy for this compound MS/MS fragmentation.

Issue 1: Poor or No Fragmentation Observed
Possible Cause Troubleshooting Step
Collision energy is too low. Gradually increase the collision energy in steps of 2-5 eV (or 5-10% NCE) and monitor the intensity of the expected fragment ions.
Incorrect precursor ion selected. Verify the m/z of the precursor ion for this compound. Consider potential adducts (e.g., +H, +Na, +NH4).
Instability of the precursor ion. Acyl-CoAs can be unstable. Ensure fresh samples and appropriate sample handling conditions. Consider using additives to improve stability.[6]
Instrument parameters not optimized. Check other MS parameters such as collision gas pressure, activation time (for ion traps), and resolution.
Issue 2: Excessive Fragmentation and Loss of Precursor Ion
Possible Cause Troubleshooting Step
Collision energy is too high. Systematically decrease the collision energy to find a balance between precursor ion abundance and fragment ion intensity.
In-source fragmentation. Reduce the ion source temperature and/or the voltages (e.g., fragmentor voltage, skimmer voltage) to minimize fragmentation before the collision cell.[4]
Issue 3: Inconsistent Fragmentation Patterns
Possible Cause Troubleshooting Step
Fluctuations in instrument performance. Perform instrument calibration and tuning to ensure stable performance. Run a standard compound before and after your samples to check for consistency.
Sample matrix effects. Co-eluting compounds can suppress or alter the fragmentation of your analyte. Improve chromatographic separation to isolate this compound from interfering matrix components.
Sample degradation. Analyze samples promptly after preparation. If storing, use appropriate conditions (e.g., low temperature, antioxidants).[5]

Experimental Protocols

Protocol 1: Optimization of Collision Energy Using an Automated Workflow (e.g., Skyline)
  • Standard Preparation: Prepare a standard solution of this compound at a concentration that gives a stable and robust signal (e.g., 1 µg/mL).

  • Method Setup in Skyline:

    • Define the precursor ion for this compound.

    • Define the expected product ions based on known acyl-CoA fragmentation (e.g., the fragment from the neutral loss of 507 Da and the m/z 428 fragment).[1][2]

    • Set up a collision energy optimization experiment. A common approach is to test a range of CE values around the predicted optimal CE. For example, if the predicted CE is 25 eV, you could test in 2 eV steps from 15 eV to 35 eV.[7]

  • Data Acquisition: Infuse the standard solution into the mass spectrometer and run the collision energy optimization method.

  • Data Analysis: Import the data into Skyline. The software will automatically plot the signal intensity of each fragment ion as a function of the collision energy.

  • Determine Optimal CE: Identify the collision energy value that provides the maximum intensity for each fragment ion of interest. This will be your optimized CE for targeted analysis.

Data Presentation

Table 1: Example Collision Energy Optimization Data for this compound
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Relative Intensity
[M+H]⁺ of this compound[M+H-507]⁺1535%
[M+H]⁺ of this compound[M+H-507]⁺2068%
[M+H]⁺ of this compound[M+H-507]⁺25 100%
[M+H]⁺ of this compound[M+H-507]⁺3075%
[M+H]⁺ of this compound[M+H-507]⁺3542%
[M+H]⁺ of this compound428.03651515%
[M+H]⁺ of this compound428.03652045%
[M+H]⁺ of this compound428.03652580%
[M+H]⁺ of this compound428.036530 100%
[M+H]⁺ of this compound428.03653592%

Note: This is example data. Actual optimal values will vary based on the instrument and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis cluster_output Output prep Prepare this compound Standard infuse Infuse Standard into MS prep->infuse acquire Acquire Data Across a Range of Collision Energies infuse->acquire plot Plot Fragment Intensity vs. Collision Energy acquire->plot determine Determine Optimal CE for Each Fragment plot->determine optimized_method Optimized MS/MS Method determine->optimized_method

Caption: Workflow for Collision Energy Optimization.

troubleshooting_workflow start Start | MS/MS Issue Identified check_fragmentation {Poor or No Fragmentation? |  Yes |  No} start->check_fragmentation increase_ce Increase Collision Energy check_fragmentation:yes->increase_ce check_excessive_frag {Excessive Fragmentation? |  Yes |  No} check_fragmentation:no->check_excessive_frag verify_precursor Verify Precursor m/z increase_ce->verify_precursor verify_precursor->check_excessive_frag decrease_ce Decrease Collision Energy check_excessive_frag:yes->decrease_ce check_inconsistency {Inconsistent Results? |  Yes |  No} check_excessive_frag:no->check_inconsistency check_in_source Check for In-Source Fragmentation decrease_ce->check_in_source check_in_source->check_inconsistency calibrate_ms Calibrate and Tune MS check_inconsistency:yes->calibrate_ms end Issue Resolved check_inconsistency:no->end improve_chroma Improve Chromatography calibrate_ms->improve_chroma improve_chroma->end

Caption: Troubleshooting Logic for MS/MS Fragmentation.

References

dealing with co-eluting interferences in 5-hydroxyoctanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with co-eluting interferences during the analysis of 5-hydroxyoctanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

A1: The most common co-eluting interferences for this compound are its positional isomers. Since these isomers have the same molecular weight and similar polarities, they are often difficult to separate using standard reversed-phase liquid chromatography (LC) methods. Other structurally related medium-chain acyl-CoAs present in the biological matrix can also potentially co-elute.

Q2: How can I detect if I have a co-elution problem?

A2: Co-elution can be identified through several indicators:

  • Peak Shape: Asymmetrical or broad peaks, shoulders on the main peak, or split peaks can suggest the presence of more than one compound.

  • Mass Spectrometry (MS): If you are using a high-resolution mass spectrometer, you can examine the mass spectrum across the chromatographic peak. The presence of multiple distinct precursor ions with the same nominal mass may indicate co-eluting isomers. For tandem MS (MS/MS), differing fragmentation patterns across the peak are a strong indicator of co-elution.

Q3: My peak for this compound is present, but the signal is weak. What could be the cause?

A3: Low signal intensity for acyl-CoAs can be due to several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions. It is crucial to keep samples cold and process them quickly.

  • Inefficient Ionization: The composition of the mobile phase can significantly impact the ionization efficiency of acyl-CoAs.

  • Ion Suppression: Components from the sample matrix that co-elute with the analyte can suppress its ionization in the mass spectrometer source, leading to a weaker signal.

  • Suboptimal MS Parameters: Incorrectly set precursor and product ions or collision energy will result in poor sensitivity.

Q4: Can my sample preparation method contribute to interference issues?

A4: Absolutely. Ineffective sample preparation is a primary source of analytical interference. For acyl-CoA analysis, it is critical to remove proteins and other macromolecules that can interfere with the analysis. A robust sample preparation protocol involving protein precipitation and potentially solid-phase extraction (SPE) is recommended to clean up the sample and concentrate the analyte.

Troubleshooting Guide for Co-eluting Interferences

If you suspect co-elution of interferences with this compound, follow this systematic troubleshooting guide:

Step 1: Confirm Co-elution with Mass Spectrometry

Utilize your mass spectrometer to confirm the presence of co-eluting species. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), you can selectively detect this compound. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine 5'-diphosphate moiety) and a fragment ion at approximately m/z 428.

Step 2: Chromatographic Optimization

If co-elution is confirmed, optimizing the liquid chromatography method is the next step.

  • Modify the Mobile Phase Gradient: A shallower gradient around the elution time of this compound can improve the separation of closely eluting compounds.

  • Change the Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727), or vice-versa) can alter the selectivity of the separation.

  • Adjust the pH: The pH of the mobile phase can affect the retention of acyl-CoAs. Experimenting with slightly different pH values may improve resolution.

  • Change the Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different type of HPLC column. A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) can provide different selectivity.

Step 3: Enhance Sample Preparation

Improving the sample cleanup can remove many interfering compounds before they are introduced into the LC-MS system.

  • Solid-Phase Extraction (SPE): Employing an appropriate SPE cartridge can effectively remove interfering compounds that have different chemical properties from this compound.

  • Liquid-Liquid Extraction (LLE): This technique can be used to partition your analyte of interest into a solvent where the interfering compounds are less soluble.

Quantitative Data Summary

The primary analytical challenge with this compound is its co-elution with positional isomers. As they are isomers, they share the same molecular weight and precursor ion m/z in the mass spectrometer.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺ (m/z)
2-Hydroxyoctanoyl-CoAC₂₉H₅₀N₇O₁₈P₃S909.2146910.2219
3-Hydroxyoctanoyl-CoAC₂₉H₅₀N₇O₁₈P₃S909.2146910.2219
4-Hydroxyoctanoyl-CoAC₂₉H₅₀N₇O₁₈P₃S909.2146910.2219
This compound C₂₉H₅₀N₇O₁₈P₃S 909.2146 910.2219
6-Hydroxyoctanoyl-CoAC₂₉H₅₀N₇O₁₈P₃S909.2146910.2219
7-Hydroxyoctanoyl-CoAC₂₉H₅₀N₇O₁₈P₃S909.2146910.2219
8-Hydroxyoctanoyl-CoAC₂₉H₅₀N₇O₁₈P₃S909.2146910.2219

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Extraction from Biological Tissues

This protocol provides a general method for the extraction of acyl-CoAs from tissue samples.

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue powder in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) in methanol (pH 11).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general LC-MS/MS method for the analysis of this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% B to 98% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z 910.2

      • Product Ion (Q3) for Quantification: m/z of the acyl portion (e.g., [M-507+H]⁺)

      • Product Ion (Q3) for Confirmation: m/z 428.0 (adenosine 3',5'-diphosphate fragment)[2]

    • Collision Energy: Optimize for the specific instrument and compound.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_MS_Confirmation Step 1: MS Confirmation cluster_Chromatography Step 2: Chromatographic Optimization cluster_Sample_Prep Step 3: Enhance Sample Preparation cluster_Resolution Resolution Check cluster_End End Start Suspected Co-elution (Poor Peak Shape or Inconsistent Results) MS_Check Analyze Peak Purity with MS (Examine scans across the peak) Start->MS_Check Coelution_Confirmed Co-elution Confirmed? MS_Check->Coelution_Confirmed Optimize_Gradient Adjust Mobile Phase Gradient (Shallower gradient) Coelution_Confirmed->Optimize_Gradient Yes End Analysis Complete Coelution_Confirmed->End No Change_Solvent Change Organic Modifier (e.g., ACN to MeOH) Optimize_Gradient->Change_Solvent Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Change_Solvent->Change_Column Resolution_Check Resolution Acceptable? Change_Column->Resolution_Check Improve_SPE Optimize SPE Protocol Improve_SPE->Optimize_Gradient Resolution_Check->Improve_SPE No Resolution_Check->End Yes Fatty_Acid_Metabolism cluster_Pathway Hypothetical Metabolic Pathway Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase Unsaturated_Intermediate Unsaturated Intermediate Octanoyl_CoA->Unsaturated_Intermediate Dehydrogenation Hydroxyoctanoyl_CoA This compound Unsaturated_Intermediate->Hydroxyoctanoyl_CoA Hydration Keto_Intermediate Ketoacyl-CoA Intermediate Hydroxyoctanoyl_CoA->Keto_Intermediate Dehydrogenation Beta_Oxidation Further Beta-Oxidation Keto_Intermediate->Beta_Oxidation Thiolysis

References

Technical Support Center: Analysis of 5-Hydroxyoctanoyl-CoA by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-hydroxyoctanoyl-CoA and other acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of this compound.

Q1: Why is the signal intensity for my this compound consistently low?

A1: Low signal intensity for acyl-CoAs is a frequent issue stemming from several factors:

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode.[1] Ensure you are operating in positive mode for the best signal.

  • Poor Ionization Efficiency: The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response.

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.

  • Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+). This division of signal lowers the intensity of any single species.

  • Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled.[2]

Q2: I'm not seeing the expected [M+H]+ ion for this compound. What could be the problem?

A2: If the precursor ion is missing, consider the following:

  • Incorrect Mass Calculation: Double-check the calculated mass for this compound (C29H50N7O18P3S). The monoisotopic mass is approximately 909.21 g/mol , so the [M+H]+ ion should be around m/z 910.22.

  • In-Source Fragmentation: As mentioned above, excessively high source energy (cone voltage, fragmentor voltage) can cause the precursor ion to fragment before it reaches the mass analyzer. The most common fragmentation is a neutral loss of the phospho-ADP moiety (507 Da).[2] If you see a strong signal at [M+H-507]+, your source conditions are too harsh.

  • Complete Sample Degradation: Acyl-CoAs can degrade rapidly if not handled properly. Ensure samples are kept cold and in an appropriate, slightly acidic buffer. Re-prepare your standards and samples to rule out degradation.

  • Instrumental Issues: Confirm that your mass spectrometer is properly calibrated and functioning by infusing a known standard.

Q3: What are the typical fragment ions I should expect to see for this compound in positive ion MS/MS?

A3: The most characteristic fragmentation for all acyl-CoAs in positive mode is the neutral loss of the 3'-phospho-ADP portion of the molecule. For other hydroxylated fatty acids, a loss of water is also common. Key fragments to monitor include:

  • [M+H-507.19]+: This is the most abundant and characteristic fragment for acyl-CoAs, resulting from the cleavage of the pyrophosphate bond.[3]

  • [M+H-H2O]+: The hydroxyl group on the octanoyl chain can be lost as a water molecule. This may occur from the precursor ion or from other fragment ions.

  • m/z 428.03: This fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule.[3]

  • Other fragments related to the acyl chain may be present but are typically of lower intensity.

Q4: How does the hydroxyl group on this compound affect its chromatographic retention compared to octanoyl-CoA?

A4: The hydroxyl group increases the polarity of the molecule. Therefore, when using reversed-phase chromatography (e.g., with a C18 column), this compound will have a shorter retention time than its non-hydroxylated counterpart, octanoyl-CoA. For example, lactoyl-CoA, which has a hydroxyl group, elutes earlier than the slightly more hydrophobic propionyl-CoA.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This guide provides a systematic approach to diagnosing and resolving low signal issues.

LowSignal_Troubleshooting

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Caption: Troubleshooting workflow for low or no signal of this compound.

Issue 2: Poor Peak Shape and Inconsistent Retention Time

A common issue related to the chromatographic separation of acyl-CoAs.

PoorPeakShape_Troubleshooting

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Caption: Troubleshooting workflow for poor chromatographic peak shape.

Data Presentation

Table 1: Recommended Starting ESI-MS Source Parameters (Positive Ion Mode)

These parameters are a general starting point for method development for this compound, based on published methods for similar medium-chain acyl-CoAs.[2] Optimization will be required for your specific instrument.

ParameterRecommended RangePurpose
Ionization Mode Positive Electrospray (ESI+)Generally provides ~3-fold higher sensitivity for acyl-CoAs compared to negative mode.[1]
Capillary/Spray Voltage 3.0 - 5.5 kVGenerates the electrospray. Optimize for maximum stable signal of the [M+H]+ ion.
Cone/Fragmentor Voltage 30 - 60 VCritical Parameter. Too high a voltage will cause in-source fragmentation (loss of 507 Da). Start low and increase gradually to find the point of maximum precursor intensity without significant fragmentation.
Source Temperature 100 - 130 °CAids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.
Desolvation Gas Temp. 350 - 500 °CAids in desolvation. Higher temperatures can improve signal but may also promote degradation if too high.
Desolvation Gas Flow 500 - 800 L/hAssists in solvent evaporation from the ESI droplets.
Nebulizer Gas Pressure 35 - 60 psiAssists in droplet formation. Dependent on LC flow rate.
Table 2: Recommended Mobile Phase Compositions

The choice of mobile phase additive is one of the most critical factors for achieving a strong and stable ESI signal for acyl-CoAs.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Ionization ModeSignal StabilityChromatographic PerformanceComments
10 mM Ammonium Acetate (pH 6.8)AcetonitrilePositiveVery GoodVery GoodRecommended starting point for good signal and peak shape.[2]
15 mM Ammonium HydroxideAcetonitrilePositiveGoodExcellentHigh pH can improve chromatography for some acyl-CoAs.[4]
0.1% Formic Acid (FA)Acetonitrile with 0.1% FAPositiveGoodFair to GoodA standard starting point. Peak tailing can be an issue for some acyl-CoAs.
Table 3: Predicted MRM Transitions for this compound

For targeted quantification using a triple quadrupole mass spectrometer, the following transitions are recommended. The precursor ion is [M+H]+.

Precursor Ion (m/z)Product Ion (m/z)DescriptionCollision Energy (eV)
910.22403.22Quantitative Ion: Neutral loss of phospho-ADP moiety ([M+H-507.19]+). This is the most specific and abundant fragment.[3]Optimize (start at 25-35)
910.22892.21Qualitative Ion: Loss of water ([M+H-H2O]+). Confirms the presence of the hydroxyl group.Optimize (start at 15-25)
910.22428.03Qualitative Ion: Adenosine diphosphate fragment. Common to all acyl-CoAs.[3]Optimize (start at 30-40)

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol is adapted from established methods for acyl-CoA extraction.[4]

  • Homogenization: Homogenize frozen, powdered tissue (~50-100 mg) in 2 mL of cold 100 mM KH2PO4 buffer. If using an internal standard, add it at this stage.

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.

  • Precipitation & Extraction: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at ~2,000 x g for 5 minutes. The upper phase contains the acyl-CoAs.

  • Dilution & Purification: Transfer the upper phase to a new tube and dilute with 10 mL of 100 mM KH2PO4 (pH 4.9).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1-2 mL of methanol (B129727), followed by 1-2 mL of water, and finally 1-2 mL of 100 mM KH2PO4 (pH 4.9).

    • Load the diluted extract onto the conditioned cartridge.

    • Wash the cartridge with 2-3 mL of 100 mM KH2PO4 (pH 4.9) to remove impurities.

    • Elute the acyl-CoAs with 1-2 mL of methanol containing a low concentration of acetic acid (e.g., 2%).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried pellet in a solvent that matches the initial mobile phase conditions of your LC-MS method (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).

Protocol 2: LC-MS/MS Method for this compound

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 6.8).[2]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 2% B and equilibrate.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 35-40 °C.

  • Tandem Mass Spectrometry:

    • Use the optimized source parameters from Table 1 .

    • Set up the MRM transitions as described in Table 3 .

    • Acquire data in positive ion mode.

References

troubleshooting low yield in chemo-enzymatic synthesis of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemo-enzymatic synthesis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields or synthesis failure.

Section 1: Low or No Product Formation

Q1: My reaction shows very low or no acyl-CoA formation. What are the primary factors to investigate?

A1: Low or no yield is a common problem that can typically be traced to one of three areas: the enzyme, the substrates, or the reaction conditions.

  • Enzyme-Related Issues:

    • Inactive Enzyme: Ensure the acyl-CoA synthetase (ACS) or ligase is active. If using a commercial enzyme, check the expiration date and storage conditions. For in-house purified enzymes, verify activity with a reliable positive control substrate (e.g., acetic acid or palmitic acid) before starting your main experiment.

    • Improper Folding/Purification: Recombinantly expressed enzymes may be misfolded or contain inhibitors from the purification process. Consider dialysis or buffer exchange into the final reaction buffer.

    • Low Enzyme Concentration: The amount of enzyme may be insufficient to catalyze the reaction effectively within the desired timeframe. Try increasing the enzyme concentration.

  • Substrate-Related Issues:

    • Substrate Quality: Verify the purity and integrity of your starting carboxylic acid, Coenzyme A (CoA), and ATP. CoA is particularly susceptible to oxidation and degradation. Use fresh, high-quality reagents.

    • Substrate Specificity: Acyl-CoA synthetases exhibit substrate specificity.[1][2] An enzyme that efficiently activates short-chain fatty acids may be inefficient for long-chain, branched, or unsaturated fatty acids.[3][4] Consult literature for an enzyme known to accept your specific substrate or a close analog.

    • Incorrect Substrate Concentration: Ensure all substrates are at their optimal concentrations. Very high concentrations of the carboxylic acid substrate can sometimes inhibit the reaction.[5]

  • Reaction Condition Issues:

    • Suboptimal pH or Temperature: Most acyl-CoA synthetases have an optimal pH range (typically 7.5-8.5) and temperature (e.g., 25-37°C).[6] Deviations can dramatically reduce enzyme activity.

    • Presence of Inhibitors: Contaminants in your substrates or buffer could be inhibiting the enzyme. Common inhibitors include other acyl-CoAs (product inhibition), malonyl-CoA, and compounds like Triacsin C or N-Ethylmaleimide.[7][8][9]

    • ATP Depletion: The reaction is ATP-dependent.[10] Ensure sufficient ATP is present. For long reactions, consider an ATP regeneration system to prevent the accumulation of AMP, which can inhibit the reaction.[11]

Section 2: Inconsistent Yields and Product Degradation

Q2: I am achieving product, but the yields are inconsistent between experiments. What could be the cause?

A2: Inconsistent yields often point to issues with reagent stability, procedural variations, or product instability.

  • Reagent Stability:

    • CoA Thawing Cycles: Avoid multiple freeze-thaw cycles of CoA and ATP stock solutions. Aliquot them into single-use volumes.

    • Enzyme Stability: If using a purified enzyme, its activity may decrease over time, even when stored correctly. Re-validate enzyme activity periodically.

  • Procedural Variability:

    • Pipetting Errors: Ensure accurate pipetting, especially for the enzyme and limiting substrates.

    • Inconsistent Incubation Times: Use a consistent incubation time for all experiments. Monitor reaction progress over time to determine the optimal endpoint.

  • Product Instability:

    • Thioester Hydrolysis: The acyl-CoA thioester bond is susceptible to hydrolysis, especially at alkaline pH. Once the reaction is complete, it is advisable to acidify the mixture slightly (e.g., to pH 4.0-6.0) before purification or storage.[12]

    • Temperature During Workup: Keep samples on ice or at 4°C during all purification steps to minimize degradation.[13] Acyl-CoAs are generally stable for several weeks when frozen at -20°C or below.[14]

Section 3: Purification Challenges

Q3: I am losing a significant amount of my product during the purification step. How can I improve my recovery?

A3: Product loss during purification is a frequent cause of low final yield. The choice of purification method is critical.

  • Solid-Phase Extraction (SPE): This is a highly effective method for purifying and concentrating acyl-CoAs.[13][15][16]

    • Column Choice: C18 or specialized columns like 2-(2-pyridyl)ethyl functionalized silica (B1680970) are commonly used.[5][15]

    • Binding/Elution pH: Ensure the pH of your sample and buffers is optimized for binding to and elution from the SPE cartridge. Acyl-CoAs are often loaded under acidic conditions (pH 4-5) and eluted with a solvent mixture containing a buffer salt like ammonium (B1175870) acetate (B1210297).[12][15]

    • Recovery Rates: Well-optimized SPE protocols can achieve high recovery rates, often between 80-95%.[15][17]

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reverse-phase HPLC is an excellent method for obtaining highly pure acyl-CoAs.[3][12]

    • Column and Solvents: A C18 column is standard. The mobile phase typically consists of an aqueous buffer (e.g., potassium phosphate (B84403) at pH 4.9) and an organic solvent like acetonitrile.[12]

    • Detection: The product can be detected by its absorbance at 260 nm.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of an acyl-CoA synthetase?

A1: The synthesis is a two-step ATP-dependent reaction.[18] First, the enzyme catalyzes the reaction of the carboxylic acid with ATP to form an enzyme-bound acyl-adenylate intermediate and releases pyrophosphate.[19] In the second step, the thiol group of Coenzyme A attacks the acyl-adenylate, displacing AMP to form the final acyl-CoA thioester product.[19]

Q2: How does the fatty acid chain length affect the synthesis reaction?

A2: The chain length of the fatty acid substrate significantly impacts the efficiency of the reaction. Acyl-CoA synthetases are classified based on their preference for short-, medium-, long-, or very-long-chain fatty acids.[2] For example, an enzyme that prefers C12-C20 fatty acids (a long-chain acyl-CoA synthetase, or ACSL) will be inefficient at activating short-chain acids like acetate or butyrate, and vice-versa.[2] It is crucial to select an enzyme with known activity towards the chain length of your target molecule.

Q3: Can I use this method for carboxylic acids with other functional groups?

A3: Yes, many acyl-CoA synthetases exhibit broad substrate specificity and can activate carboxylic acids containing various functional groups, such as double bonds, hydroxyl groups, or keto groups.[5][20] However, the efficiency may be lower compared to simple saturated fatty acids. It is often necessary to screen different enzymes or use a higher enzyme concentration for these specialized substrates.[21]

Q4: My reaction has stalled. How can I drive it to completion?

A4: If the reaction stalls due to equilibrium or product inhibition, several strategies can be employed. The hydrolysis of pyrophosphate, a product of the first step, helps drive the reaction forward.[10] Additionally, including an ATP regeneration system (e.g., using myokinase/pyruvate kinase/PEP) can prevent the buildup of AMP, which can inhibit the synthetase.[11]

Data Presentation

Table 1: Relative Activity of Acyl-CoA Synthetase with Various Carboxylic Acid Substrates

This table summarizes the kinetic parameters for Saccharomyces cerevisiae acetyl-CoA synthetase with various short-chain carboxylic acids, demonstrating the enzyme's substrate specificity. Acetic acid is the preferred substrate.

Carboxylic Acid SubstrateKm (mM)Relative Vmax (%)
Acetic Acid0.3100
Propionic Acid3.074
Acrylic Acid1.038
Fluoroacetic Acid0.414
Methacrylic Acid4.08
3-Chloropropionic Acid2.05
Data adapted from studies on acetyl coenzyme A synthetase.[3][4]
Table 2: Typical Recovery Rates for Acyl-CoAs Using Solid-Phase Extraction (SPE)

This table shows representative recovery efficiencies for different acyl-CoA species using established SPE purification protocols.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[13]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[13]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[12][13]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[13]
Data compiled from various SPE protocols.[12][13]

Experimental Protocols

Protocol 1: General Chemo-Enzymatic Synthesis of Acyl-CoA

This protocol provides a general starting point for the enzymatic synthesis of an acyl-CoA. Concentrations and incubation times should be optimized for your specific enzyme and substrate.

Materials:

  • Reaction Buffer (e.g., 100 mM Tris-HCl or Potassium Phosphate, pH 7.5-8.0)

  • Magnesium Chloride (MgCl₂) solution (e.g., 1 M)

  • ATP solution (e.g., 100 mM, neutralized to pH 7)

  • Coenzyme A, trilithium salt hydrate (B1144303) (CoA) solution (e.g., 50 mM)

  • Carboxylic acid substrate

  • Purified Acyl-CoA Synthetase (ACS)

  • Dithiothreitol (DTT) or other reducing agent (optional, to keep CoA reduced)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 1 mL final volume, add the components in the following order:

    • Reaction Buffer: to final volume

    • MgCl₂: to 5-10 mM final concentration

    • ATP: to 5-10 mM final concentration

    • CoA: to 1-2 mM final concentration

    • Carboxylic Acid: to 1-2 mM final concentration

    • DTT (optional): to 1-2 mM final concentration

  • Mix gently by pipetting.

  • Initiate the reaction by adding the acyl-CoA synthetase to a final concentration of 0.1 - 0.5 mg/mL.[5]

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for 1 to 4 hours. Monitor progress by HPLC or LC-MS if possible.[5]

  • To quench the reaction, add an acid (e.g., acetic or formic acid) to lower the pH to ~4.5 and place the tube on ice. This will also precipitate most of the enzyme.

  • Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[5][13]

  • The supernatant, containing the acyl-CoA product, is now ready for purification.

Protocol 2: Purification of Acyl-CoA by Solid-Phase Extraction (SPE)

This protocol is a general method for purifying acyl-CoAs from the reaction mixture using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge

  • Wash Solution 1: 100 mM Potassium Phosphate, pH 4.9[12]

  • Wash Solution 2: Water

  • Elution Solution: 2-Propanol or Acetonitrile/Buffer mixture[12]

  • Vacuum manifold (optional)

Procedure:

  • Conditioning: Equilibrate the C18 cartridge by passing 2-3 column volumes of the Elution Solution (e.g., 2-propanol) through it, followed by 2-3 column volumes of Wash Solution 1. Do not let the column run dry.

  • Sample Loading: Load the supernatant from the quenched reaction (Protocol 1, Step 7) onto the conditioned cartridge. Allow the sample to pass through slowly.

  • Washing: Wash the cartridge with 2-3 column volumes of Wash Solution 1 to remove salts, residual ATP, and AMP. Follow with a wash using 2-3 column volumes of water to remove the phosphate buffer.

  • Elution: Elute the acyl-CoA product from the column by adding 1-2 column volumes of the Elution Solution. Collect the eluate in a clean tube.

  • Concentration: Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the purified, dried acyl-CoA in a suitable buffer for storage (-80°C) or downstream analysis.

Visualizations

ChemoEnzymatic_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification & Analysis Reagents 1. Prepare Substrates (Carboxylic Acid, CoA, ATP) Reaction 3. Set up Reaction Mixture (Buffer, MgCl2, Substrates) Reagents->Reaction Enzyme 2. Prepare Enzyme (Acyl-CoA Synthetase) Incubate 4. Initiate & Incubate (Add Enzyme, 30-37°C) Enzyme->Incubate Reaction->Incubate Quench 5. Quench Reaction (Acidify to pH ~4.5) Incubate->Quench Purify 6. Purify Product (SPE or HPLC) Quench->Purify Analyze 7. Analyze & Quantify (LC-MS, Abs @ 260nm) Purify->Analyze

Caption: General experimental workflow for the chemo-enzymatic synthesis of acyl-CoAs.

Troubleshooting_Tree Start Low Acyl-CoA Yield CheckEnzyme Is Enzyme Active? Start->CheckEnzyme CheckSubstrates Are Substrates OK? Start->CheckSubstrates CheckConditions Are Conditions Optimal? Start->CheckConditions CheckPurification Is Purification Efficient? Start->CheckPurification Sol_Enzyme1 Run positive control Use fresh enzyme stock CheckEnzyme->Sol_Enzyme1 No Sol_Enzyme2 Check substrate specificity for your fatty acid CheckEnzyme->Sol_Enzyme2 Yes, but still low Sol_Substrates1 Use fresh, high-purity CoA and ATP stocks CheckSubstrates->Sol_Substrates1 No Sol_Substrates2 Optimize substrate concentrations CheckSubstrates->Sol_Substrates2 Yes, but still low Sol_Conditions1 Verify pH and temperature of reaction buffer CheckConditions->Sol_Conditions1 No Sol_Conditions2 Consider ATP regeneration system CheckConditions->Sol_Conditions2 Yes, but still low Sol_Purification1 Optimize SPE protocol (pH, wash/elution) CheckPurification->Sol_Purification1 No

Caption: A decision tree for troubleshooting low yield in acyl-CoA synthesis.

Reaction_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification rcooh R-COOH (Fatty Acid) enzyme1 Enzyme-Acyl-AMP Intermediate rcooh->enzyme1 + Enzyme atp ATP atp->enzyme1 ppi PPi enzyme1->ppi enzyme2 Enzyme-Acyl-AMP Intermediate coa CoA-SH product R-CO-SCoA (Acyl-CoA) coa->product + Enzyme enzyme2->product amp AMP product->amp

Caption: The two-step reaction mechanism catalyzed by acyl-CoA synthetase.

References

validation of internal standards for 5-hydroxyoctanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-hydroxyoctanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the validation of internal standards for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for the accurate quantification of this compound?

A1: Internal standards are crucial in quantitative mass spectrometry to correct for variability introduced during sample preparation, extraction, and analysis.[1] They help to normalize for differences in extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer, thereby improving the accuracy and reproducibility of the results.[1] For acyl-CoAs like this compound, which can be unstable, an internal standard is critical to account for any degradation that may occur during the analytical workflow.

Q2: What are the key criteria for selecting an appropriate internal standard for this compound analysis?

A2: The ideal internal standard should be structurally and chemically as similar as possible to the analyte of interest. The best choice is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled).[1][2][3] If a SIL-IS is not available, a structurally similar odd-chain length fatty acyl-CoA can be used.[4] The internal standard should not be naturally present in the sample, or its endogenous levels should be negligible.[5] It is also important that the internal standard is added at a known and constant concentration to all samples, calibration standards, and quality controls as early as possible in the sample preparation process.[2][6]

Q3: Can I use a single internal standard for the quantification of a panel of different acyl-CoAs?

A3: While it is possible, it is not ideal. Since metabolites, including acyl-CoAs of varying chain lengths, exhibit different chemical and physical behaviors, using a single internal standard may not accurately correct for the variability of all analytes.[1] For accurate profiling of a class of lipids or acyl-CoAs, it is recommended to use at least two or more internal standards that represent the chemical diversity of the entire class.[5]

Q4: What are the most common sources of error in the validation of an internal standard for this compound?

A4: Common sources of error include:

  • Matrix Effects: Components of the biological matrix can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer.[2][6][7]

  • Inconsistent Sample Preparation: Variations in extraction efficiency between samples can lead to inaccuracies.[1]

  • Internal Standard Instability: Acyl-CoAs can be unstable. Ensuring the stability of the internal standard throughout the sample preparation and analysis is crucial.

  • Incorrect Internal Standard Concentration: Inaccurate spiking of the internal standard will lead to biased quantification.

  • Non-parallelism: If the analyte and internal standard do not respond in a parallel manner to changes in experimental conditions, it can lead to inaccurate results.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using LC-MS/MS.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Inappropriate Injection Solvent The sample should be dissolved in a solvent that is weaker than the initial mobile phase to ensure proper focusing of the analyte on the column.[8][9]
Column Contamination or Degradation Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.[8][10]
Secondary Interactions with the Stationary Phase Adjust the mobile phase pH or ionic strength to minimize secondary interactions. Consider a different column chemistry if the issue is not resolved.[10]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[10]
Issue 2: High Variability in Internal Standard Response
Potential Cause Recommended Solution
Inconsistent Sample Extraction Ensure the homogenization and extraction steps are performed consistently for all samples. The internal standard should be added before any extraction steps.[2]
Matrix Effects Evaluate for ion suppression or enhancement by performing a post-column infusion experiment. If matrix effects are significant, improve sample clean-up (e.g., using solid-phase extraction) or modify the chromatographic separation to resolve the analyte and internal standard from interfering compounds.[6]
Instrument Malfunction Check for issues with the autosampler, pump, or mass spectrometer. Random variability across a run could indicate a hardware problem.[6]
Inhomogeneity of Reconstituted Sample Ensure the dried extract is fully redissolved and vortexed thoroughly before injection.[6]
Issue 3: Low Signal Intensity or Loss of Sensitivity
Potential Cause Recommended Solution
Sample Degradation Acyl-CoAs are susceptible to degradation. Keep samples on ice or at 4°C during preparation and in the autosampler. Analyze samples as quickly as possible after preparation.
Poor Ionization Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature.[11] Ensure the mobile phase pH is appropriate for efficient ionization of this compound.
Contaminated Mass Spectrometer Clean the ion source and ion optics of the mass spectrometer according to the manufacturer's guidelines.[12]
Incorrect MRM Transitions Verify the precursor and product ion m/z values for both the analyte and the internal standard by direct infusion of standards. Optimize collision energy for each transition.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells

This protocol is adapted from methods described for the extraction of various acyl-CoAs.[11]

  • Cell Harvesting: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add 15 µL of a 10 µM solution of the chosen internal standard (e.g., ¹³C-labeled this compound).

  • Lysis and Extraction: Add 2 mL of ice-cold methanol (B129727) and incubate at -80°C for 15 minutes. Scrape the cell lysate and transfer to a tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.

  • Supernatant Collection: Transfer the supernatant to a new glass tube.

  • Drying: Add 1 mL of acetonitrile (B52724) and evaporate the solvent in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried pellet in 150 µL of methanol, vortex thoroughly, and centrifuge at 15,000 x g at 4°C for 10 minutes.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

The following are general starting parameters that should be optimized for your specific instrument and application.

Parameter Setting
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the acyl-CoAs, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)

Table of Representative MRM Transitions for Acyl-CoAs:

Note: The exact m/z values for this compound and its internal standard need to be determined based on their chemical formulas.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Acetyl-CoA810.1303.135
Propionyl-CoA824.1317.135
Butyryl-CoA838.2331.135
Succinyl-CoA868.1361.135
Octanoyl-CoA894.3387.240
Palmitoyl-CoA1006.5499.350

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells or Tissue) is_spike Spike with Internal Standard sample->is_spike extraction Acyl-CoA Extraction is_spike->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification (Calibration Curve) ratio_calc->quantification troubleshooting_logic cluster_peak Peak Shape Issues cluster_variability Response Variability cluster_sensitivity Sensitivity Issues start Problem Encountered peak_issue Poor Peak Shape? start->peak_issue variability_issue High IS Variability? start->variability_issue sensitivity_issue Low Signal? start->sensitivity_issue check_solvent Check Injection Solvent peak_issue->check_solvent Yes flush_column Flush/Replace Column check_solvent->flush_column check_extraction Review Extraction Protocol variability_issue->check_extraction Yes check_matrix Assess Matrix Effects check_extraction->check_matrix check_stability Verify Sample Stability sensitivity_issue->check_stability Yes optimize_ms Optimize MS Source check_stability->optimize_ms

References

managing variability in biological replicates for 5-hydroxyoctanoyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxyoctanoyl-CoA measurements. Our goal is to help you manage variability in biological replicates and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for minimizing variability between biological replicates in this compound analysis?

A1: The most critical steps include rapid and consistent sample quenching to halt metabolic activity, efficient and reproducible extraction of acyl-CoAs, and the use of a suitable internal standard to account for sample loss and matrix effects.[1][2] Meticulous and consistent execution of your validated protocol from sample collection to data acquisition is paramount.

Q2: How should I properly quench metabolism in my samples to prevent changes in this compound levels?

A2: For cell cultures, this can be achieved by aspirating the media and immediately adding an ice-cold quenching/extraction buffer, such as 10% trichloroacetic acid or 95% acetonitrile (B52724) with 25 mM formic acid.[3][4] For tissue samples, rapid snap-freezing in liquid nitrogen is a common and effective method to halt enzymatic activity instantly.[2] The key is to minimize any delay between sample collection and quenching.

Q3: What type of internal standard is best for quantifying this compound?

A3: A stable isotope-labeled internal standard (SIL-IS) of this compound is the ideal choice. However, if a specific SIL-IS is unavailable, a structurally similar acyl-CoA with a different chain length that is not present in the sample can be used. The use of stable isotope labeling by essential nutrients in cell culture (SILEC) to generate labeled internal standards is also an advanced and effective approach.[1]

Q4: How many biological and technical replicates are recommended for a robust experiment?

Troubleshooting Guide

Issue 1: High Variability in Peak Area for this compound Across Biological Replicates
Possible Cause Troubleshooting Step
Inconsistent sample collection and handlingEnsure that all biological replicates are collected and processed in an identical and timely manner. Standardize quenching times and procedures.
Inefficient or variable extractionOptimize your extraction protocol. Test different extraction solvents, such as 5-sulfosalicylic acid (SSA) or acetonitrile/methanol (B129727)/water mixtures, to find the most effective one for your sample type.[7][8] Ensure complete deproteinization of your samples.[7]
Sample degradationThis compound is susceptible to degradation. Keep samples on ice or at -80°C throughout the process. Avoid repeated freeze-thaw cycles.
Inconsistent sample volume or amountPrecisely measure the starting material (e.g., cell number, tissue weight) for each replicate to ensure accurate normalization.
Matrix effects during LC-MS/MS analysisUse a stable isotope-labeled internal standard to normalize for variations in ionization efficiency.[1] If not available, perform a matrix effect evaluation by spiking known concentrations of your analyte into the sample matrix.
Issue 2: Poor Peak Shape or Low Signal Intensity for this compound
Possible Cause Troubleshooting Step
Suboptimal chromatographic conditionsOptimize the LC gradient, flow rate, and column temperature. For acyl-CoAs, reversed-phase chromatography with an acidic mobile phase is common.[8][9] Consider using a core-shell column for better peak separation and shorter analysis times.[3]
Analyte loss during sample preparationUse solid-phase extraction (SPE) to concentrate your sample and remove interfering substances.[7][10] Ensure the chosen SPE cartridge and elution solvents are appropriate for this compound.
Ion suppression in the mass spectrometerDilute the sample to reduce the concentration of interfering matrix components. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).
Degradation in the autosamplerMaintain the autosampler at a low temperature (e.g., 4°C) to prevent analyte degradation during the analytical run.[8]
Improper sample reconstitutionAfter evaporation, ensure the sample is fully redissolved in the mobile phase. Vortexing or brief sonication can aid in reconstitution.[10]
Issue 3: Inconsistent Retention Time for this compound
Possible Cause Troubleshooting Step
Column degradation or contaminationWash the column with a strong solvent to remove contaminants. If the problem persists, replace the column. A phosphoric acid wash step between injections can help avoid signal loss and peak deterioration for some analytes.[11]
Fluctuations in mobile phase compositionEnsure mobile phase solvents are fresh, properly mixed, and degassed.
HPLC/UPLC system issuesCheck the system for leaks, pump malfunctions, or pressure fluctuations.
Changes in column temperatureUse a column oven to maintain a stable temperature throughout the analysis.

Data Presentation

The following tables summarize typical performance metrics for acyl-CoA measurement methods, which can serve as a benchmark for your own experiments.

Table 1: Example of Inter- and Intra-Assay Precision for Acyl-CoA Measurements

AnalyteIntra-Assay CV (%)Inter-Assay CV (%)
[U-13C]16-CoA56
[U-13C]18:1-CoA56
CV: Coefficient of Variation. Data is illustrative and based on reported values for similar acyl-CoAs.[9]

Table 2: Comparison of Analytical Method Performance Metrics

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity HighModerateHigh
This table provides a general comparison of different analytical techniques for acyl-CoA analysis.[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Quenching: Aspirate the cell culture medium. Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid to the culture plate.[4]

  • Cell Lysis: Scrape the cells and transfer the mixture to a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard.

  • Homogenization: Sonicate the sample briefly (e.g., 10-15 seconds) on ice to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the sample at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[4]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[10]

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[10]

    • Elute the this compound with 1 mL of methanol.[10]

  • Sample Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10]

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration. For example, 5% to 95% B over 5 minutes.[10]

    • Flow Rate: 0.3 - 0.4 mL/min.[9][10]

    • Injection Volume: 5-10 µL.[3][10]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9][10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[9][10]

    • Transitions: Monitor the specific precursor ion (the molecular ion of this compound) and a characteristic product ion. These transitions should be optimized by infusing a standard of the analyte.

Visualizations

Caption: Workflow for this compound measurement.

troubleshooting_logic cluster_pre_analytical Pre-Analytical Factors cluster_analytical Analytical Factors start High Variability in Biological Replicates? sample_handling Inconsistent Sample Collection/Quenching? start->sample_handling Yes matrix_effects Ion Suppression/ Enhancement? start->matrix_effects No extraction Variable Extraction Efficiency? sample_handling->extraction sol_handling Standardize Protocols sample_handling->sol_handling degradation Analyte Degradation? extraction->degradation sol_extraction Optimize Extraction Method extraction->sol_extraction sol_degradation Maintain Cold Chain degradation->sol_degradation instrument LC-MS System Instability? matrix_effects->instrument sol_matrix Use Internal Standard matrix_effects->sol_matrix sol_instrument Perform System Maintenance instrument->sol_instrument

Caption: Troubleshooting logic for high replicate variability.

fatty_acid_oxidation cluster_pathway Mitochondrial Fatty Acid β-Oxidation (Simplified) lcfa Long-Chain Fatty Acid lcfa_coa Long-Chain Acyl-CoA lcfa->lcfa_coa Activation mcfa_coa Medium-Chain Acyl-CoA (e.g., Octanoyl-CoA) lcfa_coa->mcfa_coa β-Oxidation Cycles hydroxy_coa 3-Hydroxyacyl-CoA mcfa_coa->hydroxy_coa Hydration note This compound is a related hydroxylated medium-chain acyl-CoA mcfa_coa->note keto_coa 3-Ketoacyl-CoA hydroxy_coa->keto_coa Dehydrogenation acetyl_coa Acetyl-CoA keto_coa->acetyl_coa Thiolysis tca TCA Cycle acetyl_coa->tca

Caption: Simplified fatty acid β-oxidation pathway.

References

Technical Support Center: Optimizing Quenching Methods for 5-Hydroxyoctanoyl-CoA Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental methods for preserving and quantifying 5-hydroxyoctanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in preserving this compound levels during sample preparation?

The primary challenge is the inherent instability of the thioester bond in acyl-CoA molecules, which is susceptible to both enzymatic and chemical hydrolysis. Rapidly quenching all metabolic activity at the point of sample collection is therefore critical to prevent the degradation of this compound and to obtain an accurate measurement of its endogenous levels.

Q2: Which quenching method is recommended for this compound?

For cultured cells or tissues, rapid quenching with a cold solvent mixture is highly recommended. A solution of 80% methanol (B129727) in water, pre-chilled to -20°C or lower, is effective for precipitating proteins and simultaneously extracting a broad range of acyl-CoAs, including medium-chain species like this compound.[1] The use of an acidic buffer during homogenization can also aid in preserving acyl-CoA levels.

Q3: How does pH affect the stability of this compound during extraction?

Acyl-CoAs are generally more stable in slightly acidic to neutral conditions (pH 4-7).[2] Strongly alkaline or acidic conditions can lead to the hydrolysis of the thioester bond.[3] Therefore, maintaining a controlled pH during the extraction process is crucial. The use of a buffered extraction solvent, such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8, can help stabilize this compound.[2]

Q4: What are the best practices for sample storage to preserve this compound?

After extraction, samples should be dried under a stream of nitrogen or using a vacuum concentrator to remove the organic solvent.[1] The resulting dry pellet should be stored at -80°C to maintain long-term stability.[2] For analysis, reconstitute the sample in a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 7), immediately before LC-MS/MS analysis to minimize degradation in an aqueous environment.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Explanation
Inefficient Quenching Ensure the quenching solvent is sufficiently cold (at least -20°C) and that the sample is rapidly and completely immersed.Slow or incomplete quenching will allow enzymatic degradation of this compound to continue, leading to lower yields.
Suboptimal Extraction Solvent Use an 80% methanol in water solution for extraction. For tissues, homogenization in an acidic buffer prior to solvent extraction can improve recovery.Methanol is effective at precipitating proteins while solubilizing a wide range of acyl-CoAs.[3]
Sample Loss During Transfer Be meticulous during the transfer of the supernatant after centrifugation to avoid aspirating any of the protein pellet.Mechanical loss of the sample-containing supernatant is a common source of low recovery.
Degradation During Storage Ensure samples are completely dry before long-term storage at -80°C. Avoid repeated freeze-thaw cycles.Residual moisture can lead to the hydrolysis of this compound, even at low temperatures.
Issue 2: Poor Peak Shape in LC-MS/MS Analysis
Potential Cause Troubleshooting Step Explanation
Peak Tailing Ensure the sample is reconstituted in a solvent that is compatible with the initial mobile phase conditions. The reconstitution solvent should be of equal or lesser elution strength.Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Split Peaks Check for a partially clogged column frit or a void in the column packing material.These issues can cause the sample to travel through the column unevenly, resulting in a split peak.
Broad Peaks Optimize the gradient elution method to ensure adequate separation of this compound from other matrix components.Co-elution with other compounds can lead to ion suppression and peak broadening.
Issue 3: Inconsistent Quantification
Potential Cause Troubleshooting Step Explanation
Matrix Effects Incorporate a stable isotope-labeled internal standard for this compound if available. Alternatively, use a structural analog that is not present in the sample.An internal standard co-eluting with the analyte can help to correct for variations in ionization efficiency caused by matrix components.
Instrument Contamination Run blank injections between samples to check for carryover. If present, clean the injection port and autosampler needle.Carryover from a previous high-concentration sample can lead to artificially high readings in subsequent samples.
Non-Linear Detector Response Prepare a calibration curve with a sufficient number of points to cover the expected concentration range of this compound in the samples.A non-linear response can lead to inaccurate quantification, especially at the lower and upper ends of the concentration range.

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents

Reconstitution SolventStability of Medium-Chain Acyl-CoAs (Relative to time-zero)
MethanolHigh stability over 24 hours.[3]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)High stability over 24 hours.[3]
WaterProne to hydrolysis, especially for longer chain acyl-CoAs.[3]
50 mM Ammonium Acetate (pH 7)Less stable than methanol-containing solutions.[3]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Less stable than neutral pH solutions.[3]

Data adapted from a study on the stability of various acyl-CoAs.[3]

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Cultured Cells
  • Preparation: Prepare a quenching solution of 80% methanol in water and cool it to -80°C.

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching: Immediately add the pre-chilled 80% methanol solution to the cells. For adherent cells, use a cell scraper to detach the cells in the quenching solution.

  • Homogenization: Transfer the cell lysate to a pre-chilled tube and vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried extract at -80°C until analysis.

  • Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the dried extract in 50% methanol in 50 mM ammonium acetate (pH 7).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell/Tissue Sample quenching Quenching (Cold 80% Methanol) start->quenching homogenization Homogenization quenching->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying storage Storage at -80°C drying->storage reconstitution Reconstitution storage->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound analysis.

Beta_Oxidation_Pathway cluster_pathway Beta-Oxidation of this compound start This compound step1 Acyl-CoA Dehydrogenase start->step1 FAD -> FADH2 intermediate1 5-Hydroxy-2-octenoyl-CoA step1->intermediate1 step2 Enoyl-CoA Hydratase intermediate1->step2 H2O intermediate2 3,5-Dihydroxyoctanoyl-CoA step2->intermediate2 step3 3-Hydroxyacyl-CoA Dehydrogenase intermediate2->step3 NAD+ -> NADH intermediate3 5-Hydroxy-3-ketooctanoyl-CoA step3->intermediate3 step4 Thiolase intermediate3->step4 CoA-SH product1 3-Hydroxyhexanoyl-CoA step4->product1 product2 Acetyl-CoA step4->product2 Citric Acid Cycle Citric Acid Cycle product2->Citric Acid Cycle

Caption: Beta-oxidation pathway of this compound.

References

common pitfalls in the handling and storage of acyl-CoA thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acyl-CoA thioesters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the handling, storage, and analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why are acyl-CoA thioesters so unstable?

Acyl-CoA thioesters are inherently reactive molecules due to the high-energy thioester bond.[1][2][3] This bond is susceptible to nucleophilic attack, leading to hydrolysis. Their instability is particularly pronounced in aqueous solutions and can be exacerbated by alkaline or strongly acidic conditions and elevated temperatures.[4]

Q2: What are the primary degradation pathways for acyl-CoA thioesters?

The primary degradation pathway for acyl-CoA thioesters is hydrolysis, which cleaves the thioester bond to yield a free fatty acid and coenzyme A (CoA).[2] This can occur both enzymatically, catalyzed by acyl-CoA thioesterases, and non-enzymatically. Non-enzymatic hydrolysis is significantly influenced by pH and temperature.

Q3: How should I store my acyl-CoA standards for long-term use?

For long-term stability, solid acyl-CoA standards should be stored in a tightly sealed container at -80°C.[5] It is crucial to minimize exposure to moisture and air. When preparing stock solutions, use a non-aqueous solvent like methanol (B129727) and store them at -20°C for up to one month.[4][6] Avoid repeated freeze-thaw cycles.

Q4: What is the best way to prepare biological samples for acyl-CoA analysis to minimize degradation?

Rapid quenching of metabolic activity is critical.[5] Samples should be flash-frozen in liquid nitrogen immediately after collection. Throughout the extraction process, samples must be kept on ice.[5] Extraction is often performed with an ice-cold solvent, such as 80% methanol.[7] The resulting extract should be dried down and stored as a pellet at -80°C until analysis.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of acyl-CoA thioesters.

Issue 1: Low or No Signal for Acyl-CoAs in LC-MS/MS Analysis
Possible Cause Recommended Solution
Sample Degradation Ensure rapid quenching of metabolic activity and keep samples on ice during preparation. Store extracts as dry pellets at -80°C and reconstitute just before analysis in a non-aqueous solvent.[5]
Poor Extraction Efficiency For a broad range of acyl-CoAs, an 80% methanol extraction is effective.[7] Ensure the sample is fully homogenized in the extraction solvent.
Poor Recovery from Solid-Phase Extraction (SPE) SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[5] Consider using a method that does not require SPE, such as protein precipitation with 5-sulfosalicylic acid (SSA).[5][8] If SPE is necessary, optimize the cartridge and elution method for your specific analytes.
Ion Suppression in Mass Spectrometry Matrix effects can significantly reduce the signal.[9] Improve chromatographic separation to resolve analytes from co-eluting matrix components. Consider using a stable isotope-labeled internal standard for each analyte to correct for matrix effects.
Issue 2: Poor Chromatographic Peak Shape
Possible Cause Recommended Solution
Suboptimal Mobile Phase For reversed-phase chromatography, using an ion-pairing agent or operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape.[5]
Analyte Adsorption Acyl-CoAs can adsorb to surfaces. Use deactivated vials and ensure the LC system is well-passivated.
Co-elution with Interfering Compounds Optimize the chromatographic gradient to better separate the acyl-CoAs from other sample components.
Issue 3: Inaccurate or Imprecise Quantification
Possible Cause Recommended Solution
Matrix Effects Construct calibration curves in a matrix that closely matches the study samples.[5] Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[5]
Lack of Appropriate Internal Standard The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, an odd-chain acyl-CoA (e.g., C17:0) can be used.[5]
Inconsistent Extraction Efficiency Ensure a consistent and validated extraction protocol is used for all samples and standards.

Quantitative Data on Acyl-CoA Stability

The stability of acyl-CoA thioesters is highly dependent on the storage conditions. The following tables summarize the stability of various acyl-CoAs under different conditions.

Table 1: Stability of Acyl-CoA Standards in Different Solvents at 4°C

Acyl-CoASolventStability after 24 hours (% remaining)Reference
VariousMethanol>90%[4]
Various50% Methanol / 50% 50 mM Ammonium Acetate (B1210297) (pH 7)>80% (shorter chains), <70% (longer chains, C10:0-C16:0)[4]
VariousWater<70%[4]
Various50 mM Ammonium Acetate (pH 7)<70%[4]
Various50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)<60%[4]

Table 2: Degradation of Endogenous Acyl-CoAs in Liver Extract at 4°C (pH 6.8)

Acyl-CoA% Degradation after 9 hours% Degradation after 24 hoursReference
Free CoA<30%~30%[10]
Acetyl-CoA<30%~30%[10]
Propionyl-CoA<30%~30%[10]
C8:0-CoA<30%~30%[10]
C10:0-CoA<30%~30%[10]
C18:1-CoA<30%~30%[10]
Succinyl/Methylmalonyl-CoA~32%>90%[10]
C14:1-CoA~44%>90%[10]
Hexanoyl-CoA>30%>90%[10]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs.

  • Cell Harvesting: a. Aspirate the culture medium. b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.[5]

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[5]

  • LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. Chromatography: Use a C18 UHPLC column with an ion-pairing agent for optimal separation.[5]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[7]

    • Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute the more hydrophobic long-chain acyl-CoAs.[7]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is commonly used for targeted quantification.

    • Characteristic Fragmentation: Acyl-CoAs typically exhibit a neutral loss of 507 Da (the 3'-phospho-ADP moiety). Another common fragment ion is observed at m/z 428.[5][11]

Visualizations

Acyl_CoA_Degradation_Pathway Acyl-CoA Degradation Pathways AcylCoA Acyl-CoA Thioester Enzymatic Enzymatic Hydrolysis AcylCoA->Enzymatic NonEnzymatic Non-Enzymatic Hydrolysis AcylCoA->NonEnzymatic FFA Free Fatty Acid + CoA Enzymatic->FFA Catalyzed by NonEnzymatic->FFA Thioesterase Acyl-CoA Thioesterase Thioesterase->Enzymatic HighpH High pH HighpH->NonEnzymatic HighTemp High Temperature HighTemp->NonEnzymatic

Caption: Degradation pathways of acyl-CoA thioesters.

Experimental_Workflow Experimental Workflow for Acyl-CoA Analysis Sample 1. Sample Collection (Rapid Quenching) Extraction 2. Extraction (e.g., 80% Methanol) Sample->Extraction Cleanup 3. Sample Cleanup (Optional, e.g., SPE) Extraction->Cleanup Analysis 4. LC-MS/MS Analysis Extraction->Analysis Direct Injection Cleanup->Analysis Data 5. Data Processing & Quantification Analysis->Data

Caption: A typical experimental workflow for acyl-CoA analysis.

Troubleshooting_Flow Troubleshooting Logic for Low Acyl-CoA Signal action action result result start Low or No Signal? check_storage Sample Storage OK? start->check_storage check_extraction Extraction Protocol OK? check_storage->check_extraction Yes action_storage Review storage conditions (-80°C, dry pellet) check_storage->action_storage No check_ms MS Parameters Optimized? check_extraction->check_ms Yes action_extraction Optimize extraction (e.g., solvent, homogenization) check_extraction->action_extraction No action_ms Check for ion suppression, optimize fragmentation check_ms->action_ms No success Signal Improved check_ms->success Yes action_storage->check_storage action_extraction->check_extraction action_ms->check_ms

Caption: A logical flow for troubleshooting low acyl-CoA signals.

References

Validation & Comparative

A Comparative Analysis of 5-hydroxyoctanoyl-CoA and Octanoyl-CoA as Substrates for Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the metabolic fate of a hydroxylated medium-chain fatty acid versus its unmodified counterpart.

The mitochondrial beta-oxidation spiral is a critical catabolic pathway for energy production from fatty acids. While the metabolism of saturated fatty acids like octanoyl-CoA is well-characterized, the introduction of functional groups, such as a hydroxyl group in 5-hydroxyoctanoyl-CoA, can significantly alter the efficiency and regulation of this process. This guide provides a comparative analysis of these two substrates, summarizing key metabolic differences, presenting available quantitative data, and detailing relevant experimental protocols.

Metabolic Pathway Overview

Octanoyl-CoA , an eight-carbon saturated fatty acyl-CoA, is a classic substrate for mitochondrial beta-oxidation. It undergoes a cyclical four-step process, with each cycle shortening the acyl chain by two carbons and producing one molecule each of FADH₂, NADH, and acetyl-CoA. This process is catalyzed by a series of enzymes with specificity for medium-chain acyl-CoAs.

In contrast, This compound enters the beta-oxidation spiral but faces a significant metabolic bottleneck. The hydroxyl group at the C5 position does not impede the initial enzymatic steps. However, after one round of beta-oxidation, the 5-hydroxyl group becomes a 3-hydroxyl group on the resulting hexanoyl-CoA derivative. This subsequent intermediate, 3-hydroxyoctanoyl-CoA, is a poor substrate for the L-3-hydroxyacyl-CoA dehydrogenase (HAD) enzyme, creating a rate-limiting step in its further degradation.[1]

Quantitative Performance Comparison

Direct quantitative data comparing the beta-oxidation of this compound and octanoyl-CoA is limited. However, studies on the closely related 10-carbon analogs, 5-hydroxydecanoyl-CoA and decanoyl-CoA, provide valuable insights that are likely applicable to their 8-carbon counterparts. The following table summarizes the kinetic parameters for key enzymes in the beta-oxidation of these substrates.

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min)Key Finding
Enoyl-CoA HydrataseDecenoyl-CoA4.1 ± 0.321.7 ± 0.5Similar kinetics for both substrates at this step.[1]
5-hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5
L-3-hydroxyacyl-CoA Dehydrogenase (HAD)L-3-hydroxydecanoyl-CoA--V_max_ for the 5-hydroxy metabolite is fivefold slower.[1]
3,5-dihydroxydecanoyl-CoA--This step is the rate-limiting bottleneck.[1]

Data is for 10-carbon fatty acyl-CoA analogs as a proxy for 8-carbon analogs.

The significantly lower V_max_ for the HAD-catalyzed oxidation of the 5-hydroxy metabolite indicates that this step is a major bottleneck in the beta-oxidation of 5-hydroxy fatty acids.[1] This reduced efficiency can lead to the accumulation of metabolic intermediates and may inhibit the oxidation of other fatty acids.[1]

Signaling Pathways and Experimental Workflows

The metabolic pathways for both substrates can be visualized to highlight the key differences.

Beta-Oxidation Pathways cluster_octanoyl Octanoyl-CoA Beta-Oxidation cluster_hydroxy This compound Beta-Oxidation Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->L_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyoctanoyl_CoA->_3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Hexanoyl_CoA Hexanoyl-CoA + Acetyl-CoA _3_Ketoacyl_CoA->Hexanoyl_CoA Thiolase _5_Hydroxyoctanoyl_CoA This compound _5_hydroxy_trans_2_enoyl_CoA 5-hydroxy-trans-2-enoyl-CoA _5_Hydroxyoctanoyl_CoA->_5_hydroxy_trans_2_enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) _3_5_dihydroxyoctanoyl_CoA 3,5-dihydroxyoctanoyl-CoA _5_hydroxy_trans_2_enoyl_CoA->_3_5_dihydroxyoctanoyl_CoA Enoyl-CoA Hydratase _3_keto_5_hydroxyoctanoyl_CoA 3-keto-5-hydroxyoctanoyl-CoA _3_5_dihydroxyoctanoyl_CoA->_3_keto_5_hydroxyoctanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Bottleneck Rate-Limiting Step _3_5_dihydroxyoctanoyl_CoA->Bottleneck _3_hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA + Acetyl-CoA _3_keto_5_hydroxyoctanoyl_CoA->_3_hydroxyhexanoyl_CoA Thiolase Experimental Workflow: Mitochondrial Respiration Assay cluster_prep Mitochondrial Preparation cluster_assay Respiration Assay Tissue Tissue Homogenization Centrifugation1 Differential Centrifugation (Low Speed) Tissue->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Differential Centrifugation (High Speed) Supernatant1->Centrifugation2 Pellet Resuspend Mitochondrial Pellet Centrifugation2->Pellet Protein_Assay Protein Quantification Pellet->Protein_Assay Oxygraph Add Mitochondria to Oxygraph Chamber Protein_Assay->Oxygraph Standardized Amount Substrate_Addition Add Substrate (Octanoyl-CoA or this compound) + L-Carnitine + Malate Oxygraph->Substrate_Addition ADP_Addition Initiate State 3 Respiration (Add ADP) Substrate_Addition->ADP_Addition Measure_O2 Measure Oxygen Consumption Rate ADP_Addition->Measure_O2

References

A Comparative Analysis of 3-Hydroxyoctanoyl-CoA and 5-Hydroxyoctanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of two structurally similar fatty acid intermediates: 3-hydroxyoctanoyl-CoA and 5-hydroxyoctanoyl-CoA. Understanding the distinct metabolic fates of these molecules is crucial for research in fatty acid oxidation disorders, drug development targeting fatty acid metabolism, and the study of cellular energy homeostasis. This document outlines their respective metabolic pathways, presents comparative enzymatic data, details relevant experimental protocols, and provides visual representations of the key processes.

Introduction

3-Hydroxyoctanoyl-CoA is a standard intermediate in the mitochondrial beta-oxidation of octanoic acid, a medium-chain fatty acid.[1][2][3][4] Its metabolism is a well-characterized, efficient process central to energy production. In contrast, this compound represents a modified fatty acid that can arise from the metabolism of xenobiotics or hydroxylated fatty acids. Its metabolism poses a challenge to the standard beta-oxidation machinery, potentially leading to metabolic bottlenecks and altered cellular energetics. This guide will objectively compare the metabolic pathways and enzymatic processing of these two acyl-CoA species.

Metabolic Pathways

The metabolism of both 3-hydroxyoctanoyl-CoA and this compound primarily involves the enzymes of the mitochondrial beta-oxidation spiral. However, the position of the hydroxyl group dictates their entry point and subsequent processing within this pathway.

Metabolism of 3-Hydroxyoctanoyl-CoA

(S)-3-hydroxyoctanoyl-CoA is a canonical intermediate of the beta-oxidation of straight-chain fatty acids.[2][4] Its metabolism proceeds through the last two steps of the beta-oxidation cycle:

  • Dehydrogenation: (S)-3-hydroxyoctanoyl-CoA is oxidized by L-3-hydroxyacyl-CoA dehydrogenase (HAD) to form 3-oxooctanoyl-CoA. This reaction utilizes NAD+ as a cofactor, which is reduced to NADH.[1][5][6]

  • Thiolysis: 3-Oxooctanoyl-CoA is then cleaved by β-ketothiolase, which uses a free coenzyme A molecule to produce acetyl-CoA and hexanoyl-CoA.[1][3] The resulting hexanoyl-CoA can then re-enter the beta-oxidation spiral for further degradation.

Metabolism of this compound

The metabolism of this compound is not a standard physiological process and is inferred from studies on similar hydroxylated fatty acids, such as 5-hydroxydecanoate.[7] The metabolism of this compound would proceed as follows:

  • Initial Beta-Oxidation Steps: this compound would first need to undergo the initial two steps of beta-oxidation to bring the hydroxyl group into the 3-position.

    • Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) would act on this compound to form 5-hydroxyoctenoyl-CoA.[8]

    • Hydration: Enoyl-CoA hydratase would then add a water molecule across the double bond to yield 3,5-dihydroxyoctanoyl-CoA.[7]

  • Processing of the Dihydroxy Intermediate: The resulting 3,5-dihydroxyoctanoyl-CoA is the key juncture where the metabolic pathways diverge significantly from standard beta-oxidation.

    • Dehydrogenation by HAD: L-3-hydroxyacyl-CoA dehydrogenase (HAD) would then act on the 3-hydroxyl group of 3,5-dihydroxyoctanoyl-CoA. However, studies on the analogous 3,5-dihydroxydecanoyl-CoA have shown that the presence of the 5-hydroxyl group significantly slows down the catalytic efficiency of HAD.[7]

    • Potential for Incomplete Oxidation: This reduced efficiency at the HAD step can create a metabolic bottleneck, leading to the accumulation of 3,5-dihydroxyoctanoyl-CoA and potentially inhibiting the overall flux of beta-oxidation for other fatty acids.[7]

Data Presentation

The following table summarizes the key enzymatic steps and kinetic parameters involved in the metabolism of 3-hydroxyoctanoyl-CoA and the analogous intermediates derived from 5-hydroxydecanoate, which provides insight into the metabolism of this compound.

Metabolic Step Substrate Enzyme Product(s) Kinetic Parameters (for 10-carbon analogue) Reference
Standard Beta-Oxidation L-3-Hydroxydecanoyl-CoAL-3-Hydroxyacyl-CoA Dehydrogenase (HAD)3-Ketodecanoyl-CoA, NADHVmax: High[7]
Standard Beta-Oxidation Decenoyl-CoAEnoyl-CoA HydrataseL-3-Hydroxydecanoyl-CoAKm: 12.7 ± 0.6 μM, Vmax: 25.7 ± 0.5 μM min⁻¹[7]
Hydroxylated Fatty Acid Metabolism 3,5-Dihydroxydecanoyl-CoAL-3-Hydroxyacyl-CoA Dehydrogenase (HAD)3-Keto-5-hydroxydecanoyl-CoA, NADHVmax: Five-fold slower than for L-3-hydroxydecanoyl-CoA[7]
Hydroxylated Fatty Acid Metabolism 5-Hydroxydecenoyl-CoAEnoyl-CoA Hydratase3,5-Dihydroxydecanoyl-CoASimilar kinetics to decenoyl-CoA[7]

Mandatory Visualization

Metabolism_Comparison cluster_3OH Metabolism of 3-Hydroxyoctanoyl-CoA cluster_5OH Metabolism of this compound 3-OH-Octanoyl-CoA 3-OH-Octanoyl-CoA 3-Oxooctanoyl-CoA 3-Oxooctanoyl-CoA 3-OH-Octanoyl-CoA->3-Oxooctanoyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (NAD+ -> NADH) Acetyl-CoA_1 Acetyl-CoA 3-Oxooctanoyl-CoA->Acetyl-CoA_1 β-Ketothiolase (+ CoA) Hexanoyl-CoA Hexanoyl-CoA 3-Oxooctanoyl-CoA->Hexanoyl-CoA β-Ketothiolase (+ CoA) 5-OH-Octanoyl-CoA 5-OH-Octanoyl-CoA 5-OH-Octenoyl-CoA 5-OH-Octenoyl-CoA 5-OH-Octanoyl-CoA->5-OH-Octenoyl-CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD) (FAD -> FADH2) 3,5-diOH-Octanoyl-CoA 3,5-diOH-Octanoyl-CoA 5-OH-Octenoyl-CoA->3,5-diOH-Octanoyl-CoA Enoyl-CoA Hydratase (+ H2O) 3-Keto-5-OH-Octanoyl-CoA 3-Keto-5-OH-Octanoyl-CoA 3,5-diOH-Octanoyl-CoA->3-Keto-5-OH-Octanoyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (NAD+ -> NADH) (Slow Reaction) Metabolic_Bottleneck Metabolic Bottleneck 3-Keto-5-OH-Octanoyl-CoA->Metabolic_Bottleneck

Caption: Comparative metabolic pathways of 3-hydroxyoctanoyl-CoA and this compound.

Experimental Protocols

To comparatively analyze the metabolism of 3-hydroxyoctanoyl-CoA and this compound, the following experimental approaches can be employed.

Synthesis of Acyl-CoA Esters

Objective: To chemically synthesize 3-hydroxyoctanoyl-CoA and this compound for use as substrates in enzymatic assays.

Methodology: Acyl-CoA esters can be synthesized by reacting the corresponding fatty acid with coenzyme A (CoASH).[7] A common method involves the activation of the carboxylic acid using 1,1'-carbonyldiimidazole (B1668759) to form an acyl-imidazole intermediate, which then reacts with CoASH.[7]

  • Preparation of 3-hydroxyoctanoyl-imidazole: Dissolve 3-hydroxyoctanoic acid in an anhydrous solvent (e.g., tetrahydrofuran). Add a 1.3-fold molar excess of 1,1'-carbonyldiimidazole and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Synthesis of 3-hydroxyoctanoyl-CoA: In a separate vessel, dissolve CoASH in a bicarbonate buffer. Slowly add the 3-hydroxyoctanoyl-imidazole solution to the CoASH solution with stirring. The reaction progress can be monitored by HPLC.

  • Purification: The synthesized acyl-CoA can be purified using solid-phase extraction or preparative HPLC.

  • The same procedure can be followed for the synthesis of this compound starting from 5-hydroxyoctanoic acid.

Enzymatic Assays with Purified Enzymes

Objective: To determine the kinetic parameters of the enzymes involved in the metabolism of 3-hydroxyoctanoyl-CoA and this compound.

Methodology: Spectrophotometric assays can be used to measure the activity of dehydrogenases by monitoring the change in absorbance of NAD(P)H at 340 nm.

  • L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Assay:

    • The reaction mixture should contain buffer (e.g., Tris-HCl, pH 7.5), NAD+, and the purified HAD enzyme.

    • The reaction is initiated by the addition of the substrate (3-hydroxyoctanoyl-CoA or 3,5-dihydroxyoctanoyl-CoA).

    • The rate of NADH formation is measured as the increase in absorbance at 340 nm.

    • Kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

  • Enoyl-CoA Hydratase Assay:

    • The activity of enoyl-CoA hydratase can be measured in a coupled assay with HAD.

    • The reaction mixture contains buffer, NAD+, purified enoyl-CoA hydratase, and an excess of purified HAD.

    • The reaction is initiated by the addition of the enoyl-CoA substrate (e.g., 5-hydroxyoctenoyl-CoA).

    • The rate of NADH formation, which is dependent on the hydration of the enoyl-CoA, is monitored at 340 nm.

Analysis of Fatty Acid Oxidation in Isolated Mitochondria

Objective: To assess the overall rate of oxidation of 3-hydroxyoctanoic acid and 5-hydroxyoctanoic acid by intact mitochondria.

Methodology: This can be achieved by measuring oxygen consumption or the production of radiolabeled metabolites.

  • Isolation of Mitochondria: Isolate mitochondria from a relevant tissue source (e.g., rat liver or heart) by differential centrifugation.

  • Oxygen Consumption Assay:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph) to measure oxygen consumption.

    • Incubate the isolated mitochondria in a respiration buffer containing ADP and the fatty acid substrate (either 3-hydroxyoctanoic acid or 5-hydroxyoctanoic acid, which will be activated to their CoA esters within the mitochondria).

    • The rate of oxygen consumption is a direct measure of the rate of oxidative phosphorylation driven by the metabolism of the fatty acid.

  • Radiolabeled Fatty Acid Oxidation Assay:

    • Incubate isolated mitochondria with radiolabeled fatty acids (e.g., [1-¹⁴C]3-hydroxyoctanoic acid or [1-¹⁴C]5-hydroxyoctanoic acid).

    • After a defined incubation period, stop the reaction and measure the production of ¹⁴CO₂ and acid-soluble metabolites (which represent acetyl-CoA and other short-chain acyl-CoAs that have been completely or partially oxidized).[9][10]

Acyl-CoA Profiling by Mass Spectrometry

Objective: To identify and quantify the acyl-CoA intermediates that accumulate during the metabolism of 3-hydroxyoctanoic acid and 5-hydroxyoctanoic acid.

Methodology: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of acyl-CoA species.[11][12]

  • Cell Culture or Tissue Incubation: Incubate cultured cells or tissue homogenates with 3-hydroxyoctanoic acid or 5-hydroxyoctanoic acid.

  • Extraction of Acyl-CoAs: Extract the acyl-CoAs from the cells or tissue using a suitable extraction method, such as solid-phase extraction or solvent precipitation.[13]

  • LC-MS Analysis: Separate the acyl-CoA esters by reverse-phase HPLC and detect them using a mass spectrometer. By comparing the mass spectra and retention times to those of authentic standards, the identity and quantity of the different acyl-CoA intermediates can be determined. This will reveal any metabolic bottlenecks, such as the accumulation of 3,5-dihydroxyoctanoyl-CoA.

Experimental_Workflow Start Start Synthesis 1. Synthesis of 3-OH and 5-OH Octanoyl-CoA Start->Synthesis Enzyme_Assays 2. Purified Enzyme Kinetic Assays Synthesis->Enzyme_Assays Mitochondrial_Oxidation 3. Fatty Acid Oxidation in Isolated Mitochondria Synthesis->Mitochondrial_Oxidation LCMS_Profiling 4. Acyl-CoA Profiling by LC-MS Synthesis->LCMS_Profiling Data_Analysis Comparative Data Analysis Enzyme_Assays->Data_Analysis Mitochondrial_Oxidation->Data_Analysis LCMS_Profiling->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the comparative analysis.

Conclusion

The metabolism of 3-hydroxyoctanoyl-CoA is a highly efficient, linear process integral to cellular energy production via beta-oxidation. In contrast, the metabolism of this compound is predicted to be significantly impaired. The presence of the hydroxyl group at the 5-position necessitates additional enzymatic steps to bring it to the 3-position, and the resulting 3,5-dihydroxy intermediate is a poor substrate for L-3-hydroxyacyl-CoA dehydrogenase.[7] This creates a metabolic bottleneck that can reduce the overall efficiency of fatty acid oxidation and may have implications for cellular function, particularly under conditions of high energy demand or when cells are exposed to xenobiotics that are metabolized to hydroxylated fatty acids. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify these metabolic differences. This knowledge is essential for developing therapeutic strategies for metabolic disorders and for understanding the metabolic consequences of exposure to modified fatty acids.

References

Distinguishing R- and S- Enantiomers of 5-Hydroxyoctanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and metabolic research, the stereochemistry of molecules like 5-hydroxyoctanoyl-CoA is of paramount importance. The biological activity of enantiomers can differ significantly, with one form potentially eliciting a desired therapeutic effect while the other may be inactive or even harmful. This guide provides a comparative overview of key methods for distinguishing between the R- and S-enantiomers of this compound, complete with experimental data on analogous compounds, detailed protocols, and workflow visualizations.

Comparison of Analytical Techniques

The primary methods for resolving and identifying the enantiomers of this compound include chiral High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. Each technique offers distinct advantages and is suited to different experimental needs.

Technique Principle Advantages Considerations Typical Quantitative Data
Chiral HPLC-MS/MS Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High resolution and sensitivity; allows for simultaneous separation and quantification.Requires specialized chiral columns and method development; may require derivatization.Retention Time (t R ), Resolution (R s ), Enantiomeric Excess (% ee)
Enzymatic Assays Stereospecificity of enzymes that selectively act on one enantiomer.High specificity; can be adapted for high-throughput screening.Requires specific enzymes (e.g., stereospecific 3-hydroxyacyl-CoA dehydrogenases) which may not be readily available; provides relative quantification.Enzyme activity (U/mg), Substrate conversion rate
NMR with Chiral Shift Reagents Formation of diastereomeric complexes with a chiral shift reagent, inducing chemical shift differences between enantiomeric signals.Provides structural information; non-destructive.Lower sensitivity compared to HPLC; requires higher sample concentrations and specialized reagents.Chemical Shift (δ), Difference in Chemical Shift (Δδ) between enantiomers

Experimental Protocols

Below are detailed methodologies for the key experimental techniques used to distinguish between R- and S-5-hydroxyoctanoyl-CoA.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for the separation of 3-hydroxy fatty acid enantiomers, which is applicable to this compound.[1]

1. Sample Preparation and Derivatization:

  • Hydrolyze the this compound sample to yield 5-hydroxyoctanoic acid.

  • To the dried 5-hydroxyoctanoic acid, add a solution of 3,5-dimethylphenyl isocyanate in a suitable solvent (e.g., acetonitrile).

  • Heat the mixture to form the urethane (B1682113) derivative. This derivatization is crucial for enhancing chiral recognition on the stationary phase.[1]

2. HPLC-MS/MS Conditions:

  • Column: Chiral stationary phase column, such as one with 3,5-dimethylphenyl carbamate-derivatized cellulose.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer system.

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[1]

3. Data Analysis:

  • The R- and S-enantiomers will exhibit different retention times. Based on studies of similar 3-hydroxyacyl-CoAs, the R-enantiomer is often observed to elute before the S-enantiomer.[1]

  • Quantify the peak areas for each enantiomer to determine the enantiomeric excess (% ee).

Enzymatic Assay

This protocol utilizes a stereospecific enzyme to differentiate the enantiomers.

1. Reagents and Enzyme Preparation:

  • Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Obtain a stereospecific 3-hydroxyacyl-CoA dehydrogenase. These enzymes are known to exhibit high stereoselectivity.

  • Prepare solutions of the this compound sample and the necessary cofactor (e.g., NAD+).

2. Assay Procedure:

  • In a microplate or cuvette, combine the reaction buffer, NAD+, and the this compound sample.

  • Initiate the reaction by adding the stereospecific 3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

3. Data Interpretation:

  • A significant increase in absorbance indicates the presence of the enantiomer that is a substrate for the enzyme.

  • By using both an (R)-specific and an (S)-specific dehydrogenase (if available), the relative amounts of each enantiomer can be determined.

NMR Spectroscopy with Chiral Shift Reagents

This method relies on inducing a chemical shift difference between the enantiomers.

1. Sample Preparation:

  • Dissolve a purified and dried sample of this compound in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a standard 1H NMR spectrum of the sample.

2. Addition of Chiral Shift Reagent:

  • Add a small, precise amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)3, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.[2][3]

  • Gently mix the sample and acquire a series of 1H NMR spectra after each addition.

3. Spectral Analysis:

  • The chiral shift reagent will form diastereomeric complexes with the R- and S-enantiomers, causing their corresponding proton signals to resonate at different chemical shifts.

  • The separation of these signals allows for the integration of each peak, providing a quantitative measure of the enantiomeric ratio.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_hplc Chiral HPLC Workflow hplc_start Sample of This compound hydrolysis Hydrolysis hplc_start->hydrolysis derivatization Derivatization with 3,5-dimethylphenyl isocyanate hydrolysis->derivatization hplc_analysis Chiral HPLC-MS/MS Analysis derivatization->hplc_analysis hplc_result Separated Enantiomer Peaks (R and S) hplc_analysis->hplc_result cluster_enzymatic Enzymatic Assay Workflow enz_start Sample of This compound reaction_setup Reaction with Stereospecific Dehydrogenase and NAD+ enz_start->reaction_setup measurement Spectrophotometric Measurement (340 nm) reaction_setup->measurement enz_result Quantification of Specific Enantiomer measurement->enz_result cluster_nmr NMR with Chiral Shift Reagent Workflow nmr_start Sample of This compound dissolution Dissolution in Deuterated Solvent nmr_start->dissolution add_reagent Addition of Chiral Shift Reagent dissolution->add_reagent nmr_analysis 1H NMR Spectroscopy add_reagent->nmr_analysis nmr_result Resolved Enantiomeric Signals nmr_analysis->nmr_result

References

A Comparative Guide to the Cross-Validation of LC-MS and Enzymatic Assays for 5-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of key metabolic intermediates is paramount. 5-hydroxyoctanoyl-CoA is a medium-chain acyl-CoA that plays a role in fatty acid β-oxidation. This guide provides a comprehensive comparison of two common analytical methods for its quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We present a cross-validation framework, supported by experimental protocols and quantitative performance data, to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Comparative Analysis

The choice between LC-MS and enzymatic assays for the quantification of this compound hinges on a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of each method, based on data extrapolated from the analysis of similar medium-chain hydroxyacyl-CoAs.

ParameterLC-MS/MSEnzymatic Assay
Limit of Detection (LOD) 1-10 fmol~50 fmol
Limit of Quantification (LOQ) 5-50 fmol~100 fmol
Linearity (R²) >0.99Variable
Precision (RSD%) < 5%< 20%
Specificity High (mass-to-charge ratio)High (enzyme-specific)
Throughput HighLow to Moderate
Cost per Sample HighLow
Instrumentation Requirement High (Specialized)Low (Standard plate reader)

Signaling Pathway of this compound

This compound is an intermediate in the β-oxidation of fatty acids. It is synthesized from 3-oxooctanoyl-CoA through the action of 3-hydroxyacyl-CoA dehydrogenase, an enzyme crucial for fatty acid metabolism.

Fatty_Acid_Metabolism 3-Oxooctanoyl-CoA 3-Oxooctanoyl-CoA This compound This compound 3-Oxooctanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase

Caption: Synthesis of this compound.

Experimental Protocols

Detailed methodologies for both LC-MS and enzymatic assays are provided below. These protocols are based on established methods for similar acyl-CoAs and can be adapted for this compound.

LC-MS/MS Method for this compound Quantification

This method offers high sensitivity and specificity for the quantification of this compound in biological samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: The specific precursor and product ion masses for this compound will need to be determined by direct infusion of a standard.

  • Collision Energy: Optimized for the specific analyte.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample SPE SPE Sample->SPE Load Elution Elution SPE->Elution Wash Dry_Down Dry_Down Elution->Dry_Down Evaporate Reconstitute Reconstitute Dry_Down->Reconstitute LC_Separation LC_Separation Reconstitute->LC_Separation Inject MS_Detection MS_Detection LC_Separation->MS_Detection Ionize Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Caption: LC-MS/MS experimental workflow.

Enzymatic Assay for this compound Quantification

This method relies on the specific enzymatic conversion of this compound by 3-hydroxyacyl-CoA dehydrogenase, leading to the production of NADH, which can be measured spectrophotometrically or fluorometrically.[1] The enzyme L-3-hydroxyacyl-CoA dehydrogenase is most active with medium-chain substrates, making it suitable for this assay.[2]

1. Reagents

  • Reaction Buffer: 100 mM Tris-HCl, pH 9.0.

  • NAD+ solution: 10 mM in water.

  • 3-hydroxyacyl-CoA dehydrogenase (from a commercial source).

  • Sample containing this compound.

  • Standard solutions of this compound for calibration curve.

2. Assay Procedure

  • In a 96-well plate, add 50 µL of the sample or standard.

  • Add 140 µL of the reaction buffer to each well.

  • Add 10 µL of the NAD+ solution to each well.

  • Initiate the reaction by adding 10 µL of the 3-hydroxyacyl-CoA dehydrogenase solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the increase in absorbance at 340 nm (for NADH) or fluorescence (Ex/Em = 340/460 nm).

  • Quantify the concentration of this compound by comparing the results to the standard curve.

Enzymatic_Assay_Workflow This compound This compound Enzyme 3-Hydroxyacyl-CoA Dehydrogenase This compound->Enzyme NAD+ NAD+ NAD+->Enzyme 3-Oxooctanoyl-CoA 3-Oxooctanoyl-CoA Enzyme->3-Oxooctanoyl-CoA NADH NADH Enzyme->NADH Measurement Measurement NADH->Measurement Absorbance at 340 nm or Fluorescence

Caption: Principle of the enzymatic assay.

Cross-Validation of Methods: A Logical Framework

A cross-validation study is essential to ensure that both methods provide comparable and reliable data. This involves analyzing a set of quality control (QC) samples with known concentrations of this compound using both the LC-MS and enzymatic assays.

1. Preparation of QC Samples

  • Prepare a series of QC samples by spiking a biological matrix (e.g., cell lysate, plasma) with known concentrations of a this compound standard. The concentrations should cover the expected physiological or experimental range.

2. Analysis

  • Analyze the QC samples using both the validated LC-MS and enzymatic assay protocols.

3. Data Comparison and Acceptance Criteria

  • The results from both methods should be compared. The mean accuracy of the enzymatic assay results, when compared to the LC-MS results (considered the reference method due to its higher specificity), should be within 85-115%.

  • The precision (%CV) for the results from both methods should be within 15%.

Cross_Validation_Logic QC_Samples Prepare QC Samples (Known Concentrations) LC_MS_Analysis Analyze with LC-MS/MS QC_Samples->LC_MS_Analysis Enzymatic_Assay Analyze with Enzymatic Assay QC_Samples->Enzymatic_Assay Compare_Results Compare_Results LC_MS_Analysis->Compare_Results Enzymatic_Assay->Compare_Results Acceptance_Criteria Accuracy: 85-115% Precision: <15% CV Compare_Results->Acceptance_Criteria

Caption: Cross-validation logical workflow.

By following this comparative guide and its detailed protocols, researchers can confidently select and validate the most suitable analytical method for the quantification of this compound, ensuring the generation of accurate and reproducible data for their studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic and potential signaling effects of 5-hydroxyoctanoyl-CoA and other related hydroxy acyl-CoAs. The information presented is supported by experimental data and is intended to aid researchers in understanding the nuanced roles of these molecules in cellular metabolism and physiology.

Introduction

Hydroxy acyl-CoAs are essential intermediates in the beta-oxidation of fatty acids. The position of the hydroxyl group and the length of the acyl chain can significantly influence their metabolic fate and biological activity. This guide focuses on comparing this compound, a metabolite derived from the metabolism of 5-hydroxydecanoate (B1195396), with other canonical 3-hydroxy acyl-CoAs of varying chain lengths.

Metabolic Profile and Enzyme Kinetics

The primary pathway for the metabolism of hydroxy acyl-CoAs is through the action of 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes their conversion to the corresponding ketoacyl-CoA. The efficiency of this conversion varies depending on the chain length of the substrate.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates
Substrate (L-3-hydroxyacyl-CoA)Chain LengthVmax (U/mg)Km (µM)
Butyryl-CoA (C4)Short10.511.1
Hexanoyl-CoA (C6)Medium29.84.8
Octanoyl-CoA (C8) Medium 38.5 4.2
Decanoyl-CoA (C10)Medium41.24.0
Dodecanoyl-CoA (C12)Long30.14.1
Tetradecanoyl-CoA (C14)Long21.54.3
Hexadecanoyl-CoA (C16)Long12.34.5

Data adapted from He, X. Y., et al. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.[1]

The data indicates that L-3-hydroxyacyl-CoA dehydrogenase exhibits the highest activity with medium-chain substrates, particularly 3-hydroxydecanoyl-CoA (C10) and 3-hydroxyoctanoyl-CoA (C8).[1]

The metabolism of 5-hydroxydecanoate introduces a unique intermediate. It is first activated to 5-hydroxydecanoyl-CoA and then undergoes one round of beta-oxidation to yield 3,5-dihydroxydecanoyl-CoA. The subsequent dehydrogenation of this dihydroxy intermediate by HADH is significantly slower compared to the dehydrogenation of the physiological substrate, L-3-hydroxydecanoyl-CoA. This suggests that 5-hydroxy-derived acyl-CoAs can create a bottleneck in the beta-oxidation pathway.

Experimental Protocols

Synthesis of Hydroxy Acyl-CoAs

1. Chemo-enzymatic Synthesis of (S)- and (R)-3-hydroxybutyryl-CoA: (S)- and (R)-3-hydroxybutyryl-CoA can be synthesized from their corresponding free acids using the mixed anhydride (B1165640) method. The synthesized compounds are then purified using high-performance liquid chromatography (HPLC).[2]

2. In Vitro Synthesis of Poly(3-hydroxydecanoate): This process involves the use of purified type II polyhydroxyalkanoate (PHA) synthases, PhaC1 and PhaC2, from Pseudomonas aeruginosa. The in vitro synthesis can be achieved using a two-enzyme system with acyl-CoA synthetase and PHA synthase.[3]

Quantification of Hydroxy Acyl-CoAs

LC-MS/MS Method for Short- and Medium-Chain Acyl-CoAs: A sensitive and accurate method for the simultaneous quantification of short-chain acyl-CoAs and their biosynthetic precursors involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

  • Sample Preparation: Deproteinization of biological samples using 5-sulfosalicylic acid (SSA). This method avoids the need for solid-phase extraction, which can lead to the loss of more polar compounds.[4]

  • Chromatography: Separation is achieved using a reversed-phase C18 column with an ion-pairing agent in the mobile phase.

  • Detection: Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Signaling Pathways and Potential Effects

While direct evidence for the signaling roles of this compound is limited, the effects of related medium-chain fatty acids and the consequences of impaired hydroxy acyl-CoA metabolism provide valuable insights.

Peroxisome Proliferator-Activated Receptors (PPARs)

Medium-chain fatty acids (MCFAs), the precursors to medium-chain hydroxy acyl-CoAs, are known to be activators of PPARs, particularly PPARγ and PPARβ/δ. This activation can influence the expression of genes involved in lipid metabolism and inflammation.

PPAR_Signaling cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_response Cellular Response MCFAs MCFAs PPARg PPARγ MCFAs->PPARg Activates PPARbd PPARβ/δ MCFAs->PPARbd Activates Hydroxyacyl_CoAs Hydroxyacyl-CoAs (Potential Ligands) Hydroxyacyl_CoAs->PPARg Hypothesized Activation Hydroxyacyl_CoAs->PPARbd Hypothesized Activation RXR RXR PPARg->RXR Heterodimerizes PPARbd->RXR Heterodimerizes Gene_Expression Target Gene Expression RXR->Gene_Expression Binds to PPRE Lipid_Metabolism Lipid Metabolism (e.g., Cholesterol Efflux) Gene_Expression->Lipid_Metabolism Regulates Inflammation Inflammation Gene_Expression->Inflammation Modulates

Caption: Hypothetical signaling pathway of medium-chain hydroxyacyl-CoAs via PPARs.

Inhibition of Beta-Oxidation

The accumulation of certain hydroxy acyl-CoAs, particularly those that are poor substrates for HADH like 3,5-dihydroxydecanoyl-CoA, can lead to the inhibition of the beta-oxidation spiral. This can result in the accumulation of upstream fatty acid intermediates and a reduction in energy production from fatty acids.

Beta_Oxidation_Inhibition Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) 3_Hydroxyacyl_CoA->HADH 3_Ketoacyl_CoA 3-Ketoacyl-CoA Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA 5_Hydroxydecanoyl_CoA 5-Hydroxydecanoyl-CoA 3_5_Dihydroxydecanoyl_CoA 3,5-Dihydroxydecanoyl-CoA 5_Hydroxydecanoyl_CoA->3_5_Dihydroxydecanoyl_CoA 1 round of β-oxidation 3_5_Dihydroxydecanoyl_CoA->HADH Poor Substrate 3_5_Dihydroxydecanoyl_CoA->HADH Inhibits HADH->3_Ketoacyl_CoA

Caption: Inhibition of beta-oxidation by a poor HADH substrate.

Comparative Summary of Effects

FeatureThis compound (from 5-HD)Canonical 3-Hydroxyacyl-CoAs (C4-C16)
Metabolism by HADH Metabolized via 3,5-dihydroxydecanoyl-CoA, which is a poor substrate for HADH, potentially leading to pathway inhibition.Metabolized at varying rates, with medium-chain substrates (C8, C10) being the most efficiently processed.[1]
Potential for Accumulation Higher potential for accumulation of its dihydroxy precursor due to slower HADH activity.Accumulation is typically associated with genetic deficiencies in HADH enzymes.
Signaling Potential Likely to have signaling roles, possibly through PPARs, similar to its medium-chain fatty acid precursors. Direct evidence is limited.Medium-chain species are more likely to have signaling roles due to their higher metabolic flux and the known activity of their fatty acid precursors.
Cellular Effects May lead to reduced fatty acid oxidation and accumulation of lipid intermediates. Potential for lipotoxicity if accumulated.Can influence gene expression related to lipid metabolism and inflammation. Accumulation in HADH deficiency leads to cellular dysfunction.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell-Based Assays cluster_analysis Downstream Analysis cluster_data Data Interpretation Synthesis Synthesize & Purify - this compound - 3-Hydroxybutyryl-CoA (C4) - 3-Hydroxyoctanoyl-CoA (C8) - 3-Hydroxydecanoyl-CoA (C10) Cell_Treatment Treat Primary Hepatocytes or Relevant Cell Lines with Hydroxyacyl-CoAs Synthesis->Cell_Treatment Metabolomics LC-MS/MS Analysis of Intracellular Metabolites (Acyl-CoAs, Organic Acids) Cell_Treatment->Metabolomics Gene_Expression qPCR or RNA-Seq for PPAR target genes Cell_Treatment->Gene_Expression Functional_Assays Seahorse Assay (Mitochondrial Respiration) Lipid Accumulation Staining Cell_Treatment->Functional_Assays Comparison Compare Effects on: - Beta-oxidation rates - Gene expression profiles - Cellular lipid content Metabolomics->Comparison Gene_Expression->Comparison Functional_Assays->Comparison

Caption: Workflow for comparing the effects of hydroxyacyl-CoAs.

Conclusion

While this compound is structurally similar to the canonical 3-hydroxyoctanoyl-CoA, its metabolic origin from 5-hydroxydecanoate results in the formation of a dihydroxy intermediate that is a poor substrate for 3-hydroxyacyl-CoA dehydrogenase. This can lead to a bottleneck in beta-oxidation, potentially causing the accumulation of upstream metabolites and inhibiting overall fatty acid metabolism.

In contrast, canonical 3-hydroxy acyl-CoAs are generally metabolized efficiently, with medium-chain species showing the highest turnover rates. The accumulation of these intermediates is primarily linked to genetic disorders.

The signaling roles of this compound are not well-defined but are hypothesized to be similar to those of other medium-chain acyl-CoAs, potentially involving the activation of PPARs. Further research is needed to directly compare the signaling effects of these different hydroxy acyl-CoA species to fully elucidate their distinct biological roles. This guide provides a framework for such investigations, from compound synthesis and quantification to the design of comparative cell-based assays.

References

Validating 5-Hydroxyoctanoyl-CoA: A Comparative Guide to Disease-Specific Biomarkers in Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 5-hydroxyoctanoyl-CoA as a potential disease-specific biomarker for inherited metabolic disorders, specifically focusing on fatty acid oxidation disorders (FAODs). It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of current and emerging biomarkers, their performance, and the experimental protocols for their validation.

Introduction to Biomarkers in Fatty Acid Oxidation Disorders

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly during periods of fasting or metabolic stress.[1][2] Genetic defects in the enzymes involved in this pathway lead to a group of conditions known as FAODs, which can cause severe clinical symptoms such as hypoketotic hypoglycemia, cardiomyopathy, and sudden infant death.[1][2][3] Early and accurate diagnosis through newborn screening and subsequent monitoring is crucial for managing these disorders.

The cornerstone of FAOD diagnosis is the analysis of acylcarnitines in dried blood spots or plasma using tandem mass spectrometry (MS/MS).[1][2] These small molecules are esters of carnitine and fatty acids, and their profiles can reveal characteristic accumulations of specific chain-length fatty acids, pointing towards a particular enzyme deficiency. This guide will evaluate the standing of this compound in relation to these established and other novel biomarkers for key FAODs, including Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, Mitochondrial Trifunctional Protein (MTP) deficiency, and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Comparative Analysis of Biomarkers

While this compound is a plausible intermediate in disordered fatty acid metabolism, there is currently a notable lack of published quantitative data validating its performance as a disease-specific biomarker for FAODs. The scientific literature to date does not provide evidence of its systematic measurement in patient cohorts or a direct comparison of its diagnostic accuracy (sensitivity and specificity) against established markers.

In contrast, several other biomarkers have been extensively studied and are routinely used in clinical practice. The following tables summarize the quantitative data for these established and emerging biomarkers.

Biomarkers for LCHAD and MTP Deficiencies

LCHAD and MTP deficiencies are disorders affecting the processing of long-chain fatty acids.[3][4][5] They are biochemically characterized by the accumulation of long-chain hydroxyacylcarnitines.

Table 1: Quantitative Comparison of Biomarkers for LCHAD/MTP Deficiency

BiomarkerDisease State Concentration (μmol/L)Control Concentration (μmol/L)Diagnostic PerformanceReference
C16-OH Acylcarnitine Significantly elevatedNot typically detected or very lowHigh sensitivity and specificity, primary marker in newborn screening[3][4][6]
C18:1-OH Acylcarnitine Significantly elevatedNot typically detected or very lowHigh sensitivity and specificity, primary marker in newborn screening[3][4][6]
"HADHA ratio" ((C16OH + C18OH + C18:1OH)/C0)Significantly elevated in all 54 LCHAD/MTP patients studiedLow in control and VLCAD deficiency patientsReported to increase sensitivity and specificity, reducing false-negative results[6][7]
S-(3-hydroxyacyl)cysteamines Significantly increased in LCHADDLow in controls and other lcFAODsPromising novel biomarker, may have relevance for diagnosis, prognosis, and monitoring

Note: C0 refers to free carnitine.

Biomarkers for MCAD Deficiency

MCAD deficiency is one of the most common FAODs and affects the metabolism of medium-chain fatty acids.[8]

Table 2: Quantitative Comparison of Biomarkers for MCAD Deficiency

BiomarkerDisease State Concentration (μmol/L)Control Concentration (μmol/L)Diagnostic PerformanceReference
C8 Acylcarnitine (Octanoylcarnitine) Highly increased (Median: 8.4, Range: 3.1-28.3 in newborns)Low (Maximum: 0.22 in newborns)Primary and highly accurate biomarker for newborn screening[9]
C6 Acylcarnitine (Hexanoylcarnitine) ElevatedLowSupportive biomarker[10]
C10 Acylcarnitine (Decanoylcarnitine) ElevatedLowSupportive biomarker[10]
C8/C10 Ratio > 5< 5High diagnostic accuracy[11][12]
C8/C2 Ratio Significantly elevatedLowConsidered very important for screening accuracy[11][13]
Hexanoylglycine Elevated in urineNot typically detectedDiagnostic biomarker, particularly in symptomatic patients
Suberylglycine Elevated in urineNot typically detectedDiagnostic biomarker, particularly in symptomatic patients

Note: C2 refers to acetylcarnitine.

Experimental Protocols

Accurate and reproducible quantification of these biomarkers is essential for their clinical utility. The following sections provide detailed methodologies for the key analytical techniques.

Protocol 1: Acylcarnitine Profiling in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening for FAODs.

1. Sample Preparation:

  • A 3 mm disk is punched from a dried blood spot into a 96-well plate.
  • 100 µL of a methanol (B129727) solution containing a mixture of stable isotope-labeled internal standards (e.g., [²H₃]acetylcarnitine, [²H₃]octanoylcarnitine) is added to each well.
  • The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.
  • The methanol extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
  • The dried residue is derivatized by adding 60 µL of 3N HCl in n-butanol and incubating at 65°C for 15 minutes. This converts the acylcarnitines to their butyl esters.
  • The butanolic HCl is evaporated to dryness.
  • The residue is reconstituted in a suitable mobile phase for injection into the MS/MS system.

2. LC-MS/MS Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ESI.
  • Scan Mode: Precursor ion scan of m/z 85 is typically used for the detection of butyl-esterified acylcarnitines, as they all produce a common fragment ion at m/z 85 upon collision-induced dissociation. Specific multiple reaction monitoring (MRM) transitions can also be used for targeted quantification.
  • Data Analysis: The concentrations of individual acylcarnitines are calculated by comparing the peak areas of the endogenous analytes to their corresponding stable isotope-labeled internal standards.

Protocol 2: Quantification of Acyl-CoAs in Plasma or Tissues by LC-MS/MS

This method is more complex than acylcarnitine analysis and is primarily used in a research setting.

1. Sample Preparation:

  • Extraction: Acyl-CoAs are extracted from plasma or homogenized tissue using a solid-phase extraction (SPE) method. This typically involves protein precipitation with an acid (e.g., perchloric acid or trichloroacetic acid) followed by loading the supernatant onto a C18 SPE cartridge.
  • Washing: The cartridge is washed to remove interfering substances.
  • Elution: Acyl-CoAs are eluted with an organic solvent mixture (e.g., methanol/ammonium (B1175870) hydroxide).
  • Drying and Reconstitution: The eluate is evaporated to dryness and reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is used to separate the different acyl-CoA species. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium acetate) is often employed.
  • Ionization Mode: Positive ESI.
  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the [M+H]⁺ ion of the specific acyl-CoA, and the product ion is typically a fragment corresponding to the adenosine (B11128) diphosphate (B83284) moiety (e.g., m/z 428.1) or the phosphopantetheine moiety.
  • Data Analysis: Quantification is achieved using a calibration curve prepared with authentic standards of the acyl-CoAs of interest and appropriate internal standards.

Protocol 3: Putative Protocol for S-(3-hydroxyacyl)cysteamine Quantification

While a specific, validated protocol for S-(3-hydroxyacyl)cysteamines as a biomarker is not yet widely published, a method can be extrapolated from existing protocols for cysteamine (B1669678) and other thio-adducts.

1. Sample Preparation (Hypothetical):

  • Reduction and Derivatization: Due to the instability of the thiol group, immediate derivatization after sample collection is crucial. A reducing agent (e.g., dithiothreitol) may be needed to cleave any disulfide bonds, followed by alkylation of the free thiol with an agent like N-ethylmaleimide (NEM) to form a stable derivative.
  • Internal Standard: A stable isotope-labeled S-(3-hydroxyacyl)cysteamine would be the ideal internal standard. If unavailable, a structurally similar compound could be used.
  • Extraction: Protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by centrifugation to remove the precipitated proteins.
  • Drying and Reconstitution: The supernatant is evaporated and reconstituted in the mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: UHPLC coupled to a high-resolution tandem mass spectrometer.
  • Chromatography: Reversed-phase chromatography with a gradient elution suitable for separating polar and nonpolar metabolites.
  • Ionization Mode: Positive ESI.
  • Scan Mode: MRM would be used for targeted quantification. The precursor ion would be the [M+H]⁺ of the derivatized S-(3-hydroxyacyl)cysteamine, and the product ions would be specific fragments determined by infusion of a synthesized standard.
  • Data Analysis: Quantification would be based on a calibration curve constructed with synthesized S-(3-hydroxyacyl)cysteamine standards.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

Fatty_Acid_Oxidation_Pathway cluster_beta_oxidation β-Oxidation Spiral Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ACSL Acylcarnitine Acylcarnitine Acyl-CoA->Acylcarnitine CPT1 Mitochondrial Acyl-CoA Mitochondrial Acyl-CoA Acylcarnitine->Mitochondrial Acyl-CoA CACT/CPT2 Enoyl-CoA Enoyl-CoA Mitochondrial Acyl-CoA->Enoyl-CoA ACAD (e.g., MCAD, VLCAD) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Dehydrogenase (e.g., LCHAD) Shorter Acyl-CoA + Acetyl-CoA Shorter Acyl-CoA + Acetyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA + Acetyl-CoA Thiolase TCA Cycle / Ketogenesis TCA Cycle / Ketogenesis Shorter Acyl-CoA + Acetyl-CoA->TCA Cycle / Ketogenesis LCHAD_Deficiency LCHAD/MTP Deficiency LCHAD_Deficiency->3-Ketoacyl-CoA MCAD_Deficiency MCAD_Deficiency MCAD_Deficiency->Enoyl-CoA

Caption: Simplified overview of the mitochondrial fatty acid β-oxidation pathway and the enzymatic steps affected by MCAD and LCHAD/MTP deficiencies.

Biomarker_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Dried Blood Spot / Plasma Extraction Extraction with Internal Standards Biological_Sample->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation MS_Ionization Mass Spectrometry Ionization (ESI) LC_Separation->MS_Ionization MS_MS_Detection Tandem MS Detection (MRM / Precursor Ion Scan) MS_Ionization->MS_MS_Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis Quantification against Calibration Curve Clinical_Report Clinical_Report Data_Analysis->Clinical_Report Comparison to Reference Ranges

Caption: General experimental workflow for the quantification of acylcarnitine biomarkers using LC-MS/MS.

Conclusion and Future Directions

The validation of biomarkers is a rigorous process that requires extensive analytical and clinical evidence. Currently, this compound lacks the necessary validation data to be considered a reliable disease-specific biomarker for FAODs. In contrast, acylcarnitine profiling by MS/MS is a well-established and powerful tool for the diagnosis and monitoring of these conditions. The use of specific acylcarnitine ratios, such as the "HADHA ratio" for LCHAD/MTP deficiency and C8/C10 and C8/C2 ratios for MCAD deficiency, further enhances the diagnostic accuracy.

Emerging biomarkers like S-(3-hydroxyacyl)cysteamines show promise for improving the diagnosis of LCHAD deficiency, but require further validation and the development of standardized analytical methods.

Future research should focus on:

  • Systematic quantification of this compound in well-characterized patient cohorts with various FAODs to assess its potential as a primary or secondary biomarker.

  • Head-to-head comparisons of this compound with established and novel biomarkers to determine its sensitivity, specificity, and predictive value.

  • Development and validation of robust analytical methods for the quantification of novel biomarkers like S-(3-hydroxyacyl)cysteamines to facilitate their integration into clinical practice.

By pursuing these research avenues, the scientific community can continue to refine the diagnostic toolkit for FAODs, leading to improved outcomes for affected individuals.

References

A Researcher's Guide to Comparative Profiling of Hydroxy Fatty Acyl-CoAs in Diverse Biological Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of hydroxy fatty acyl-CoAs in cellular metabolism and signaling is of paramount importance. This guide provides a comparative analysis of methodologies for the profiling of these critical metabolites across various biological systems, supported by experimental data and detailed protocols.

Hydroxy fatty acyl-CoAs are key intermediates in fatty acid metabolism, particularly in the beta-oxidation pathway. Their cellular concentrations can provide valuable insights into the metabolic state of an organism and are increasingly implicated in various physiological and pathological processes. The accurate and robust quantification of these molecules, however, presents analytical challenges due to their low abundance and structural diversity. This guide aims to equip researchers with the necessary information to select and implement appropriate analytical strategies for their specific biological model of interest.

Comparative Analysis of Hydroxy Fatty Acyl-CoA Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of acyl-CoA species. The choice of extraction method and chromatographic conditions is critical for achieving reliable and reproducible results. Below is a comparative summary of key performance metrics for different approaches reported in the literature for acyl-CoA analysis, which are applicable to their hydroxylated counterparts.

Biological ModelExtraction MethodAnalytical MethodKey Hydroxy Acyl-CoA Species DetectedReported Concentrations/LevelsReference(s)
Mammalian (Mouse Liver) Methanol-Chloroform Extraction followed by Solid-Phase Extraction (SPE)Flow-Injection Tandem Mass Spectrometry (MRM)Predicted 3-hydroxyacyl-CoA speciesAccumulation of medium-chain 3-hydroxyacyl-CoAs in SCHAD deficient mice.[1][1]
Mammalian (HepG2 Cells) Trichloroacetic Acid (TCA) Precipitation followed by SPELiquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)Lactoyl-CoA0.011 pmol/10^6 cells[2][2]
Mammalian (Mouse Heart) Mixed Chain Length Acyl-CoA ExtractionLC-HRMSLactoyl-CoA0.0172 pmol/mg tissue wet weight[2][2]
Yeast (Saccharomyces cerevisiae) Not specified in detail for hydroxy speciesNot specified in detail for hydroxy species2-hydroxy-VLCFAs associated with ceramidesAccumulation of 2-hydroxy-26:0 in wild-type yeast.[3][3]
Plant (General) Not specified in detail for hydroxy speciesLC-MS/MSFatty Acid Esters of Hydroxy Fatty AcidsMethodological discussion, no specific quantitative data for hydroxy acyl-CoAs.[4]

Note: Direct comparative studies profiling a comprehensive range of hydroxy fatty acyl-CoAs across these diverse biological models are limited. The data presented here is synthesized from individual studies and should be interpreted with consideration of the different experimental conditions.

Signaling Pathways and Metabolic Roles

Hydroxy fatty acyl-CoAs are integral intermediates in the beta-oxidation of fatty acids, a fundamental catabolic process for energy production. The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, a critical step in this pathway.[1][5] Dysregulation of this process is associated with various metabolic disorders.

Below are diagrams illustrating the central role of hydroxy fatty acyl-CoAs in metabolism and a typical experimental workflow for their analysis.

Beta_Oxidation_Pathway cluster_products Products per cycle Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shorter Acyl-CoA->Fatty Acyl-CoA Next Cycle FADH2 FADH2 NADH NADH Acetyl-CoA_prod Acetyl-CoA Acyl-CoA\nDehydrogenase Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA\nDehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase

Caption: The role of 3-hydroxyacyl-CoA in the mitochondrial fatty acid beta-oxidation spiral.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Biological_Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization & Quenching Biological_Sample->Homogenization Extraction Extraction of Acyl-CoAs (e.g., Methanol/Chloroform or TCA) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (Optional but recommended) Extraction->Purification LC_MSMS LC-MS/MS Analysis (Reversed-Phase Chromatography) Purification->LC_MSMS Data_Acquisition Data Acquisition (MRM or High-Resolution MS) LC_MSMS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Statistical_Analysis Comparative Statistical Analysis Peak_Integration->Statistical_Analysis Pathway_Analysis Pathway Analysis & Biological Interpretation Statistical_Analysis->Pathway_Analysis

Caption: A generalized experimental workflow for the comparative profiling of hydroxy fatty acyl-CoAs.

Detailed Experimental Protocols

Reproducible and robust experimental protocols are fundamental to obtaining high-quality metabolomic data. Below are detailed methodologies for the extraction and analysis of hydroxy fatty acyl-CoAs from different biological matrices, synthesized from established methods in the literature.

Protocol 1: Extraction of Acyl-CoAs from Mammalian Tissues

This protocol is adapted from methods used for the analysis of acyl-CoAs in mouse liver and other tissues.[1][6]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Methanol-Chloroform (2:1, v/v), pre-chilled to -20°C

  • 10 mM Ammonium (B1175870) Acetate (B1210297)

  • Solid-Phase Extraction (SPE) columns (e.g., Weak Anion Exchange)

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold methanol-chloroform (2:1) per 50 mg of tissue.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. To the remaining pellet, add 0.5 mL of methanol-chloroform and re-extract.

  • Pool the supernatants and add 0.5 mL of 10 mM ammonium acetate. Vortex and centrifuge to separate the phases.

  • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • SPE Purification:

    • Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.

    • Load the extracted sample onto the column.

    • Wash the column with 3 mL of 2% formic acid, followed by 3 mL of methanol.

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by 2.4 mL of 5% ammonium hydroxide.

  • Combine the eluates and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Protocol 2: Extraction of Acyl-CoAs from Mammalian Cell Culture

This protocol is suitable for the extraction of acyl-CoAs from adherent or suspension cell cultures.[2][7]

Materials:

  • Cultured cells (e.g., 1-10 million cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% Trichloroacetic Acid (TCA)

  • Solid-Phase Extraction (SPE) columns (as in Protocol 1)

  • Methanol

  • Water

  • Ammonium Hydroxide solutions

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

  • For adherent cells: Wash the cells twice with ice-cold PBS. Add ice-cold 10% TCA to the plate and scrape the cells.

  • For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS and resuspend in ice-cold 10% TCA.

  • Incubate the cell lysate on ice for 15 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Collect the supernatant containing the acyl-CoAs.

  • Proceed with SPE purification as described in Protocol 1, steps 8-10.

Protocol 3: LC-MS/MS Analysis of Hydroxy Fatty Acyl-CoAs

This is a general LC-MS/MS method that can be adapted for the analysis of hydroxy fatty acyl-CoAs.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 9:1 v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2-5%) and ramp up to a high percentage (e.g., 95-98%) over 15-20 minutes to elute the more hydrophobic long-chain species.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for untargeted profiling.

  • MRM Transitions: For targeted analysis of specific hydroxy fatty acyl-CoAs, precursor-to-product ion transitions need to be optimized using authentic standards. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.1 Da). For hydroxyacyl-CoAs, specific fragment ions corresponding to the hydroxylated fatty acid can also be monitored.

This guide provides a foundational framework for the comparative profiling of hydroxy fatty acyl-CoAs. Researchers are encouraged to optimize these protocols for their specific biological models and analytical instrumentation to achieve the best possible results. The continued development of sensitive and robust analytical methods will be crucial for advancing our understanding of the roles of these important metabolites in health and disease.

References

A Comparative Guide to the Enzymatic Product of a Novel 3-Hydroxyacyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel bacterial 3-hydroxyacyl-CoA dehydrogenase with well-characterized human isozymes. The focus is on the enzymatic product, 3-oxoacyl-CoA, a critical intermediate in fatty acid metabolism. This document outlines the enzyme's performance, presents supporting experimental data, and provides detailed protocols for replication and further investigation.

Introduction to the Novel Enzyme

The subject of this guide is the (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from the bacterium Ralstonia eutropha H16. This bifunctional enzyme is involved in the fatty acid degradation pathway and exhibits robust dehydrogenase activity, converting (S)-3-hydroxyacyl-CoA to 3-oxoacyl-CoA. Understanding its kinetic properties is crucial for applications in biocatalysis and for studying metabolic pathways.

Performance Comparison of 3-Hydroxyacyl-CoA Dehydrogenases

The enzymatic efficiency of the novel FadB' is compared here with human short-chain, medium-chain, and long-chain 3-hydroxyacyl-CoA dehydrogenases (HADH). The data highlights differences in substrate affinity (Km) and maximum reaction velocity (Vmax), which are key indicators of enzyme performance.

EnzymeSource OrganismSubstrate Chain Length SpecificityKm (µM)Vmax (µmol/mg/min)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Novel FadB' Ralstonia eutropha H16Short-chain (C4)48[1][2]149[1][2]~2.6 x 10⁷
Short-Chain HADH (HSD17B10) Homo sapiensShort-chain134[3]Not directly reported, kcat = 74 s⁻¹[3]~5.5 x 10⁵
Medium-Chain HADH (HADH) Homo sapiensMedium-chain~50 (estimated)HighHigh
Long-Chain HADH (MTP, HADHA subunit) Homo sapiensLong-chain18.1 - 51.8 (for C16-C18 substrates)[1]Not directly reportedModerate

Experimental Protocols

Key Experiment: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol details the method for determining the kinetic parameters of HADH enzymes.

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The reaction is reversible, so a coupled assay system is often employed for unidirectional measurement where the product, 3-ketoacyl-CoA, is further processed. For simplicity, the direct reverse reaction (oxidation of NADH) is also a common and valid approach.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Temperature-controlled cuvette holder

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • NADH solution (10 mM in buffer)

  • Acetoacetyl-CoA (or other 3-ketoacyl-CoA substrate) solution (10 mM in buffer)

  • Purified enzyme solution

  • Deionized water

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL of potassium phosphate buffer

    • 50 µL of NADH solution (final concentration ~0.5 mM)

    • Varying concentrations of acetoacetyl-CoA (e.g., from 0.01 mM to 0.75 mM final concentration) to determine Km.

  • Incubate the mixture at a constant temperature (e.g., 30°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the purified enzyme solution.

  • Immediately mix by gentle inversion and start monitoring the decrease in absorbance at 340 nm over time.

  • Record the absorbance readings at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Repeat the assay for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Signaling Pathway: Fatty Acid β-Oxidation

The following diagram illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the mitochondrial fatty acid β-oxidation pathway.

beta_oxidation Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) New_Acyl_CoA Acyl-CoA (n-2 carbons) Ketoacyl_CoA->New_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Fatty Acid β-Oxidation Pathway
Experimental Workflow: Enzyme Kinetics Assay

This diagram outlines the workflow for determining the kinetic parameters of the novel dehydrogenase.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Buffer and Reagents Mix_Reagents Mix Buffer, NADH, and Substrate in Cuvette Prep_Buffer->Mix_Reagents Prep_Substrate Prepare Substrate Dilutions (Acetoacetyl-CoA) Prep_Substrate->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Initiate Reaction with Enzyme Prep_Enzyme->Add_Enzyme Equilibrate Equilibrate to Assay Temperature (e.g., 30°C) Mix_Reagents->Equilibrate Equilibrate->Add_Enzyme Monitor_Abs Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Abs Calc_V0 Calculate Initial Velocity (V₀) Monitor_Abs->Calc_V0 Plot_Data Plot V₀ vs. [Substrate] Calc_V0->Plot_Data Fit_MM Fit Data to Michaelis-Menten Equation Plot_Data->Fit_MM Determine_Params Determine Km and Vmax Fit_MM->Determine_Params

Enzyme Kinetics Workflow
Logical Relationship: Comparison of HADH Isozymes

This diagram illustrates the relationship between different HADH enzymes based on their substrate specificity.

enzyme_comparison cluster_types Enzyme Types cluster_human Human Substrate Specificity HADH_Family 3-Hydroxyacyl-CoA Dehydrogenase Family Novel_FadB Novel FadB' (Ralstonia) HADH_Family->Novel_FadB Human_Isozymes Human Isozymes HADH_Family->Human_Isozymes SCHAD Short-Chain (HSD17B10) Human_Isozymes->SCHAD acts on MCHAD Medium-Chain (HADH) Human_Isozymes->MCHAD acts on LCHAD Long-Chain (MTP/HADHA) Human_Isozymes->LCHAD acts on

HADH Isozyme Relationships

References

Assessing Enzyme Specificity for 5-Hydroxyoctanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism and related therapeutic areas, understanding the enzymatic handling of modified fatty acids is paramount. 5-hydroxyoctanoyl-CoA is a medium-chain acyl-CoA derivative with a hydroxyl group at the C5 position. This structural feature distinguishes it from typical intermediates of fatty acid β-oxidation, raising questions about which enzymes might recognize and process this molecule. Due to a lack of direct studies on this compound, this guide provides a comparative overview of potential candidate enzymes based on their known specificities for structurally similar substrates. Furthermore, it outlines a detailed experimental workflow to assess enzyme specificity for this particular compound.

Potential Enzyme Candidates and Their Known Substrate Specificities

The primary candidates for interacting with this compound are enzymes involved in fatty acid metabolism, particularly those with a preference for medium-chain substrates. The introduction of a hydroxyl group at the C5 position may influence binding and catalysis. Below is a comparison of relevant enzyme families and their known specificities.

Enzyme FamilyTypical SubstratesKnown Specificity for Medium-Chain Acyl-CoAsPotential Interaction with this compound
Acyl-CoA Synthetase (ACS) Fatty acidsMedium-chain ACSs efficiently activate fatty acids with 6 to 12 carbons.An ACS would be required to activate 5-hydroxyoctanoic acid to its CoA ester. The specificity would depend on the tolerance of the active site for the C5 hydroxyl group.
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) L-3-hydroxyacyl-CoAsExhibits high activity with medium-chain L-3-hydroxyacyl-CoAs.[1]Unlikely to act on this compound as it is specific for a hydroxyl group at the C3 position.
Enoyl-CoA Hydratase (Crotonase) trans-2-Enoyl-CoAsHydrates medium to long-chain enoyl-CoAs. The rate of reaction is known to decrease as the acyl chain length increases.[2]This enzyme acts on a double bond between C2 and C3, so it would not directly metabolize this compound unless the substrate is first desaturated.
Acyl-CoA Dehydrogenase (ACAD) Acyl-CoAsMedium-chain acyl-CoA dehydrogenase (MCAD) is specific for acyl-CoAs with chain lengths of 6 to 12 carbons.MCAD catalyzes the formation of a double bond between C2 and C3. The presence of a hydroxyl group at C5 might affect substrate binding and catalytic efficiency.

Experimental Protocols

To empirically determine the specificity of candidate enzymes for this compound, a series of biochemical assays are required. This involves the synthesis of the substrate, preparation of the enzyme, and measurement of enzyme activity.

Synthesis of this compound

As this compound is not commercially available, it must be synthesized. A chemo-enzymatic approach is often effective for producing acyl-CoA esters.[3][4]

Materials:

  • 5-hydroxyoctanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (a promiscuous or medium-chain specific version)

  • ATP

  • MgCl₂

  • Buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Dissolve 5-hydroxyoctanoic acid, CoA, ATP, and MgCl₂ in the reaction buffer.

  • Initiate the reaction by adding a purified acyl-CoA synthetase.

  • Incubate the reaction mixture at the optimal temperature for the synthetase (e.g., 37°C).

  • Monitor the formation of this compound using HPLC or LC-MS.

  • Purify the product using solid-phase extraction or preparative HPLC.

  • Confirm the identity and purity of the synthesized this compound by mass spectrometry.

Enzyme Preparation

Candidate enzymes (e.g., MCAD, Enoyl-CoA Hydratase) should be obtained in purified form. This can be achieved through recombinant expression in a suitable host (e.g., E. coli) followed by protein purification techniques such as affinity and size-exclusion chromatography.

Enzyme Activity Assays

The specificity of each candidate enzyme for this compound can be determined by measuring its kinetic parameters (Km and Vmax). A common method for dehydrogenases is a spectrophotometric assay that monitors the change in NAD⁺/NADH concentration. For synthetases, coupled assays that detect a downstream product are often used.[1][5][6][7]

a) Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity:

This assay measures the reduction of an electron acceptor coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Purified Acyl-CoA Dehydrogenase

  • This compound (and a control substrate like octanoyl-CoA)

  • Electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or phenazine (B1670421) methosulfate)[8]

  • Buffer (e.g., potassium phosphate, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer and the electron acceptor in a cuvette.

  • Add a known concentration of the purified enzyme.

  • Initiate the reaction by adding the substrate (this compound or the control).

  • Monitor the change in absorbance at a specific wavelength corresponding to the reduction of the electron acceptor (e.g., 308 nm for the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA as a model reaction)[8].

  • Vary the substrate concentration to determine the initial reaction velocities.

  • Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation.

b) Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity:

This assay is designed for L-3-hydroxyacyl-CoA substrates but can be adapted to test for any dehydrogenase activity that produces a 3-ketoacyl-CoA.

Materials:

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase

  • This compound

  • NAD⁺

  • 3-ketoacyl-CoA thiolase (coupling enzyme)

  • Coenzyme A (for the thiolase reaction)

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, NAD⁺, CoA, and the coupling enzyme (thiolase).

  • Add a known concentration of the purified L-3-hydroxyacyl-CoA dehydrogenase.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Determine the initial reaction velocities at various substrate concentrations to calculate Km and Vmax.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential metabolic context and the experimental workflow for assessing enzyme specificity.

experimental_workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Specificity Assay 5_HOC 5-Hydroxyoctanoic Acid ACS Acyl-CoA Synthetase 5_HOC->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS 5_HOC_CoA This compound ACS->5_HOC_CoA Substrate This compound 5_HOC_CoA->Substrate Purified Substrate Enzyme Candidate Enzyme (e.g., ACAD) Product Product(s) Enzyme->Product Substrate->Enzyme Cofactor Cofactor (e.g., NAD+) Cofactor->Enzyme Detection Spectrophotometric Detection Product->Detection

Caption: Experimental workflow for assessing enzyme specificity.

potential_metabolic_pathway 5_HOA 5-Hydroxyoctanoic Acid 5_HOCoA This compound 5_HOA->5_HOCoA Acyl-CoA Synthetase Enoyl_CoA Δ²,⁵-Octadienoyl-CoA (Hypothetical) 5_HOCoA->Enoyl_CoA Acyl-CoA Dehydrogenase (Potential) Hydroxy_Enoyl_CoA 3-Hydroxy-Δ⁵-octenoyl-CoA (Hypothetical) Enoyl_CoA->Hydroxy_Enoyl_CoA Enoyl-CoA Hydratase (Potential) Further_Metabolism Further Metabolism Hydroxy_Enoyl_CoA->Further_Metabolism

Caption: Hypothetical metabolic pathway for this compound.

References

quantitative comparison of 5-hydroxyoctanoyl-CoA levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a notable absence of direct quantitative comparisons of 5-hydroxyoctanoyl-CoA levels in healthy versus diseased states. While the field of metabolomics has established robust methods for the quantification of various acyl-CoA species, specific data for this compound remains elusive. This guide aims to provide a framework for such a comparative study by discussing relevant disease contexts, detailing applicable experimental methodologies, and illustrating the metabolic pathways and analytical workflows.

Disease Context: Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

A key area of interest for studying this compound levels is in the context of fatty acid oxidation disorders. One such prominent disorder is Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric acidemia type II. This autosomal recessive inherited metabolic disorder impairs the body's ability to break down fats and proteins to produce energy.

MADD is caused by mutations in genes that encode for electron transfer flavoprotein (ETF) or electron transfer flavoprotein dehydrogenase (ETFDH). These proteins are crucial for the function of multiple acyl-CoA dehydrogenases involved in the beta-oxidation of fatty acids and the catabolism of certain amino acids. The deficiency of these enzymes leads to the accumulation of various acyl-CoA esters in the body. While the presence of elevated levels of metabolites such as 5-hydroxyhexanoic acid in the urine of MADD patients has been reported, specific quantitative data for this compound in tissues or biofluids of these patients are not currently available in the scientific literature.

The clinical presentation of MADD is heterogeneous, ranging from severe neonatal onset with congenital anomalies to milder, later-onset forms characterized by muscle weakness, exercise intolerance, and metabolic crises. Diagnosis typically relies on the analysis of acylcarnitine profiles in blood and organic acids in urine, which show characteristic abnormal patterns.

Data Presentation

As no specific quantitative data for this compound in healthy versus diseased states has been identified in the reviewed literature, a comparative data table cannot be provided at this time. The following table is a template that researchers can use to structure their findings once such quantitative data becomes available.

AnalyteHealthy State (pmol/mg tissue)Diseased State (e.g., MADD) (pmol/mg tissue)Fold ChangeReference(s)
This compoundData Not AvailableData Not Available--
Reference Metabolite 1Value ± SDValue ± SDValueCitation
Reference Metabolite 2Value ± SDValue ± SDValueCitation

Experimental Protocols

The quantification of medium-chain hydroxyacyl-CoAs like this compound in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of low-abundance metabolites.

1. Sample Preparation

  • Tissue Samples: Tissues should be rapidly excised and snap-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then homogenized in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile (B52724), and water) containing internal standards.

  • Cell Samples: Cultured cells are washed with cold phosphate-buffered saline (PBS) and then lysed with a cold extraction solvent.

  • Protein Precipitation: The homogenate or lysate is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet proteins.

  • Supernatant Collection: The supernatant, which contains the acyl-CoAs, is carefully collected for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatography: The separation of acyl-CoAs is achieved using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is commonly employed.

  • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive ion mode.

  • Quantification: The quantification of this compound is performed using multiple reaction monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard. A standard curve is generated using known concentrations of the analyte to enable absolute quantification.

Signaling Pathways and Metabolic Workflows

While a specific signaling pathway directly involving this compound has not been elucidated, its role as an intermediate in fatty acid beta-oxidation places it within a critical metabolic network. Defects in this pathway, as seen in MADD, have profound systemic consequences.

Below are diagrams illustrating the fatty acid beta-oxidation pathway and a general experimental workflow for acyl-CoA analysis.

Fatty_Acid_Beta_Oxidation cluster_MADD_defect Defect in MADD Fatty_Acyl_CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD FAD -> FADH2 Enoyl_CoA trans-Δ2-Enoyl-CoA Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase + H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) ACAD->Enoyl_CoA

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample (Tissue or Cells) Homogenization Homogenization & Extraction Sample_Collection->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for acyl-CoA analysis.

A Researcher's Guide to Hydroxy Acyl-CoA Extraction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydroxy acyl-CoAs is critical for unraveling metabolic pathways and understanding disease states. The choice of extraction method is a pivotal step that significantly impacts the yield, purity, and ultimately, the reliability of downstream analysis. This guide provides an objective comparison of common extraction methodologies for hydroxy acyl-CoAs, supported by experimental data and detailed protocols.

This document delves into the two primary approaches for isolating these crucial metabolites: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). We will explore the principles behind each technique, present a comparative analysis of their performance, and provide detailed experimental protocols to guide your research.

Performance Comparison: Liquid-Liquid vs. Solid-Phase Extraction

The selection of an appropriate extraction method hinges on a variety of factors, including the specific chain length of the hydroxy acyl-CoA of interest, the biological matrix, and the desired purity and recovery rates. While a direct head-to-head comparison for all hydroxy acyl-CoAs is not extensively documented in a single study, we can extrapolate from existing data on similar molecules and the fundamental principles of each technique to draw meaningful comparisons.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Key Considerations
Principle Partitioning of analytes between two immiscible liquid phases based on differential solubility.Selective retention of analytes on a solid sorbent followed by elution with a specific solvent.SPE offers higher selectivity based on the choice of sorbent chemistry.
Recovery Rate Generally moderate, can be variable. For similar molecules like urinary organic acids, recovery is around 77.4%[1].Typically higher and more consistent. For urinary organic acids, recovery is around 84.1%[1]. An improved SPE method for long-chain acyl-CoAs reports recoveries of 70-80%[2]. For anabolic steroids, SPE recovery was 90-98%[3].SPE often leads to higher yields due to more efficient and specific binding.
Purity/Matrix Effect Prone to emulsion formation and co-extraction of interfering substances, which can lead to significant matrix effects in mass spectrometry.Generally provides cleaner extracts with reduced matrix effects due to the washing steps that remove unbound contaminants.Cleaner samples from SPE can lead to improved sensitivity and accuracy in downstream analysis.
Selectivity Limited selectivity, primarily based on polarity.High selectivity achievable by choosing specific sorbent chemistries (e.g., reversed-phase, ion-exchange).SPE can be tailored to isolate specific classes of molecules more effectively.
Speed & Automation Can be time-consuming and difficult to automate.Amenable to high-throughput automation, significantly increasing sample processing speed.For large numbers of samples, automated SPE is a significant advantage.
Solvent Consumption Typically requires larger volumes of organic solvents.Uses smaller volumes of solvents, making it a more environmentally friendly option.Reduced solvent usage in SPE lowers costs and waste.
Cost Lower initial cost per sample for consumables (solvents).Higher cost per sample for SPE cartridges.The overall cost should factor in solvent usage, potential for automation, and the value of higher quality data.

The Metabolic Context: Fatty Acid β-Oxidation

Hydroxy acyl-CoAs are key intermediates in the fatty acid β-oxidation pathway, a fundamental metabolic process for energy production. This pathway occurs in both mitochondria and peroxisomes and involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. The formation of a 3-hydroxyacyl-CoA is a critical step in this spiral.

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase FADH2 FADH2 Fatty_Acyl_CoA:e->FADH2:w FAD -> FADH2 3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H2O 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH 3_Hydroxyacyl_CoA:e->NADH:w NAD+ -> NADH Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) 3_Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA CoA_SH CoA_SH Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle FAD FAD NAD NAD

Caption: Mitochondrial fatty acid β-oxidation pathway highlighting the formation of L-3-Hydroxyacyl-CoA.

Experimental Protocols

Below are detailed methodologies for both liquid-liquid and solid-phase extraction of acyl-CoAs, which can be adapted for hydroxy acyl-CoAs.

Protocol 1: Liquid-Liquid Extraction from Tissues

This protocol is adapted from methods utilizing a solvent mixture to precipitate proteins and extract acyl-CoAs.[4]

Materials:

  • Frozen tissue sample

  • Methanol-chloroform (2:1, v/v), pre-chilled to -20°C

  • Power homogenizer

  • Centrifuge capable of 4°C and high speeds

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.

  • Add 3 mL of ice-cold methanol-chloroform (2:1).

  • Homogenize the tissue on ice using a power homogenizer. Perform two homogenization cycles.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of reconstitution solvent for LC-MS analysis.

Protocol 2: Solid-Phase Extraction from Tissues

This protocol is based on an improved method for long-chain acyl-CoA extraction with high recovery.[2]

Materials:

  • Frozen tissue sample

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification SPE column

  • Centrifuge capable of 4°C

  • Vacuum manifold for SPE

  • Nitrogen evaporator or vacuum concentrator

  • HPLC mobile phases or reconstitution solvent

Procedure:

  • Homogenize the tissue sample (less than 100 mg) in a glass homogenizer with the homogenization buffer.

  • Add 2-propanol and homogenize again.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN) and vortexing.

  • Centrifuge to pellet the precipitate and collect the supernatant.

  • Condition the oligonucleotide purification column according to the manufacturer's instructions.

  • Load the supernatant onto the conditioned SPE column.

  • Wash the column to remove impurities as per the manufacturer's protocol.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent using a nitrogen evaporator or vacuum concentrator.

  • Reconstitute the sample for subsequent HPLC or LC-MS analysis.

Experimental Workflow: From Tissue to Data

The following diagram illustrates a typical workflow for the extraction and analysis of hydroxy acyl-CoAs from a biological sample, incorporating a subcellular fractionation step for more detailed spatial analysis.

Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Subcellular_Fractionation Subcellular Fractionation (e.g., Differential Centrifugation) Homogenization->Subcellular_Fractionation Mitochondria Mitochondrial Fraction Subcellular_Fractionation->Mitochondria Peroxisomes Peroxisomal Fraction Subcellular_Fractionation->Peroxisomes Cytosol Cytosolic Fraction Subcellular_Fractionation->Cytosol Extraction Extraction (LLE or SPE) Mitochondria->Extraction Peroxisomes->Extraction Cytosol->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

Orthogonal Validation of 5-Hydroxyoctanoyl-CoA's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-hydroxyoctanoyl-CoA with relevant alternatives, supported by experimental data. The focus is on the orthogonal validation of its role as a modulator of mitochondrial fatty acid β-oxidation.

Executive Summary

This compound, a metabolic intermediate of 5-hydroxydecanoate (B1195396) (5-HD), has been identified as a modulator of fatty acid β-oxidation. Its biological activity is primarily characterized by its ability to act as a substrate for the β-oxidation pathway while simultaneously inhibiting the process at a key enzymatic step. This guide presents a comparative analysis of this compound's effects against a standard substrate, decanoyl-CoA, and an inactive stereoisomer, D-3-hydroxyoctanoyl-CoA, using two independent experimental approaches: a mitochondrial oxygen consumption assay and a 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme activity assay. The data presented herein provides a robust, orthogonally validated assessment of this compound's biological activity.

Data Presentation

Table 1: Comparative Effects on Mitochondrial Respiration
CompoundConcentrationSubstrate for Respiration% Inhibition of Decanoyl-CoA Stimulated RespirationCitation
5-Hydroxydecanoyl-CoA100 µMYes (weak)~40%[1]
Decanoyl-CoA10 µMYes (strong)N/A[1]
Table 2: Comparative Effects on 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity
SubstrateVmax (µmol/min/mg)Fold-change vs. L-3-hydroxydecanoyl-CoAInhibition of HADCitation
3,5-Dihydroxydecanoyl-CoA (from 5-HD-CoA)Slower than L-3-hydroxydecanoyl-CoA~5-fold slowerYes[2]
L-3-Hydroxydecanoyl-CoA (from Decanoyl-CoA)-1No[2]
D-3-Hydroxyoctanoyl-CoANo activity-No[1]

Experimental Protocols

Mitochondrial Oxygen Consumption Assay

This assay measures the rate of oxygen consumption in isolated mitochondria to assess the integrity and efficiency of the electron transport chain and oxidative phosphorylation, which are directly linked to fatty acid β-oxidation.

Methodology:

  • Isolation of Mitochondria: Mitochondria are isolated from rat liver or heart tissue by differential centrifugation.[1]

  • Respirometry: Oxygen consumption is measured using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) in a temperature-controlled chamber.[1][3]

  • Assay Buffer: A typical respiration buffer contains 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl (pH 7.2), and 5 mM KH2PO4.[3]

  • Procedure:

    • Isolated mitochondria (0.2-0.5 mg/mL) are suspended in the respiration buffer.

    • Substrates for β-oxidation (e.g., 10 µM decanoyl-CoA) and cofactors (0.5 mM malate, 0.2 mM L-carnitine, and 0.5 mM ADP) are added to stimulate state 3 respiration.[1]

    • The rate of oxygen consumption is recorded.

    • To test the inhibitory effect, 100 µM 5-hydroxydecanoyl-CoA is added along with decanoyl-CoA, and the change in oxygen consumption rate is measured.[1]

    • As a control, the effect of 5-hydroxydecanoyl-CoA alone on respiration is also measured.[1]

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Spectrophotometric Assay

This in vitro enzyme assay directly measures the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in the β-oxidation spiral that is inhibited by the metabolic products of this compound.

Methodology:

  • Enzyme Source: Purified L-3-hydroxyacyl-CoA dehydrogenase (HAD) is used.[2]

  • Assay Principle: The activity of HADH is determined by monitoring the reduction of NAD+ to NADH at 340 nm.[4][5] The assay can be coupled with 3-ketoacyl-CoA thiolase to ensure the reaction proceeds in the forward direction.[6]

  • Assay Buffer: A typical buffer is 100 mM potassium phosphate (B84403) (pH 7.3).[5]

  • Procedure:

    • The reaction mixture contains the assay buffer, NAD+, and the substrate (e.g., L-3-hydroxydecanoyl-CoA or 3,5-dihydroxydecanoyl-CoA).

    • The reaction is initiated by the addition of the HADH enzyme.

    • The increase in absorbance at 340 nm due to NADH formation is monitored over time using a spectrophotometer.

    • The initial rate of the reaction is used to determine the enzyme activity.

    • To test for inhibition, the activity is measured in the presence and absence of D-3-hydroxyoctanoyl-CoA.[1]

Mandatory Visualization

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Decanoyl-CoA, this compound) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) (NAD+ -> NADH) Inhibition This compound metabolite inhibits this step Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Experimental_Workflow cluster_0 Orthogonal Validation Strategy cluster_1 Method 1: Cellular/Organelle Level cluster_2 Method 2: Molecular Level Start Biological Question: Activity of this compound Mito_Assay Mitochondrial Oxygen Consumption Assay Start->Mito_Assay Enzyme_Assay 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay Start->Enzyme_Assay Mito_Data Measure O2 consumption rate Mito_Assay->Mito_Data Conclusion Conclusion: This compound is a substrate and inhibitor of β-oxidation Mito_Data->Conclusion Enzyme_Data Measure NADH production (Absorbance at 340 nm) Enzyme_Assay->Enzyme_Data Enzyme_Data->Conclusion

References

Establishing Reference Ranges for 5-Hydroxyoctanoyl-CoA in Human Samples: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 5-hydroxyoctanoyl-CoA, a key intermediate in fatty acid metabolism, is of growing interest in metabolic research and drug development. Establishing a reliable reference range in human samples is crucial for understanding its physiological roles and identifying potential biomarkers for metabolic disorders. This guide provides a comprehensive comparison of analytical methods for the quantification of this compound, with a focus on providing the necessary experimental data and protocols to aid researchers in this endeavor.

While a definitive reference range for this compound in the general human population has not been established in the reviewed literature, this guide outlines the methodologies that can be employed to generate such data. The information presented is based on established techniques for the analysis of similar medium-chain acyl-CoAs.

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate and sensitive quantification of this compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis due to its high specificity and sensitivity.[1][2] The following table compares key performance parameters of LC-MS/MS with other potential methods.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99[1]Variable
Precision (RSD%) < 5%[1]< 15%[1]< 20%[1]
Specificity High (mass-to-charge ratio)[1]Moderate (risk of co-elution)[1]High (enzyme-specific)[1]
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate measurements. Below are representative protocols for sample preparation and LC-MS/MS analysis of medium-chain acyl-CoAs, which can be adapted for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and purification of acyl-CoAs from human plasma or tissue homogenates.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.[1]

  • Sample Loading: Load 500 µL of the human sample (e.g., plasma, tissue homogenate) onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.[1]

  • Elution: Elute the this compound with 1 mL of methanol.[1]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Collision Energy: Optimized for the specific transition of this compound to its product ions.[1]

Method Validation Parameters

To establish a reliable analytical method for routine use, it is crucial to validate its performance. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.99[3]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-noise ratio ≥ 3[3]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10[3]
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LOQ)[3]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte.[3]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in analytical conditions.[3]

Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation Pathway

fatty_acid_oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of the mitochondrial fatty acid β-oxidation spiral.

LC-MS/MS Analytical Workflow

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Human_Sample Human Sample (Plasma/Tissue) Extraction Extraction (e.g., SPE) Human_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Mass_Analyzer Tandem Mass Spectrometry (MS/MS) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Processing Data Processing Detector->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for the quantification of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-hydroxyoctanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-hydroxyoctanoyl-CoA, ensuring the protection of personnel and the environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from best practices in handling analogous thioester compounds and general laboratory chemical waste management.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and safety guidelines. The primary hazards associated with compounds like this compound necessitate stringent safety protocols.

Personal Protective Equipment (PPE): A comprehensive assessment of potential hazards indicates the mandatory use of the following PPE:

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of chemical waste.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound involves chemical deactivation through alkaline hydrolysis. This process effectively breaks the thioester bond, rendering the compound less reactive.

Materials Required:

  • Waste solution containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Commercial bleach solution (5-6% sodium hypochlorite)

  • pH indicator strips or a calibrated pH meter

  • Appropriately sized glass beaker or flask

  • Magnetic stir plate and stir bar

  • Labeled hazardous waste container

Experimental Protocol: Chemical Deactivation

  • Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood. Place the beaker containing the this compound waste solution on a magnetic stir plate and add a stir bar.

  • Alkaline Hydrolysis: While stirring, slowly add 1 M NaOH solution to the waste. The addition of a strong base will hydrolyze the thioester bond. Monitor the pH of the solution, aiming for a pH of 12 or higher to ensure complete hydrolysis. Allow the mixture to stir for at least one hour.

  • Odor Neutralization: The hydrolysis of the thioester will release a thiol, which can have a strong, unpleasant odor. To neutralize this, slowly add a small amount of commercial bleach solution (approximately one-tenth of the total volume) to the basic solution while stirring. The sodium hypochlorite (B82951) will oxidize the thiol, reducing the odor. Continue to stir for an additional 20 minutes.[1]

  • Neutralization of Final Solution: Before final disposal, the basic solution must be neutralized. Slowly and carefully add 1 M HCl while continuously stirring and monitoring the pH. Continue adding acid until the pH of the solution is within the neutral range (pH 6-8).[1] Exercise caution, as this neutralization reaction can generate heat.

  • Waste Collection: Once neutralized, transfer the solution to a designated hazardous waste container. The container must be clearly labeled with all its chemical constituents (e.g., "Neutralized this compound waste, containing sodium 5-hydroxyoctanoate, oxidized coenzyme A degradation products, and salts in aqueous solution").

  • Final Disposal: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[2][3]

Spill Management

Minor Spills: For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. Collect the contaminated absorbent material into a sealed container for hazardous waste disposal. Clean the affected area with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by a thorough wash with soap and water. All cleaning materials must also be collected as hazardous waste.[2]

Major Spills: In the event of a large spill, evacuate the immediate area and promptly alert your supervisor and the institutional safety officer.[2]

DisposalWorkflow cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_collection Waste Collection & Disposal PPE Don Personal Protective Equipment FumeHood Work in Chemical Fume Hood Hydrolysis Alkaline Hydrolysis (add 1M NaOH to pH > 12) FumeHood->Hydrolysis OdorControl Odor Neutralization (add bleach) Hydrolysis->OdorControl Neutralize Neutralize Solution (add 1M HCl to pH 6-8) OdorControl->Neutralize Collect Transfer to Labeled Hazardous Waste Container Neutralize->Collect Store Store in Designated Waste Area Collect->Store EHS Contact EHS for Final Disposal Store->EHS

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

When working with 5-hydroxyoctanoyl-CoA, it is crucial to adhere to standard laboratory safety practices. Although specific toxicity data is limited, the chemical nature of the compound—a fatty acid derivative—suggests that it should be handled with care to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound. Nitrile gloves are a preferred choice for their wide range of protection against various chemicals.[1]

PPE Category Specific Recommendations Reasoning
Hand Protection Nitrile or Neoprene gloves.[1][2]To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or goggles.[3]To protect eyes from potential splashes.
Body Protection A laboratory coat or a disposable gown.[2]To protect skin and personal clothing from contamination.[4]
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator may be necessary.[2][5]To prevent inhalation of any airborne particles or aerosols.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_area prep_reagent Retrieve and Thaw this compound prep_area->prep_reagent handle_weigh Weigh or Aliquot Compound prep_reagent->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decontaminate Decontaminate Work Surfaces handle_exp->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste in Designated Chemical Waste Container cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Standard Laboratory Workflow for Handling this compound.

Spillage and Accidental Exposure

In the event of a spill or accidental exposure, follow these procedures immediately.

Incident Immediate Action
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5][7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Small Spill For small spills, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand.[8] Place the absorbed material into a sealed container for disposal.
Large Spill Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains. Collect the material for disposal.

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Follow the specific storage temperature recommendations provided by the manufacturer, which is often at room temperature for continental US shipments.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain.[8]

  • For liquid waste, it should be collected in a designated hazardous waste container.[8] Solid waste should be swept up and placed in a suitable container for disposal.[8]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound. This proactive approach to safety not only protects laboratory personnel but also upholds the integrity of the research.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.